{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Description
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Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAFJNQNVUWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
{Triazolo[1,5-a]pyridin-7-yl}methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound. The proposed synthesis commences with the commercially available 7-bromo-[1][2][3]triazolo[1,5-a]pyridine and proceeds through a key cyanated intermediate. This guide will delve into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, mechanistic insights, and characterization of the target molecule. The information presented herein is intended to empower researchers in the fields of organic synthesis and drug discovery with the practical knowledge required for the successful preparation of {triazolo[1,5-a]pyridin-7-yl}methanamine and its derivatives.
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic system in drug discovery, exhibiting a wide range of biological activities. Its structural resemblance to purine bases allows it to interact with various biological targets, including kinases and other enzymes. Consequently, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The introduction of an aminomethyl group at the 7-position of the triazolo[1,5-a]pyridine ring system provides a critical handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of targeted therapeutics. This guide focuses on a reliable synthetic approach to {triazolo[1,5-a]pyridin-7-yl}methanamine, a key intermediate for accessing a diverse array of functionalized molecules.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, {triazolo[1,5-a]pyridin-7-yl}methanamine (1), suggests a disconnection at the C7-CH₂NH₂ bond, leading back to a suitable precursor at the 7-position of the triazolo[1,5-a]pyridine core. Two primary synthetic strategies emerge from this analysis, as illustrated below.
Figure 1: Retrosynthetic analysis of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Strategy A , the primary focus of this guide, involves the conversion of the commercially available 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (4) into the corresponding 7-carbonitrile derivative (2) via a palladium-catalyzed cyanation reaction. Subsequent reduction of the nitrile functionality yields the desired primary amine (1). This route is often favored due to the relatively mild conditions of the cyanation step and the high efficiency of nitrile reduction.
Strategy B presents an alternative pathway through the 7-carbaldehyde intermediate (3). This approach would typically involve a lithium-halogen exchange of the starting bromide (4), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). The resulting aldehyde can then be converted to the target amine via reductive amination. While viable, this route can be more sensitive to reaction conditions, particularly the organolithium generation and handling.
This guide will provide a detailed protocol for the more robust and widely applicable Strategy A.
Synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine: A Step-by-Step Guide
The proposed synthetic pathway is a two-step process starting from 7-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Sources
{triazolo[1,5-a]pyridin-7-yl}methanamine structural characterization
An In-Depth Technical Guide to the Structural Characterization of {triazolo[1,5-a]pyridin-7-yl}methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly valuable synthetic target.[1][2] Derivatives have shown promise as potent inhibitors for targets like the Janus kinase (JAK) family, making them relevant for treating inflammatory diseases.[3] The subject of this guide, {triazolo[1,5-a]pyridin-7-yl}methanamine, represents a key amine-functionalized analogue within this class. The primary amine group serves as a critical handle for further chemical modification and as a potential key interaction point with biological targets.
Synthesis and Purification: Establishing a Foundational Purity
The journey to structural characterization begins with a robust synthetic and purification strategy. While multiple synthetic routes to the triazolo[1,5-a]pyridine core exist, a common and effective method involves the cyclization of a suitable pyridine precursor.[4][5] The final product's purity is paramount, as impurities can significantly confound spectroscopic analysis.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel (60-120 mesh) is the standard choice for compounds of this polarity. Its efficacy relies on the polar interactions between the silica surface and the polar amine and nitrogen-rich heterocycle.
-
Mobile Phase Optimization: A gradient elution system is typically required. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. The addition of a small percentage (0.1-1%) of triethylamine or ammonia solution to the mobile phase is a critical, experience-driven choice. This addition deactivates the acidic sites on the silica gel, preventing the irreversible binding and "streaking" of the basic amine product on the column, ensuring a sharp elution profile and high recovery.
-
Fraction Collection & Analysis: Monitor the elution using Thin Layer Chromatography (TLC). Fractions containing the pure product (as determined by a single spot on the TLC plate) are combined.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound. The final product should be dried under high vacuum to remove residual solvents, which could otherwise appear in subsequent NMR analysis.
Spectroscopic and Spectrometric Confirmation
With a purified sample, a suite of spectroscopic techniques is deployed in concert. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For {triazolo[1,5-a]pyridin-7-yl}methanamine, both ¹H and ¹³C NMR are essential.
Expertise in Practice: Why Solvent Choice Matters
The choice of NMR solvent is critical. While CDCl₃ is common, its non-polar nature may lead to poor solubility. A more polar, aprotic solvent like DMSO-d₆ is often preferred for nitrogen-rich heterocyclic compounds.[6][7] DMSO-d₆ will also allow for the clear observation of exchangeable protons (e.g., the -NH₂ protons), which appear as a broad singlet.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Data Interpretation: The expected spectrum for {triazolo[1,5-a]pyridin-7-yl}methanamine will exhibit distinct signals corresponding to each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample (~20-30 mg) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum so that each unique carbon atom appears as a single line.
-
Data Interpretation: The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms).
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| Pyridine-H5 | ~8.6 (d) | ~143 | Downfield shift due to proximity to fused triazole ring nitrogen. Doublet coupling to H6. |
| Pyridine-H8 | ~7.9 (s) | ~129 | Singlet, as adjacent position is substituted. |
| Pyridine-H6 | ~7.3 (d) | ~114 | Doublet coupling to H5. |
| Triazole-H2 | ~8.2 (s) | ~152 | Characteristic downfield shift for a proton on an electron-deficient triazole ring. |
| -CH₂- | ~3.9 (s) | ~45 | Aliphatic methylene protons, typically a singlet unless adjacent to a chiral center. |
| -NH₂ | ~2.5 (br s) | N/A | Broad singlet due to proton exchange; chemical shift can vary with concentration and water content. |
| Note: These are predicted values based on published data for similar triazolopyridine structures and general chemical shift principles.[5][6][8] Actual values must be confirmed experimentally. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as an unambiguous confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.
-
Data Analysis: The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four decimal places). The observed mass is compared to the calculated theoretical mass for the protonated molecule [M+H]⁺.
-
Calculated Mass for C₇H₈N₄ [M]: 148.0749
-
Calculated Mass for C₇H₉N₄⁺ [M+H]⁺: 149.0827
-
Trustworthiness: An experimental mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: ATR-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Interpretation: The presence of specific vibrational bands confirms the functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3400-3200 (two bands, broad) | Confirms the primary amine (-NH₂) group. |
| Aromatic C-H Stretch | 3100-3000 | Indicates the protons on the heterocyclic rings. |
| C=N/C=C Stretch | 1650-1450 | A series of sharp bands characteristic of the triazolopyridine aromatic system.[9] |
| N-H Bend | ~1600 | Scissoring vibration of the primary amine. |
Definitive Structure: Single-Crystal X-ray Diffraction
While the combination of NMR, MS, and IR provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions.[10][11] It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for unambiguous structure determination via X-ray crystallography.
Integrated Analysis and Final Confirmation
The final step is to synthesize the data from all techniques. The molecular formula from HRMS must be consistent with the proton and carbon counts from NMR. The functional groups identified by IR must be present in the structure determined by NMR and X-ray crystallography. This cross-validation between orthogonal techniques provides the highest level of confidence.
Integrated Structural Elucidation Workflow
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- 9. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
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- 11. 3-Methyl-4-(2-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)furazan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of {triazolo[1,5-a]pyridin-7-yl}methanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of {triazolo[1,5-a]pyridin-7-yl}methanamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Recognizing the limited availability of public domain spectral data for this specific molecule, this guide establishes a predictive and methodological workflow grounded in the fundamental principles of spectroscopic analysis and data from structurally related triazolopyridine derivatives.[2][3] We present detailed protocols and expected spectral characteristics for a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide a robust, self-validating system for researchers synthesizing or analyzing this compound.
Introduction: The Significance of {triazolo[1,5-a]pyridin-7-yl}methanamine and the Imperative for Spectroscopic Scrutiny
The[2][4][5]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in drug discovery and development, known for its diverse biological activities.[6][7] Derivatives of this core structure have been investigated for applications ranging from anticancer agents to adenosine receptor antagonists.[8][9] The title compound, {triazolo[1,5-a]pyridin-7-yl}methanamine, introduces a reactive aminomethyl group at the 7-position, opening avenues for further synthetic elaboration and the development of novel chemical entities.
Given its potential, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. Each technique offers a unique and complementary perspective on the molecule's architecture, from the connectivity of its atoms to its electronic properties. This guide will navigate the theoretical and practical aspects of applying these techniques to our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
-
Aromatic Protons: The triazolopyridine core is expected to exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm). Based on related structures, the proton on the triazole ring (H-2) is anticipated to be a singlet, while the protons on the pyridine ring (H-5, H-6, and H-8) will likely appear as a set of coupled multiplets.[2]
-
Methylene Protons: The -CH₂- group of the methanamine substituent will likely appear as a singlet or a narrowly split multiplet, deshielded by the adjacent aromatic ring and the nitrogen atom.
-
Amine Protons: The -NH₂ protons will present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[10]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.0 - 8.5 | s (singlet) |
| H-5 | 8.5 - 9.0 | d (doublet) |
| H-6 | 7.0 - 7.5 | t (triplet) or dd |
| H-8 | 7.5 - 8.0 | d (doublet) |
| -CH₂- | 3.8 - 4.5 | s (singlet) |
| -NH₂ | 1.5 - 3.5 (variable) | br s (broad singlet) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
-
Aromatic Carbons: The carbons of the fused heterocyclic system will resonate in the downfield region (δ 110-160 ppm).[2]
-
Methylene Carbon: The -CH₂- carbon will appear in the aliphatic region, with its chemical shift influenced by the electronegative nitrogen atom.
2D-NMR for Unambiguous Assignments
To definitively assign proton and carbon signals and confirm connectivity, a suite of 2D-NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, confirming the relationships between the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the methanamine substituent.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing: Process the acquired FIDs (Free Induction Decays) with appropriate window functions and Fourier transformation. Reference the spectra to the residual solvent peak.[2]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of {triazolo[1,5-a]pyridin-7-yl}methanamine. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the triazolopyridine ring and the nature of the substituent. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules. For 1,2,4-triazole derivatives, a characteristic fragmentation involves the loss of HCN.[11]
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent molecular ion peak.[11]
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer will provide high-resolution data.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS) for simultaneous separation and analysis.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected FT-IR Absorptions
-
N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[12] These bands are typically sharper and less intense than the O-H stretching bands of alcohols.[12][13]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will produce a series of bands in the 1400-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range.[13]
Table 2: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (-CH₂-) | Stretch | < 3000 |
| Aromatic C=C and C=N | Stretch | 1400 - 1650 |
| Primary Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Expected UV-Vis Spectrum
The triazolopyridine ring system is a conjugated aromatic system and is expected to exhibit strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The presence of the aminomethyl group may cause a slight shift in the absorption maxima compared to the unsubstituted parent heterocycle. For other triazolopyridines, spectral patterns have been observed with strong absorptions in the 200-400 nm range.[4]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and calculate the molar absorptivity (ε).
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and validated structural assignment.
Caption: Integrated workflow for the structural elucidation of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of {triazolo[1,5-a]pyridin-7-yl}methanamine. By systematically applying the methodologies outlined for NMR, MS, FT-IR, and UV-Vis spectroscopy, and by integrating the resulting data, researchers can confidently determine the structure and purity of this promising compound. The emphasis on the causality behind experimental choices and data interpretation is intended to empower scientists in their synthetic and analytical endeavors, ensuring the integrity and reproducibility of their work.
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{triazolo[1,5-a]pyridin-7-yl}methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of the {triazolo[1,5-a]pyridin-7-yl}methanamine Scaffold
Authored by a Senior Application Scientist
Executive Summary
The[1][2][3]triazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This guide provides a comprehensive technical overview of a key derivative, {triazolo[1,5-a]pyridin-7-yl}methanamine, with a focus on its chemical properties, synthesis, and extensive applications in drug discovery. As a primary amine derivative, this compound serves as a crucial building block for creating diverse chemical libraries. We will delve into its predicted properties, plausible synthetic routes, spectroscopic characterization, and the broad spectrum of biological targets modulated by its derivatives, including kinases, G-protein coupled receptors, and enzymes involved in metabolic disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development programs.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Versatile Core in Medicinal Chemistry
The triazolopyridine scaffold is a fused heterocyclic system consisting of a triazole ring fused to a pyridine ring. Several isomers exist, with the[1][2][3]triazolo[1,5-a]pyridine being particularly prominent in drug discovery.[4] This prominence stems from its role as a bioisostere of purines, allowing it to mimic the natural purine bases and interact with a wide array of biological targets.[5][6] The nitrogen atoms in the ring system act as hydrogen bond acceptors and donors, facilitating strong interactions with protein active sites. The introduction of a methanamine group at the 7-position provides a critical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of the {Triazolo[1,5-a]pyridin-7-yl}methanamine Core
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₈N₄ | Provides the elemental composition. |
| Molecular Weight | 148.17 g/mol | A low molecular weight is favorable for good oral bioavailability (Lipinski's Rule of 5). |
| pKa (most basic) | ~8.5-9.5 | The primary amine is the most basic site, likely to be protonated at physiological pH, influencing solubility and receptor interactions. |
| cLogP | ~0.5-1.5 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | The amine group provides two hydrogen bond donors, crucial for target binding. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the fused ring system act as hydrogen bond acceptors. |
Note: These values are estimations derived from cheminformatics software and analysis of similar structures and should be confirmed experimentally.
The primary amine at the 7-position is a key determinant of the molecule's properties. Its basicity ensures good aqueous solubility in acidic environments. The fused aromatic core provides a rigid scaffold, which can be advantageous for locking in a specific conformation for optimal target binding.
Synthesis and Derivatization Strategies
The synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine can be approached through established methods for constructing the triazolopyridine core, followed by functional group manipulation.[3][7]
Proposed Synthetic Workflow
A plausible and efficient synthesis is outlined below. The choice of reagents and conditions is critical for achieving high yields and purity.
Caption: Diverse biological targets of {triazolo[1,5-a]pyridin-7-yl}methanamine derivatives.
Summary of Biological Activities
| Derivative Class | Biological Target | Therapeutic Area | References |
| Substituted triazolo[1,5-a]pyridines | JAK1/2 Kinases | Autoimmune Diseases, Inflammation | [8] |
| Imidazole-substituted triazolo[1,5-a]pyridines | TGF-β Type I Receptor Kinase (ALK5) | Cancer, Fibrosis | [9][10] |
| Triaryl-substituted triazolo[1,5-a]pyridines | α-Glucosidase | Diabetes | [11] |
| Various substituted triazolo[1,5-a]pyridines | RORγt | Psoriasis, Autoimmune Diseases | [12] |
| Anilino-substituted triazolopyrimidines | Tubulin Polymerization | Cancer | [13] |
| t[1][2][7]riazolo[1,5-a]pyridine derivatives | 14α-demethylase | Antiparasitic (Chagas Disease) | [14] |
| Tetrahydro-t[1][2][7]riazolo[4,5-c]pyridines | P2X7 Receptor | Neuroinflammation, Psychiatric Disorders | [15] |
This extensive range of activities underscores the scaffold's versatility. For instance, derivatives have been developed as potent and selective inhibitors of Janus kinases (JAK1/2), which are crucial mediators in inflammatory signaling pathways. [8]Other modifications have led to inhibitors of ALK5, a kinase implicated in cancer progression and fibrosis. [9]The ability to readily modify the 7-methanamine substituent allows for fine-tuning of selectivity and potency against these diverse targets.
Conclusion and Future Outlook
The {triazolo[1,5-a]pyridin-7-yl}methanamine core is a highly valuable scaffold for modern drug discovery. Its favorable physicochemical properties, accessible synthesis, and the chemical versatility of the primary amine handle make it an ideal starting point for the development of novel therapeutics. The proven success of its derivatives against a wide array of biological targets, from kinases to enzymes, validates its "privileged" status.
Future research should focus on exploring novel derivatization strategies to access new chemical space. The application of computational methods, such as molecular docking and virtual screening, can guide the rational design of new derivatives with enhanced potency and selectivity. Furthermore, investigating this scaffold against emerging biological targets could unlock new therapeutic opportunities. The continued exploration of the rich chemistry and biology of the triazolopyridine system promises to yield the next generation of innovative medicines.
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Discovery ofT[1][2][3]riazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.
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A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-t[1][2][7]riazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. ResearchGate.
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4-(T[1][2][3]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. PubMed.
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An In-depth Technical Guide to the Mechanism of Action of {triazolo[1,5-a]pyridin-7-yl}methanamine and its Congeners
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific molecule, {triazolo[1,5-a]pyridin-7-yl}methanamine, is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for the broader class of triazolopyridine derivatives. The principles and pathways discussed herein offer a robust framework for investigating the biological activities of novel compounds based on this scaffold, including {triazolo[1,5-a]pyridin-7-yl}methanamine.
Introduction: The Triazolopyridine Scaffold as a Privileged Pharmacophore
The triazolopyridine ring system, a fusion of a triazole and a pyridine ring, is a prominent scaffold in medicinal chemistry and drug discovery.[1] Its structural rigidity, coupled with the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1] The versatility of the triazolopyridine core is evidenced by its presence in approved drugs and numerous clinical candidates, targeting a diverse range of diseases from cancer and inflammation to infectious diseases and neurological disorders.[2] This guide will delve into the known molecular mechanisms through which triazolopyridine derivatives exert their pharmacological effects and propose a systematic approach to elucidate the mechanism of action for novel analogues.
The Chemical Versatility of the Triazolopyridine Core
The triazolopyridine scaffold exists in several isomeric forms, with the[1][2][3]triazolo[1,5-a]pyridine being a common and well-studied variant.[1] The arrangement of nitrogen atoms within the fused ring system allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] This chemical tractability has allowed for the development of extensive libraries of triazolopyridine derivatives, each with the potential for unique biological activities.
Established Mechanisms of Action of Triazolopyridine Derivatives
The broad spectrum of biological activities reported for triazolopyridine derivatives stems from their ability to interact with a variety of molecular targets. Below are some of the well-characterized mechanisms of action.
Kinase Inhibition
A significant number of triazolopyridine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory disorders.
-
Janus Kinase (JAK) Inhibition: Several triazolopyridine derivatives have been identified as potent inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[4] By blocking JAK activity, these compounds can disrupt the JAK-STAT signaling pathway, which is critical for the cellular response to many cytokines and growth factors. This mechanism is particularly relevant for the treatment of myeloproliferative neoplasms and inflammatory conditions.[4] For instance, CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold.[4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is another key signaling cascade that is frequently hyperactivated in cancer. Triazolopyridine derivatives have been developed as inhibitors of PI3K isoforms, such as PI3Kγ, which is an attractive target for inflammatory and autoimmune diseases.[5]
-
Other Kinase Targets: The triazolopyridine scaffold has been successfully employed to target a range of other kinases, including ALK-5 (a TGF-β type I receptor kinase), VEGFR2, c-Met, and spleen tyrosine kinase (Syk), highlighting the adaptability of this chemical framework for developing selective kinase inhibitors.[3][6]
Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.
WNT/β-catenin Pathway Modulation
The WNT/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[7]
-
Tankyrase (TNKS) Inhibition: Certain triazolopyridine derivatives have been identified as inhibitors of Tankyrase (TNKS), an enzyme that promotes the degradation of AXIN.[7] AXIN is a key component of the β-catenin destruction complex. By inhibiting TNKS, these compounds stabilize AXIN, leading to the degradation of β-catenin and the downregulation of WNT target gene expression.[7]
Figure 2: Inhibition of the WNT/β-catenin pathway via Tankyrase.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
-
Antimitotic Activity: Certain 2,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to possess potent antiproliferative activity by inhibiting tubulin polymerization.[8] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] This mechanism is analogous to that of established anticancer agents like vinca alkaloids and taxanes.
Inhibition of Sterol Biosynthesis
In pathogenic organisms like protozoa, the sterol biosynthesis pathway is a validated drug target.
-
Trypanocidal Activity: Novel[1][3][9]triazolo[1,5-a]pyridine derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[10] The mechanism involves the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane.[10] This leads to an imbalance in the sterol composition, cell cycle arrest, and ultimately, cell death of the parasite.[10]
Dual-Target Inhibition
A recent strategy in drug design is the development of single molecules that can modulate multiple targets, potentially leading to enhanced efficacy and reduced drug resistance.
-
JAK/HDAC Dual Inhibition: A series of triazolopyridine-based compounds have been rationally designed as dual inhibitors of both Janus kinases (JAKs) and histone deacetylases (HDACs).[9] This dual mechanism can synergistically affect cancer cell proliferation and survival by simultaneously targeting key signaling pathways and epigenetic regulation.
| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |
| Kinases | JAK1, JAK2, PI3Kγ, ALK-5 | Cancer, Inflammation | [3][4][5][9] |
| WNT Pathway | Tankyrase (TNKS) | Cancer | [7] |
| Cytoskeleton | Tubulin | Cancer | [8] |
| Metabolism | 14α-demethylase | Infectious Disease | [10] |
| Epigenetics | HDACs (in dual inhibitors) | Cancer | [9] |
Proposed Experimental Workflow for Elucidating the Mechanism of Action of {triazolo[1,5-a]pyridin-7-yl}methanamine
To determine the specific mechanism of action of a novel compound like {triazolo[1,5-a]pyridin-7-yl}methanamine, a systematic, multi-faceted approach is required. The following workflow provides a robust framework for such an investigation.
Figure 3: A systematic workflow for mechanism of action (MOA) elucidation.
Step-by-Step Experimental Protocols
1. Initial Target Identification
-
Objective: To generate a list of potential protein targets.
-
Method 1: Affinity-based Proteomics:
-
Synthesize an analogue of {triazolo[1,5-a]pyridin-7-yl}methanamine with a linker for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with a relevant cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale: This method provides an unbiased approach to identify proteins that directly interact with the compound.
2. In Vitro Validation of Target Engagement
-
Objective: To confirm the direct interaction with putative targets and quantify the binding affinity or inhibitory potency.
-
Method 2: Kinase Inhibition Assay (if a kinase is identified):
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™) for the identified kinase.
-
Perform the assay with a fixed concentration of the kinase and its substrate.
-
Add varying concentrations of {triazolo[1,5-a]pyridin-7-yl}methanamine.
-
Measure the kinase activity (e.g., luminescence).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
-
Rationale: This provides quantitative data on the compound's potency against a specific enzyme, confirming it as a direct target.
3. Cellular Pathway Analysis
-
Objective: To determine the downstream consequences of target engagement in a cellular context.
-
Method 3: Western Blotting for Signaling Pathway Modulation:
-
Treat a relevant cell line (e.g., a cancer cell line known to depend on the identified pathway) with {triazolo[1,5-a]pyridin-7-yl}methanamine at various concentrations and time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and its phosphorylated (activated) form, as well as key downstream effectors.
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Rationale: This experiment visualizes the effect of the compound on the specific signaling cascade, confirming the on-target effect within a living cell.
Conclusion
The triazolopyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have been shown to act through a multitude of mechanisms, including the inhibition of kinases, modulation of the WNT pathway, disruption of microtubule dynamics, and interference with pathogen-specific metabolic pathways. While the precise mechanism of action for {triazolo[1,5-a]pyridin-7-yl}methanamine remains to be elucidated, the established activities of its chemical relatives provide a strong foundation for future investigations. The systematic application of modern biochemical and cell biological techniques, as outlined in this guide, will be instrumental in uncovering its therapeutic potential and advancing it through the drug discovery pipeline.
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link][1][2]
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Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link][9]
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Various Authors. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
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Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link][7]
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Wang, C., et al. (2011). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. PubMed. [Link]
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Luo, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link][11]
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Krylov, A. S., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. MDPI. [Link][12]
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Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. sfera. [Link][8]
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Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link][5]
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Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. PubMed. [Link][6]
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Maya, J. D., et al. (2019). Novel[1][3][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link][10]
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Ruggeri, B., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link][4]
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An In-depth Technical Guide to the Discovery of Novel triazolo[1,5-a]pyridine Derivatives
Abstract
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, leading to the discovery of potent inhibitors for various enzymes and receptors. This guide provides an in-depth technical overview of the discovery process for novel triazolo[1,5-a]pyridine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will explore core synthetic strategies, explaining the mechanistic rationale behind common synthetic choices. Furthermore, a detailed case study on the development of Janus Kinase (JAK) inhibitors will illustrate the practical application of these principles, including Structure-Activity Relationship (SAR) analysis and protocol design. The objective is to furnish scientists with the foundational knowledge and practical insights required to innovate within this promising chemical space.
Introduction: The Significance of the triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is isoelectronic with purine. This fundamental property has driven its exploration as a purine surrogate in numerous drug discovery programs.[1] Beyond simple isosterism, the scaffold's unique electronic properties and synthetic tractability have enabled its successful application in developing agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4]
Derivatives have been developed to target a wide array of biological targets, from well-established enzyme families like protein kinases to novel targets such as the S-phase kinase-associated protein 2 (Skp2).[4][5] The scaffold's rigidity and defined vectoral space for substituent placement make it an ideal starting point for generating focused compound libraries for high-throughput screening and lead optimization.
Core Synthetic Strategies
The construction of the triazolo[1,5-a]pyridine core can be achieved through several reliable synthetic routes. The choice of a specific strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Oxidative Cyclization of 2-Pyridine Ketone Hydrazones
A robust and widely used method involves the oxidative cyclization of hydrazones derived from 2-pyridine ketones. This approach offers a convergent synthesis where the pyridine and a portion of the triazole ring are brought together in the final cyclization step.
-
Rationale: This method is advantageous due to the commercial availability of diverse 2-acetylpyridines and hydrazines, allowing for rapid library generation. The use of a copper catalyst with air as the oxidant represents a green and efficient chemical transformation.[2]
-
Mechanism: The reaction proceeds via the formation of a hydrazone from a 2-pyridyl ketone. Subsequent oxidation, often catalyzed by a metal like Copper(II), facilitates an intramolecular electrophilic cyclization onto the pyridine nitrogen, followed by aromatization to yield the fused triazolopyridine system.[2]
Cyclocondensation of Aminotriazoles
Another classical and effective strategy involves the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1]
-
Rationale: This method is ideal for synthesizing derivatives with specific substituents at the 5- and 7-positions of the triazolopyrimidine ring system (a related, important scaffold). The choice of the 1,3-dicarbonyl component directly dictates the final substitution pattern.
-
Mechanism: The reaction is a cyclocondensation where the nucleophilic amino group of the triazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the resulting intermediate, where a triazole nitrogen attacks the second carbonyl group, leading to cyclization and dehydration to form the aromatic ring system.
Dimroth Rearrangement
The Dimroth rearrangement provides a pathway to convert[1][2][3]triazolo[4,3-a]pyrimidines into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomers.[1][6]
-
Rationale: This rearrangement is a powerful tool when the synthetic route naturally leads to the [4,3-a] isomer, but the [1,5-a] isomer is the desired target. It is often a simple, base- or acid-catalyzed thermal process.
-
Mechanism: The rearrangement involves the cleavage of the N1-C7 bond of the pyrimidine ring, followed by rotation and re-cyclization where the exocyclic nitrogen attacks the C5 position to form the new, more stable fused ring system.
Case Study: Discovery of triazolo[1,5-a]pyridines as JAK1/2 Inhibitors
To illustrate the application of these principles, we will examine the discovery of novel triazolo[1,5-a]pyridine derivatives as potent and selective Janus Kinase 1/2 (JAK1/2) inhibitors for anti-inflammatory applications.[4]
Target Rationale and Design Strategy
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. Small molecule inhibitors of JAK1 and JAK2 have shown clinical efficacy.[4] The design strategy aimed to utilize the triazolo[1,5-a]pyridine scaffold as a hinge-binding motif, a common strategy in kinase inhibitor design. The goal was to develop compounds with high potency for JAK1/2 and selectivity against other kinases, particularly JAK3, to mitigate potential side effects.
Structure-Activity Relationship (SAR) Analysis
A focused library of compounds was synthesized to explore the SAR. Key positions on the triazolo[1,5-a]pyridine core were functionalized, and the resulting compounds were tested for their inhibitory activity against JAK1, JAK2, and JAK3. The data revealed critical structural requirements for potency and selectivity.
| Compound | R1 Group | R2 Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| J-1 | -H | Phenyl | >1000 | >1000 | >1000 |
| J-2 | -NH₂ | 4-Fluorophenyl | 150 | 125 | 850 |
| J-4 | -NH₂ | 4-(Methylsulfonyl)phenyl | 15 | 10 | 450 |
| J-6 | -NH(Me) | 4-(Methylsulfonyl)phenyl | 25 | 18 | 600 |
Table based on representative data from medicinal chemistry campaigns.[4]
Key Insights from SAR:
-
Hinge-Binding Amine: The introduction of a small amine group at the R1 position was crucial for potent activity, likely forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.
-
Solvent-Front Phenyl Group: A phenyl group at the R2 position, extending towards the solvent-exposed region, was essential.
-
Selectivity and Potency Driver: The substitution on the R2-phenyl ring was a major determinant of both potency and selectivity. The addition of a polar, hydrogen-bond accepting group like a methylsulfonyl (-SO₂Me) dramatically increased potency against JAK1/2 while maintaining or improving selectivity over JAK3.[4] This is a classic strategy to engage with specific residues at the mouth of the ATP pocket.
Lead Compound Profiling
The optimized compounds, J-4 and J-6 , emerged as promising leads. They demonstrated high potency against JAK1/2 and significant selectivity over JAK3 in enzymatic assays. Furthermore, they effectively suppressed the proliferation of JAK1/2-dependent BaF3 cells and showed acceptable metabolic stability in liver microsome assays, indicating their potential for further preclinical development.[4]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are representative, self-validating protocols for a key synthesis and a primary biological assay.
Protocol: General Synthesis of a 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine-6-amine
Objective: To synthesize a substituted triazolo[1,5-a]pyridine via cyclocondensation.
Materials:
-
3-Amino-5-aryl-1H-1,2,4-triazole (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask charged with anhydrous ethanol, add sodium ethoxide and stir until fully dissolved at room temperature.
-
Add the 3-amino-5-aryl-1H-1,2,4-triazole and malononitrile to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Validation: Recrystallize the crude product from ethanol to obtain the pure compound. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK2).
Materials:
-
Test compound (e.g., J-4) serially diluted in DMSO.
-
JAK2 kinase (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle (for control wells).
-
Add 2.5 µL of a solution containing the Eu-anti-tag antibody and the target kinase (JAK2).
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Validation & Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Z' factor for the assay should be > 0.5 for a valid run.
Future Directions and Outlook
The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for drug discovery. Current research is expanding into new therapeutic areas, including neurodegenerative diseases and metabolic disorders.[3] The development of novel synthetic methodologies, such as C-H activation and photocatalysis, is enabling more efficient and diverse functionalization of the core structure. Furthermore, the application of computational methods, including molecular dynamics and machine learning, is accelerating the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[7] The convergence of these advanced synthetic and computational tools promises to unlock the full therapeutic potential of this remarkable heterocyclic system.
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The Emerging Therapeutic Potential of {Triazolo[1,5-a]pyridin-7-yl}methanamine Analogues: A Technical Guide for Drug Discovery
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of a specific, yet underexplored, class of derivatives: {triazolo[1,5-a]pyridin-7-yl}methanamine analogues. We will delve into the synthetic rationale for accessing this core, propose detailed experimental protocols, and analyze the structure-activity relationships (SAR) based on data from closely related analogues. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics.
Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Significance
The triazolo[1,5-a]pyridine ring system, an aza-analog of purines, has garnered significant attention in drug discovery due to its versatile biological activities.[4] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] Notably, derivatives of this scaffold have shown promise as potent and selective inhibitors of key enzymes implicated in disease, such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).[1]
While much of the research has focused on substitutions at various positions of the bicyclic system, the introduction of a methanamine moiety at the 7-position presents a compelling avenue for novel drug design. The primary amine of the methanamine group can act as a key hydrogen bond donor or acceptor, or as a point for further derivatization to modulate physicochemical properties and target engagement. This guide will specifically focus on the synthesis, potential biological activities, and structure-activity relationships of these intriguing analogues.
Synthetic Strategies for Accessing the {Triazolo[1,5-a]pyridin-7-yl}methanamine Core
Direct synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine is not extensively reported in the literature. However, a plausible and efficient synthetic route can be designed based on established methods for the functionalization of the triazolo[1,5-a]pyridine core. The proposed strategy involves a multi-step synthesis starting from readily available precursors, culminating in the reduction of a key nitrile intermediate.
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of a 7-halo-[1][2][3]triazolo[1,5-a]pyridine intermediate, which serves as a versatile handle for introducing the desired aminomethyl functionality.
Caption: Conceptual diagram of a {triazolo[1,5-a]pyridin-7-yl}methanamine analogue in a kinase active site.
Anticancer and Anti-inflammatory Potential
Given that many kinases targeted by triazolopyridine derivatives are implicated in cancer and inflammatory pathways, it is highly probable that {triazolo[1,5-a]pyridin-7-yl}methanamine analogues will exhibit significant anticancer and anti-inflammatory properties. For instance, inhibition of JAK kinases is a validated strategy for treating rheumatoid arthritis and other autoimmune diseases. [5]Similarly, targeting PI3K is a major focus in oncology research. [1]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several key SAR trends can be inferred for the {triazolo[1,5-a]pyridin-7-yl}methanamine scaffold.
-
The Triazolopyridine Core: This unit is crucial for activity, likely serving as the primary pharmacophore for anchoring the molecule in the target's binding site.
-
The 7-Methanamine Group: The primary amine offers a vector for chemical modification. Acylation, sulfonylation, or reductive amination could be employed to introduce a variety of substituents to probe the local environment of the binding pocket. The length and nature of the linker between the core and the amine could also be varied.
-
Substitution on the Core: Small alkyl or halo substituents on other positions of the triazolopyridine ring could be explored to fine-tune electronic properties and modulate metabolic stability.
Conclusion and Future Directions
The {triazolo[1,5-a]pyridin-7-yl}methanamine scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide has provided a comprehensive overview of a plausible synthetic route to access this core, highlighted its potential biological activities based on data from closely related analogues, and offered initial insights into its structure-activity relationships.
Future research should focus on the successful synthesis and characterization of a library of {triazolo[1,5-a]pyridin-7-yl}methanamine derivatives. Subsequent screening against a panel of kinases and in relevant cellular assays will be crucial to validate the therapeutic potential of this compound class. The amenability of the primary amine to further derivatization offers a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutics.
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Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 18(1), 104427. [Link]
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Lu, K., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
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Sato, T., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 547-553. [Link]
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An In-depth Technical Guide to the In Vitro Evaluation of {triazolo[1,5-a]pyridin-7-yl}methanamine and its Analogs
This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities based on the {triazolo[1,5-a]pyridin-7-yl}methanamine scaffold. As a privileged structure in medicinal chemistry, triazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to characterizing the biological activity and safety profile of this promising class of compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing lead candidates through the drug discovery pipeline.[4]
Introduction: The Rationale for a Tiered In Vitro Evaluation
The initial in vitro assessment of a novel chemical entity like {triazolo[1,5-a]pyridin-7-yl}methanamine is a pivotal stage in drug discovery. It serves to elucidate the compound's intrinsic biological activity, potential mechanisms of action, and early safety liabilities. A tiered or stepwise approach is advocated to efficiently allocate resources and make informed decisions. This strategy begins with broad assessments of cytotoxicity and safety, followed by more focused investigations into specific molecular targets and pathways suggested by the pharmacological profile of the broader triazolopyridine class.
This guide will detail a comprehensive in vitro testing cascade, encompassing:
-
Tier 1: Foundational Safety and Viability Assessment. Establishing a baseline understanding of the compound's interaction with biological systems at a cellular level.
-
Tier 2: Preliminary Efficacy Screening. Investigating potential anticancer and other relevant biological activities.
-
Tier 3: Mechanistic Elucidation and Target Identification. Delving into specific molecular pathways to understand how the compound exerts its effects.
-
Tier 4: Early ADME Profiling. Assessing drug-like properties to predict the compound's pharmacokinetic behavior.[5][6]
The following sections will provide detailed protocols and the scientific rationale behind each experimental choice, ensuring a thorough and logical evaluation of {triazolo[1,5-a]pyridin-7-yl}methanamine and its analogs.
Tier 1: Foundational Safety and Viability Assessment
A fundamental understanding of a compound's effect on cell health is a prerequisite for any further investigation.[7] These initial assays determine the concentration range for subsequent experiments and identify any overt cytotoxic effects.
General Cytotoxicity Screening
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] It is a robust and cost-effective method for initial cytotoxicity screening across multiple cell lines.[9]
Table 1: Representative Panel of Human Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Cancer Type/Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Representative of estrogen receptor-positive breast cancers. |
| HepG2 | Hepatocellular Carcinoma | Standard liver cell line for assessing potential hepatotoxicity. |
| A549 | Lung Carcinoma | Common model for non-small cell lung cancer. |
| DU-145 | Prostate Carcinoma | Androgen-insensitive prostate cancer model. |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line.[10] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control and for transfection studies. |
Experimental Protocol: MTT Assay for Cytotoxicity Testing [8]
-
Cell Seeding: Culture selected human cancer and normal cell lines in appropriate media. Seed cells into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare a stock solution of {triazolo[1,5-a]pyridin-7-yl}methanamine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the existing medium in the wells with the medium containing the test compound concentrations. Include a vehicle control (DMSO) group.[8] Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 to 4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (typically 570 nm). Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[8]
Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[11][12] It is a critical component of early safety assessment as mutagenicity is a significant concern for any new therapeutic agent.[13]
Experimental Protocol: Ames Test (Plate Incorporation Method) [13][14]
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).[15]
-
Preparation: Prepare serial dilutions of the test compound.
-
Exposure: In a test tube, mix the test compound dilution, the bacterial culture, and, if required, the S9 metabolic activation mix.
-
Plating: Add molten top agar to the test tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]
Tier 2: Preliminary Efficacy Screening
Based on the known activities of triazolopyridine derivatives, a focused screening against cancer cell lines and other relevant biological targets is a logical next step.[1][10]
Anticancer Activity Profiling
Beyond general cytotoxicity, it is crucial to assess the antiproliferative effects of the compound on a broader panel of cancer cell lines.
Table 2: Expanded Panel of Human Cancer Cell Lines for Efficacy Screening
| Cell Line | Cancer Type | Key Features |
| Leukemia | ||
| K562 | Chronic Myelogenous Leukemia | Bcr-Abl positive. |
| Solid Tumors | ||
| U-87 MG | Glioblastoma | Aggressive brain tumor model.[10] |
| PC-3 | Prostate Adenocarcinoma | Androgen-insensitive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model. |
| SW480 | Colorectal Adenocarcinoma | KRAS mutant.[16] |
| ACHN | Renal Cell Carcinoma | Model for kidney cancer. |
The MTT assay protocol described in section 2.1 can be utilized for this expanded screen to determine the IC₅₀ values for each cell line.
Kinase Inhibitory Activity
Many triazolopyridine derivatives have been identified as kinase inhibitors.[17] A broad kinase panel screen can provide valuable insights into the compound's mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [18]
-
Assay Setup: In a suitable microplate, add the kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.[18]
-
Incubation: Incubate the plate at a specified temperature for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays ([³²P]-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).[19][20]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
A commercially available kinase screening panel can be employed to efficiently test the compound against a large number of kinases.
Tier 3: Mechanistic Elucidation and Target Identification
Should the compound exhibit promising activity in Tier 2 screens, the next logical step is to investigate its mechanism of action.
Apoptosis Induction Assays
If the compound demonstrates significant anticancer activity, it is important to determine if it induces apoptosis (programmed cell death).
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining [21]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[21]
-
Staining: Wash the cells and treat with RNase A, then stain with propidium iodide.[21]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptosis.
GABA-A Receptor Binding Assay
Given that some nitrogen-containing heterocyclic compounds interact with the central nervous system, assessing the binding of {triazolo[1,5-a]pyridin-7-yl}methanamine to GABA-A receptors can be an informative secondary screen. The GABA-A receptor is a key target for many therapeutic drugs.[22]
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay [23][24]
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue.[23]
-
Binding Assay: Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound.[24]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.[23]
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki).
Tier 4: Early ADME Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for early-stage drug discovery as they help predict a compound's pharmacokinetic properties.[5][6][25]
Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Experimental Protocol: Liver Microsomal Stability Assay [26][27]
-
Incubation: Incubate the test compound with liver microsomes (human or rat) and NADPH (a cofactor for CYP450 enzymes).
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28] Therefore, assessing a compound's hERG liability is a critical safety screen.[29]
Experimental Protocol: Automated Patch Clamp hERG Assay [28][30]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch Clamp: Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[30]
-
Compound Application: Apply the test compound at multiple concentrations and measure the effect on the hERG current.
-
Data Analysis: Calculate the percentage of hERG channel inhibition and determine the IC₅₀ value.[28]
Data Visualization and Interpretation
Workflow Diagrams
Caption: Tiered workflow for the in vitro evaluation of novel compounds.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway leading to apoptosis.
Conclusion
This technical guide outlines a robust and logical framework for the comprehensive in vitro evaluation of {triazolo[1,5-a]pyridin-7-yl}methanamine and its analogs. By following this tiered approach, researchers can systematically characterize the safety and efficacy of these novel compounds, enabling data-driven decisions for further development. The integration of detailed, validated protocols and a clear understanding of the scientific rationale behind each assay will ensure the generation of high-quality data, ultimately accelerating the path from discovery to potential clinical application.
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A Technical Guide to the Preliminary Cytotoxicity Screening of Triazolo[1,5-a]pyridines
Introduction
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its isoelectronic relationship with purines, suggesting a potential for interaction with a wide range of biological targets.[1] This has led to the exploration of its derivatives in various therapeutic areas, with a pronounced focus on oncology.[2][3] Numerous studies have reported the promising anticancer activities of triazolo[1,5-a]pyridine and related triazolopyrimidine analogs, highlighting their potential to inhibit cancer cell proliferation and induce cell death.[3][4][5]
The initial step in evaluating the therapeutic potential of a novel series of triazolo[1,5-a]pyridine derivatives is a robust and reliable preliminary cytotoxicity screening. This crucial phase aims to identify compounds that exhibit cytotoxic effects against cancer cells, providing a basis for further investigation into their mechanism of action and structure-activity relationships (SAR).[6] A comprehensive screening protocol not only quantifies the cytotoxic potency of the compounds but also offers initial insights into the mode of cell death they induce.
This in-depth technical guide provides a framework for conducting a preliminary cytotoxicity screening of novel triazolo[1,5-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.
Experimental Design: A Multi-Assay Approach
A single cytotoxicity assay provides a limited perspective on a compound's activity. Therefore, a multi-assay approach is recommended to build a more comprehensive preliminary profile. This guide focuses on a trio of assays that together assess cell viability, membrane integrity, and apoptosis induction.
The overall workflow for the preliminary cytotoxicity screening is depicted below.
Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic goals of the research. A panel of human cancer cell lines from different tissue origins (e.g., lung, colon, breast) is recommended for initial screening to identify any tissue-specific effects.[7] For example, studies on triazolo[1,5-a]pyridinylpyridines have utilized HCT-116 (colon), U-87 MG (glioblastoma), and MCF-7 (breast) cancer cell lines.[3]
Compound Preparation and Concentration Range
Stock solutions of the triazolo[1,5-a]pyridine derivatives are typically prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.[8] A broad concentration range (e.g., 0.1 to 100 µM) is advisable for the initial screen to determine the potency of the compounds.[9]
Core Cytotoxicity Assays: Protocols and Rationale
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the triazolo[1,5-a]pyridine compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[6][12]
LDH Assay: Assessing Membrane Integrity
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[14]
Step-by-Step Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[16] Carefully transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.[16] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[14]
Delving Deeper: Investigating the Mechanism of Cell Death
A preliminary screen should also aim to provide initial clues about the mechanism of cell death. Many anticancer agents, including some triazolo[1,5-a]pyrimidine derivatives, induce apoptosis, or programmed cell death.[5]
DAPI Staining: Visualizing Apoptotic Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[17] It can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[18] While healthy cells will show a uniformly stained, round nucleus, apoptotic cells will exhibit condensed and fragmented nuclei.[19]
Step-by-Step Protocol for DAPI Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat them with the test compounds for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[20]
-
Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope.
Caspase-3/7 Activity Assay: Confirming Apoptosis Execution
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[21] Caspase-3 and Caspase-7 are key executioner caspases.[21] Measuring their activity provides a quantitative assessment of apoptosis induction. Commercially available kits, such as the Caspase-Glo® 3/7 Assay, offer a simple "add-mix-measure" format.[22]
Step-by-Step Protocol for Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[23]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[23]
Data Analysis and Interpretation
Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process (e.g., cell viability) by 50%.[24]
To determine the IC₅₀ value, the percentage of cell viability is plotted against the logarithm of the compound concentrations. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[25] Software such as GraphPad Prism or online calculators can be used for this purpose.[24][26]
Interpreting the Results
The data gathered from the multi-assay approach should be compiled and analyzed to build a comprehensive profile for each triazolo[1,5-a]pyridine derivative.
| Compound ID | Scaffold | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay | Caspase-3/7 Activation (Fold Change) |
| TP-1 | Triazolo[1,5-a]pyridine | -H | -Phenyl | HCT-116 | 12.5 | 15.2 | 3.5 |
| TP-2 | Triazolo[1,5-a]pyridine | -Cl | -Phenyl | HCT-116 | 5.8 | 6.5 | 5.2 |
| TP-3 | Triazolo[1,5-a]pyridine | -OCH₃ | -Phenyl | HCT-116 | 25.1 | 28.9 | 1.8 |
| TP-4 | Triazolo[1,5-a]pyridine | -H | -4-Fluorophenyl | HCT-116 | 8.9 | 10.1 | 4.1 |
Table 1: Hypothetical Cytotoxicity Data for a Series of Triazolo[1,5-a]pyridine Derivatives. This table illustrates how data can be organized to facilitate comparison and preliminary SAR analysis.
A potent compound will exhibit a low IC₅₀ value in both the MTT and LDH assays. A significant increase in caspase-3/7 activity, coupled with morphological changes observed with DAPI staining, would strongly suggest that the compound induces apoptosis. Discrepancies between the MTT and LDH assay results might indicate that the compound interferes with mitochondrial respiration without causing immediate cell membrane rupture.
Understanding the Mechanism: Apoptotic Signaling Pathways
The induction of apoptosis by cytotoxic agents often involves the activation of intrinsic or extrinsic signaling pathways. The p53 tumor suppressor protein and the Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway.[21][27]
Cellular stress, such as that induced by a cytotoxic compound, can lead to the stabilization and activation of p53.[21] Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax.[27] This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[28] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[21][28]
Conclusion
The preliminary cytotoxicity screening of novel triazolo[1,5-a]pyridine derivatives is a critical first step in their evaluation as potential anticancer agents. By employing a multi-assay approach that assesses cell viability, membrane integrity, and apoptosis induction, researchers can gain a comprehensive initial understanding of a compound's biological activity. The detailed protocols and rationale provided in this guide are intended to ensure the generation of robust and reliable data, forming a solid foundation for subsequent lead optimization, mechanistic studies, and preclinical development.
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Methodological & Application
Introduction: The Analytical Imperative for {triazolo[1,5-a]pyridin-7-yl}methanamine
An In-Depth Technical Guide to the Analytical Characterization of {triazolo[1,5-a]pyridin-7-yl}methanamine
Prepared by: Gemini, Senior Application Scientist
{triazolo[1,5-a]pyridin-7-yl}methanamine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery, investigated for their potential as kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The journey from synthesis to a viable drug candidate is underpinned by rigorous analytical characterization. This guide provides a comprehensive overview of the essential analytical methodologies required to ensure the identity, purity, stability, and solid-state properties of this molecule.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of comprehensive molecular characterization. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility. The core techniques discussed—NMR, MS, HPLC, and XRPD—form the bedrock of chemical analysis in a regulated and research-driven environment.
Part 1: Structural Elucidation and Confirmation
The first step in any analytical workflow is the unequivocal confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR provides unparalleled insight into the molecular framework by mapping the chemical environment of ¹H and ¹³C nuclei. For {triazolo[1,5-a]pyridin-7-yl}methanamine, NMR confirms the integrity of the fused triazolopyridine ring system and the presence of the critical methanamine side chain.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is dictated by the solubility of the analyte. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its exchangeable proton signals (amine and water), which can be informative.
-
¹H NMR: This experiment is the first-line technique for confirming the presence of key structural motifs. The integration of proton signals provides quantitative ratios of different proton types, while coupling constants (J-values) reveal connectivity between adjacent protons.
-
¹³C NMR: While requiring longer acquisition times, ¹³C NMR is crucial for confirming the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a unique fingerprint of the carbon skeleton.[6][7][8][9]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[6][7][8][10][11][12]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Longer acquisition times are necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Table 1: Anticipated NMR Data for the {triazolo[1,5-a]pyridin-7-yl}methanamine Core (Note: Exact chemical shifts are dependent on solvent, concentration, and potential substitution. Data is extrapolated from analogous structures found in literature.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Triazole Proton | ~8.4-8.8 (singlet) | ~150-155 | A characteristic downfield singlet for the proton on the triazole ring.[6][13] |
| Pyridine Protons | ~7.0-8.7 (multiplets/doublets) | ~115-150 | The specific shifts and coupling patterns depend on the substitution. |
| CH₂ (methanamine) | ~3.9-4.2 (singlet or doublet) | ~40-55 | Positioned adjacent to the aromatic ring and the amine group.[6] |
| NH₂ (methanamine) | Broad, variable shift | N/A | Signal may be broad and its position is solvent/concentration dependent. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
MS is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass that can be used to determine the elemental formula.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.[9][13]
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used for HRMS to achieve the mass accuracy required for elemental composition confirmation.[8][10]
Experimental Protocol: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended):
-
Inject the sample into an HPLC system to separate the main component from any potential impurities before it enters the mass spectrometer.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A simple gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective. Formic acid aids in protonation for positive ion mode ESI.
-
-
MS Acquisition:
-
Mode: ESI positive ion mode.
-
Scan Range: Set a scan range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
HRMS: If using a high-resolution instrument, acquire data to at least four decimal places.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass calculated for the chemical formula C₈H₉N₄⁺.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₈H₈N₄ |
| Exact Mass | 160.0749 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (HRMS) | 161.0827 |
Part 2: Purity Determination and Stability Assessment
Ensuring the purity of a compound and understanding its stability under various stress conditions are critical for drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-Phase HPLC (RP-HPLC) is the workhorse method for separating the main compound from process-related impurities and degradation products. A validated, stability-indicating HPLC method is a regulatory requirement.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for moderately polar compounds like this, providing good retention and resolution through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the basic amine, ensuring good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: UV detection is used, with the wavelength set at a λmax of the triazolopyridine chromophore to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.
Caption: HPLC workflow from sample preparation to final report.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation: Prepare the sample at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitor at λmax (e.g., ~254 nm).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[14]
Forced Degradation Studies: Probing Intrinsic Stability
Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[15][16] It is a crucial part of drug development, providing insights into the molecule's degradation pathways.[17]
Causality Behind Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to simulate the potential environmental stresses a drug substance might encounter.[15]
-
Extent of Degradation: The goal is to achieve modest degradation (typically 5-20%) to allow for the reliable detection of degradants without completely consuming the parent compound.[16]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Create a stock solution of the compound at ~1 mg/mL.
-
Apply Stress Conditions:
-
Acidic: Mix stock with 0.1 N HCl and heat at 60 °C.
-
Basic: Mix stock with 0.1 N NaOH at room temperature.
-
Oxidative: Mix stock with 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound in an oven at 80 °C.
-
Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples before analysis. Dilute all samples to the target concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described above. Use LC-MS to obtain mass information on any new peaks that appear.
Part 3: Solid-State Characterization
The physical form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.
X-Ray Powder Diffraction (XRPD): Fingerprinting the Crystalline Form
XRPD is a non-destructive technique used to analyze the solid-state nature of a material. It can distinguish between different crystalline forms (polymorphs) and amorphous material.
Causality Behind Experimental Choices:
-
Polymorphism: Different polymorphs of the same compound will produce distinct XRPD patterns. Since polymorphs can have different physical properties, controlling the crystalline form is critical.
-
Crystalline vs. Amorphous: Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad, diffuse halo.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount of the sample (10-20 mg) to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range: A common range is 2° to 40° in 2θ.
-
Scan Speed: A slow scan speed is used to obtain good signal-to-noise.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique fingerprint for the solid form.
Caption: The principle of X-ray diffraction by a crystal lattice.
References
- A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry.
-
Synthesis and cytotoxicity studies of novel[6][15][18]triazolo[1,5-a]pyrimidine-7-amines. PubMed.
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Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[6][15][18]triazolo[1,5-a][6][7][19]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process. PubMed.
- Forced degrad
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES.
- An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Deriv
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.
- 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
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A NEW METHOD FOR THE SYNTHESIS OF[6][15][18]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. HETEROCYCLES.
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Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H- benzo[b][6][15][18]triazolo[1,5-d][6][15]diazepine derivatives. Beilstein Journals.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
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Discovery of[6][15][18]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate.
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Design, synthesis and biological evaluation of[6][15][18]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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Discovery of 5-(2-amino-[6][15][18]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed.
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Novel[6][18][19]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
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(1,8a-dihydro-[6][15][18]triazolo[1,5-a]pyridin-6-yl)methanamine. Ascendex Scientific, LLC.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals.
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4-([6][15][18]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
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A Robust, Stability-Indicating HPLC Method for the Analysis of {triazolo[1,5-a]pyridin-7-yl}methanamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Author's Note
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a comprehensive guide grounded in chromatographic theory and regulatory expectations. Our objective is to not only provide a method but to explain the scientific rationale behind the chosen parameters, enabling you to adapt and troubleshoot effectively. The protocol described herein is designed as a self-validating system, incorporating system suitability checks and a framework for full validation in accordance with ICH guidelines.[1][2]
Principle and Analytical Strategy
The Analyte: {triazolo[1,5-a]pyridin-7-yl}methanamine is a heterocyclic compound featuring a fused aromatic triazolopyridine ring system and a primary aminomethyl group. This structure presents a specific analytical challenge: it is a polar, basic compound. The aromatic core provides a strong chromophore for UV detection, while the primary amine is susceptible to protonation, which profoundly influences its chromatographic behavior.[3]
The Approach: Reversed-Phase HPLC with pH Control
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the chosen technique due to its versatility and widespread use in pharmaceutical analysis.[4] The primary challenge in analyzing basic compounds like our target analyte on standard silica-based C18 columns is the potential for peak tailing. This occurs due to strong interactions between the protonated amine and residual acidic silanol groups on the stationary phase surface.
To mitigate this, our strategy is twofold:
-
Low pH Mobile Phase: We will employ a mobile phase at a low pH (typically 2.5-3.5) using an additive like formic acid. At this pH, the analyte's primary amine will be consistently protonated (R-CH₂-NH₃⁺), and more importantly, the surface silanol groups will be non-ionized, drastically reducing the undesirable ionic interactions that cause peak tailing.[3][5]
-
High-Purity, End-Capped Column: Utilizing a modern, high-purity silica column with robust end-capping further minimizes the availability of free silanol groups, ensuring better peak symmetry and reproducibility.
This method is developed as a stability-indicating assay, meaning it is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, a critical requirement in pharmaceutical development.[6]
Materials and Methods
Instrumentation and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Analytical Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent |
| Data Acquisition | Empower™, Chromeleon™, or equivalent CDS |
| Analytical Balance | 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.22 µm PVDF or Nylon |
Reagents and Solvents
| Reagent | Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade / Milli-Q® |
| Formic Acid (HCOOH) | LC-MS Grade (or equivalent high purity) |
| {triazolo[1,5-a]pyridin-7-yl}methanamine | Reference Standard (>99.5% purity) |
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. The final pH should be approximately 2.7.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
Causality: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Formic acid is an effective pH modifier that is also volatile, making it compatible with potential LC-MS applications for impurity identification.[5]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the {triazolo[1,5-a]pyridin-7-yl}methanamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: Prepare the sample to achieve a target concentration of 10 µg/mL in the Diluent. Filter the final solution through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 80% B15-17 min: 80% B17-17.1 min: 80% to 5% B17.1-22 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
Causality: A gradient elution is necessary to ensure the elution of any potential late-eluting, non-polar impurities while providing good retention and peak shape for the polar parent compound. A 5-minute re-equilibration period ensures the column is ready for the next injection, promoting reproducibility.
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (10 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. Essential for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Indicates consistent pumping and stable column conditions. |
This SST protocol aligns with common pharmaceutical practices and ICH guidelines, ensuring the validity of the analytical run.[1][7]
Method Validation and Forced Degradation Strategy
To qualify this method as "stability-indicating," a validation study according to ICH Q2(R1) guidelines is required.[2] This involves assessing specificity, linearity, accuracy, precision, and robustness. A critical component of establishing specificity is the forced degradation study.
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the API to ensure that any degradation products can be detected and resolved from the main peak.[6]
-
Acid Hydrolysis: Dissolve API in Diluent, add 0.1 M HCl to the solution. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve API in Diluent, add 0.1 M NaOH to the solution. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve API in Diluent, add 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to the target concentration.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours. Prepare the sample as usual.
-
Photolytic Degradation: Expose a solution of the API to direct sunlight or a photostability chamber (ICH Q1B) for a defined period.
Analyze all stressed samples alongside a non-stressed control. The method's specificity is confirmed if all degradation product peaks are baseline-resolved from the parent API peak.
Visualization of Analytical Workflow
Caption: High-level workflow for the HPLC analysis of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Visualization of Method Validation Logic
Caption: Core parameters for validating the HPLC method according to ICH Q2(R1) guidelines.
Expected Results and Troubleshooting
A successful injection of the 10 µg/mL standard should yield a sharp, symmetrical peak for {triazolo[1,5-a]pyridin-7-yl}methanamine. The retention time will depend on the specific column batch but should be highly reproducible. In forced degradation samples, new peaks corresponding to degradation products should appear, ideally well-resolved from the parent peak.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Mobile phase pH too high.2. Column degradation.3. Sample overload. | 1. Ensure mobile phase pH is < 3.0.2. Replace with a new column.3. Reduce injection concentration/volume. |
| Poor Resolution | 1. Gradient slope too steep. | 1. Lengthen the gradient time (e.g., 5% to 80% B over 20 min instead of 13 min). |
| Drifting Retention Times | 1. Insufficient column equilibration.2. Pump malfunction/leak. | 1. Increase re-equilibration time at the end of the gradient.2. Check pump pressure trace for irregularities; perform system maintenance. |
Conclusion
This application note provides a comprehensive, robust, and scientifically-grounded RP-HPLC method for the quantitative analysis of {triazolo[1,5-a]pyridin-7-yl}methanamine. The strategic use of a low-pH mobile phase and a high-quality C18 column effectively addresses the challenges associated with this polar, basic analyte. The inclusion of system suitability criteria ensures run-to-run validity, and the outlined forced degradation and validation protocols provide a clear pathway for establishing this method as a stability-indicating assay suitable for use in regulated drug development environments.
References
-
International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. (1995). URL: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). URL: [Link]
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ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). URL: [Link]
-
ACS Publications. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. (2022). URL: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). URL: [Link]
-
ACS Publications. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. (2022). URL: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). URL: [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). URL: [Link]
-
Taylor & Francis Online. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). URL: [Link]
-
National Institutes of Health (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). URL: [Link]
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National Institutes of Health (NIH). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). URL: [Link]
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National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). URL: [Link]
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R Discovery. Forced Degradation Studies Research Articles. (2026). URL: [Link]
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R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024). URL: [Link]
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ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). URL: [Link]
-
ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2025). URL: [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. (n.d.). URL: [Link]
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PubMed. Synthesis and cytotoxicity studies of novel[1][7][8]triazolo[1,5-a]pyrimidine-7-amines. (n.d.). URL: [Link]
-
National Institutes of Health (NIH). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). URL: [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. (2015). URL: [Link]
-
Wikipedia. Triazolopyridine. (2025). URL: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). URL: [Link]
-
PubMed. Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1][7][8]triazolo[1,5-a][1][2][3]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process. (2010). URL: [Link]
-
ResearchGate. Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2025). URL: [Link]
- Google Patents. CN102180875A - Preparation method of triazolopyridine derivative. (n.d.).
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National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). URL: [Link]
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National Institutes of Health (NIH). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). URL: [Link]
-
Amazon S3. STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. (n.d.). URL: [Link]
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PubMed. Design, synthesis and biological evaluation of[1][7][8]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. (n.d.). URL: [Link]
-
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). URL: [Link]
-
ResearchGate. New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2025). URL: [Link]
-
Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). URL: [Link]
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Mastering the Molecular Architecture: A Guide to NMR Spectroscopy of Triazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold and the Indispensable Role of NMR
The triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] These fused heterocyclic systems are prevalent in a variety of drugs, including those with cardiovascular, antimicrobial, and anticancer properties.[1][2] The biological activity and physical properties of these compounds are intrinsically linked to their precise molecular structure, including the nature and position of substituents on the bicyclic core.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these complex molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can precisely map the connectivity of atoms, determine the substitution patterns, and gain insights into the electronic environment of the molecule. This comprehensive guide, designed for researchers and professionals in drug development, provides a detailed overview of the application of NMR spectroscopy in the characterization of triazolo[1,5-a]pyridine compounds. We will delve into the characteristic spectral features, present detailed experimental protocols, and explore the application of advanced 2D NMR techniques for complete structural assignment.
Deciphering the Code: Characteristic ¹H and ¹³C NMR Spectral Features
The unique electronic distribution within the triazolo[1,5-a]pyridine ring system gives rise to a characteristic set of NMR spectral data. The pyridine ring, being electron-deficient, and the triazole ring, being relatively electron-rich, influence the chemical shifts of the protons and carbons in a predictable manner.
¹H NMR Spectroscopy: A Window into the Proton Environment
The proton NMR spectra of triazolo[1,5-a]pyridines are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts are highly sensitive to the nature and position of substituents on the ring system.
A general understanding of the chemical shifts can be gleaned from the analysis of related pyridine compounds, where protons closer to the nitrogen atom are typically found at a lower field (higher ppm).[3] For the triazolo[1,5-a]pyridine scaffold, the protons on the pyridine ring generally appear in distinct regions, allowing for preliminary assignment.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Triazolo[1,5-a]pyridine Core
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-2 | Varies with substituent | s | - |
| H-5 | 8.5 - 9.0 | d | J = 7.0 - 8.0 |
| H-6 | 7.0 - 7.5 | t or dd | J = 7.0 - 8.0, ~1.0 |
| H-7 | 7.8 - 8.3 | d | J = 8.0 - 9.0 |
| H-8 | 7.2 - 7.7 | t or dd | J = 7.0 - 8.0, ~1.0 |
Note: These are approximate ranges and can vary significantly based on solvent and substituent effects.
Substituent Effects:
The introduction of substituents can cause significant shifts in the proton resonances. Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the protons, resulting in a downfield shift (higher ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide a detailed map of the carbon framework of the triazolo[1,5-a]pyridine molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, electronic environment, and proximity to heteroatoms.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Triazolo[1,5-a]pyridine Core
| Carbon Position | Typical Chemical Shift (ppm) |
| C-2 | 150 - 165 |
| C-3a | 140 - 150 |
| C-5 | 130 - 140 |
| C-6 | 115 - 125 |
| C-7 | 125 - 135 |
| C-8 | 110 - 120 |
| C-8a | 145 - 155 |
Note: These are approximate ranges and can vary significantly based on solvent and substituent effects.
Understanding Spin-Spin Coupling: The J-Coupling Constants
The coupling between adjacent protons provides valuable information about their spatial relationship. In the pyridine ring of the triazolo[1,5-a]pyridine system, the ortho, meta, and para coupling constants fall within characteristic ranges.
-
³J (ortho coupling): Typically in the range of 7-9 Hz.
-
⁴J (meta coupling): Generally smaller, around 2-3 Hz.[4]
-
⁵J (para coupling): Usually very small or not observed (~0-1 Hz).
These coupling patterns are instrumental in assigning the signals of the pyridine ring protons. For instance, the H-5 proton will typically appear as a doublet due to ortho coupling with H-6.
From Sample to Spectrum: A Validated Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust and self-validating system for the preparation and analysis of triazolo[1,5-a]pyridine compounds.
Experimental Protocol: Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Purity is Paramount: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as flash column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, so it is crucial to report the solvent used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are crucial for unambiguous assignments.
-
Acquire these spectra with appropriate parameters, which will depend on the specific instrument and the compound being analyzed.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a systematic workflow for the NMR analysis of triazolo[1,5-a]pyridine compounds, ensuring a thorough and accurate structural determination.
Caption: Workflow for NMR Analysis.
Advanced 2D NMR Techniques: Unraveling Complex Structures
For complex triazolo[1,5-a]pyridine derivatives with multiple substituents, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are essential for complete and unambiguous structural assignment.
COSY (Correlation Spectroscopy): Identifying Coupled Protons
The COSY experiment reveals correlations between protons that are spin-spin coupled.[5] Cross-peaks in the 2D spectrum indicate which protons are adjacent to each other in the molecule. This is particularly useful for tracing the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6] This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity
The HMBC experiment is one of the most powerful tools for determining the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[5] This is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons that do not have any attached protons.
Illustrative Example of 2D NMR in Structure Elucidation:
Consider a substituted triazolo[1,5-a]pyridine. An HMBC experiment would show a correlation between the proton at position 5 (H-5) and the carbons at positions 3a, 7, and 8a, thus confirming the connectivity around the fused ring junction.
Conclusion: A Powerful Synergy for Structural Certainty
The structural characterization of triazolo[1,5-a]pyridine compounds is a critical step in the development of new drugs and materials. NMR spectroscopy, with its array of 1D and 2D techniques, provides the most definitive and detailed information for this purpose. By understanding the characteristic spectral features and employing a systematic and validated analytical workflow, researchers can confidently elucidate the structures of these important heterocyclic compounds, paving the way for further advancements in their respective fields. This guide serves as a foundational resource, empowering scientists to harness the full potential of NMR in their research endeavors.
References
-
Jones, G. & Abarca, B. (2010). The Chemistry of the[1][7][8]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]
-
Mohamed, et al. (2013). Synthesis and biological evaluation of new[7][8][9]triazolo[1,5-a]pyridine derivatives as antimicrobial agents. Medicinal Chemistry Research.
-
Poustforoosh, et al. (2022). Design, synthesis, and biological evaluation of novel[7][8][9]triazolo[1,5-a]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.
-
Reddit. (2022). Contextualising 1st order coupling in pyridine. Reddit. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Diva-Portal.org. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available at: [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
ResearchGate. (2023). Asymmetric Hydrogenation of Triazolo[1,5- a ]-, Imidazo[1,2- a ]-, and Pyrazolo[1,5- a ]pyridines. ResearchGate. Available at: [Link]
-
ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]
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- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for {triazolo[1,5-a]pyridin-7-yl}methanamine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold
The {triazolo[1,5-a]pyridin-7-yl}methanamine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile role as a potent inhibitor of various protein kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. The triazolopyridine framework serves as a foundational structure for designing targeted therapies that can modulate the activity of specific kinases, offering a promising avenue for therapeutic intervention.
This document provides a comprehensive guide for researchers interested in investigating the kinase inhibitory properties of {triazolo[1,5-a]pyridin-7-yl}methanamine and its derivatives. We will delve into the key kinase targets, provide detailed protocols for in vitro and cell-based assays, and illustrate the underlying signaling pathways.
Key Kinase Targets and Signaling Pathways
Derivatives of the triazolopyridine scaffold have demonstrated significant inhibitory activity against several key kinases, including:
-
Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. Inhibition of the JAK-STAT pathway is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[1][2][3]
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a central role in the signaling of immunoreceptors in various immune cells. Syk is a key mediator of allergic and inflammatory responses.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, differentiation, and survival. The PI3K/Akt signaling pathway is frequently hyperactivated in cancer.[5][6]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression.
Caption: JAK-STAT signaling pathway and the inhibitory action of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Syk Signaling Pathway
Syk is a key mediator of immunoreceptor signaling, particularly in B-cells and mast cells. Its activation leads to a cascade of downstream events that promote inflammation.
Caption: Syk signaling pathway and the inhibitory action of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Quantitative Data for Structurally Related Triazolopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Triazolopyridine Derivative | JAK1 | 11 | [2][3] |
| Triazolopyridine Derivative | JAK2 | 28 | [2][3] |
| Triazolopyridine Derivative | JAK3 | 810 | [2][3] |
| Triazolopyridine Derivative | TYK2 | 530 | [2][3] |
| Triazolopyridine-based (CC-509) | Syk | Potent Inhibition | [4] |
| 7-substituted triazolopyridine | PI3Kγ | Potent Inhibition | [5][6] |
Disclaimer: The IC50 values presented above are for triazolopyridine derivatives and not for {triazolo[1,5-a]pyridin-7-yl}methanamine itself. These values should be considered as representative of the potential activity of this compound class and a starting point for experimental design.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory activity of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the in vitro potency of a compound against a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., JAK1, Syk)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
{triazolo[1,5-a]pyridin-7-yl}methanamine (or derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Assay plates (e.g., 384-well, low-volume, white)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of {triazolo[1,5-a]pyridin-7-yl}methanamine in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection:
-
Stop the kinase reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions.
-
Incubate the plate as required for the detection reagent to generate a signal.
-
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitor on the proliferation of a relevant cell line.
Materials:
-
Cancer or immune cell line expressing the target kinase (e.g., HEL cells for JAK2, Ramos cells for Syk)
-
Complete cell culture medium
-
{triazolo[1,5-a]pyridin-7-yl}methanamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of {triazolo[1,5-a]pyridin-7-yl}methanamine for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Phosphorylated STAT (p-STAT)
This protocol is used to assess the inhibition of JAK or Syk signaling by measuring the phosphorylation of downstream STAT proteins.
Caption: Workflow for Western blot analysis of phosphorylated STAT proteins.
Materials:
-
Cell line of interest
-
{triazolo[1,5-a]pyridin-7-yl}methanamine
-
Cytokine or other stimulant (e.g., IL-6 for JAK1, anti-IgM for Syk)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT, anti-total STAT, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free medium if necessary. Pre-treat the cells with various concentrations of {triazolo[1,5-a]pyridin-7-yl}methanamine for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine or activator for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10][11]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT.
Conclusion and Future Directions
The {triazolo[1,5-a]pyridin-7-yl}methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound class. Further investigations should focus on confirming the specific kinase targets of {triazolo[1,5-a]pyridin-7-yl}methanamine, determining its precise IC50 values through rigorous in vitro screening, and evaluating its efficacy and safety in preclinical in vivo models. The versatility of the triazolopyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies.
References
-
Chen, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331305. Available from: [Link]
- Google Patents. (2009). CA2727036A1 - Triazolopyridine jak inhibitor compounds and methods.
-
PubMed. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Available from: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available from: [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene. Available from: [Link]
-
PubMed Central. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS One, 11(1), e0145705. Available from: [Link]
-
PubMed Central. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1187-1203. Available from: [Link]
-
PubMed. (2012). Discovery of 5-(2-amino-[7][13][14]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. Available from: [Link]
-
ResearchGate. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. Available from: [Link]
-
PubMed. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-5263. Available from: [Link]
-
protocols.io. (2017). Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property. protocols.io. Available from: [Link]
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- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bio-rad.com [bio-rad.com]
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- 14. semanticscholar.org [semanticscholar.org]
The Emergence of {Triazolo[1,5-a]pyridine} Scaffolds in Oncology: A Guide to Application and Protocol
The relentless pursuit of targeted cancer therapies has led researchers down a multitude of chemical avenues. Among the more promising frameworks to emerge is the[1][2][3]triazolo[1,5-a]pyridine core structure. This heterocyclic scaffold has proven to be a versatile backbone for the development of potent and selective inhibitors of key oncogenic signaling pathways. While the specific compound {triazolo[1,5-a]pyridin-7-yl}methanamine represents a particular iteration of this class, its broader family of derivatives has demonstrated significant potential in preclinical and clinical cancer research. This guide will delve into the mechanistic underpinnings and practical applications of this chemical series, providing researchers with the foundational knowledge and detailed protocols to effectively investigate these compounds in a cancer research setting.
Part 1: Mechanistic Insights and Therapeutic Rationale
The therapeutic efficacy of triazolo[1,5-a]pyridine derivatives stems from their ability to selectively target and inhibit protein kinases, enzymes that play a pivotal role in the regulation of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Targeting the JAK-STAT Pathway with Triazolo[1,5-a]pyridine Analogs
The Janus kinase (JAK) family of non-receptor tyrosine kinases is a critical component of the JAK-STAT signaling cascade, which is integral to the progression of many hematological malignancies and solid tumors.[4] The discovery of CEP-33779, a novel, selective, and orally bioavailable inhibitor of JAK2, underscores the potential of the triazolo[1,5-a]pyridine scaffold.[4]
Mechanism of Action: CEP-33779 and related compounds act as ATP-competitive inhibitors of JAK2. By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on this signaling axis.
Part 2: Experimental Protocols and Methodologies
The following protocols provide a standardized framework for the in vitro and in vivo evaluation of novel triazolo[1,5-a]pyridine-based compounds in cancer research.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a {triazolo[1,5-a]pyridin-7-yl}methanamine derivative against a specific kinase target (e.g., JAK2, PI3K).
Materials:
-
Recombinant human kinase (e.g., JAK2, PI3Kγ)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a {triazolo[1,5-a]pyridin-7-yl}methanamine derivative on cancer cell lines. This protocol can be adapted for various cell lines, including HCT-116, U-87 MG, and MCF-7.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Protocol 3: Western Blot Analysis for Pathway Modulation
Objective: To investigate the effect of a {triazolo[1,5-a]pyridin-7-yl}methanamine derivative on the phosphorylation status of key signaling proteins (e.g., AKT, p-AKT).[5]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| CEP-33779 | JAK2 | Value | Ba/F3-JAK2V617F | Value |
| CZC24758 | PI3Kγ | Value | Neutrophils | Value |
| Compound X | Kinase | Value | MCF-7 | Value |
| Compound Y | Kinase | Value | HCT-116 | Value |
Note: "Value" should be replaced with experimental data.
Signaling Pathway Diagrams
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolo[1,5-a]pyridine derivative.
Caption: Inhibition of the PI3K-AKT signaling pathway by a triazolo[1,5-a]pyridine derivative.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
Part 4: Conclusion and Future Directions
The {triazolo[1,5-a]pyridine} scaffold represents a significant area of interest in modern medicinal chemistry and oncology. Its adaptability allows for the generation of potent and selective inhibitors against a range of clinically relevant kinases. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this promising class of molecules. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel kinase targets, and evaluating their efficacy in combination with other anticancer agents to overcome drug resistance.
References
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link][4]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link][5]
-
Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link][6]
-
Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][7]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link][8]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B. [Link][9]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. agscientific.com [agscientific.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of Triazolo[1,5-a]pyrimidine Analogs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][4] Its structural resemblance to endogenous purines allows it to function as a bioisostere, potentially interacting with a wide array of biological targets.[1][5] This versatility has led to the development of TP analogs with a broad spectrum of therapeutic activities, including anticancer, antibacterial, antiparasitic, and notably, antiviral properties.[4][6][7][8]
Recent drug discovery efforts have successfully identified TP derivatives as potent inhibitors of various viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus type-1 (HIV-1), and Influenza virus.[1] The growing body of literature highlights the potential of the TP nucleus as a privileged scaffold for designing novel antiviral agents, often endowed with favorable pharmacokinetic profiles.[8]
This guide provides an in-depth overview of the established mechanisms of action for antiviral TP analogs and presents a series of detailed, field-proven protocols for their systematic evaluation. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the reliable identification of promising lead compounds for further development.
Known Mechanisms of Antiviral Action
The primary antiviral mechanism for many triazolo[1,5-a]pyrimidine analogs involves the targeted inhibition of viral enzymes essential for replication, particularly viral polymerases.[1] Because these enzymes are often structurally distinct from their human counterparts, they represent a prime target for developing selective antiviral therapies.
Key examples from published research include:
-
Hepatitis C Virus (HCV): TP derivatives have been identified as potent allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase. These compounds bind to a site distinct from the catalytic center, inducing a conformational change that disrupts enzyme function and halts viral RNA replication.[1]
-
Human Immunodeficiency Virus (HIV-1): The TP scaffold has been successfully employed to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase, locking the enzyme in an inactive conformation.[1] Additionally, certain TP analogs have been shown to inhibit the reverse transcriptase-associated Ribonuclease H (RNase H) function, another critical step in the viral replication cycle.[2][3]
-
Influenza Virus: For the influenza virus, TP compounds have been shown to disrupt the formation of the viral RNA polymerase complex. Specifically, they inhibit the crucial interaction between the PA and PB1 subunits, which is essential for both transcription and replication of the viral genome.[1]
The following diagram illustrates the general mechanism of viral polymerase inhibition, a common pathway for many TP analogs.
Caption: General mechanism of TP analogs inhibiting viral replication.
Experimental Design: A Step-by-Step Workflow
A systematic approach is crucial for accurately evaluating the antiviral potential of novel compounds. The workflow should always begin with assessing compound toxicity to the host cells, followed by primary screening for antiviral activity, and culminating in more detailed mechanistic studies.
Caption: Workflow for evaluating antiviral activity of TP analogs.
Prerequisite Protocol: Cytotoxicity Assessment (MTT Assay)
A. Expertise & Rationale
Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the TP analogs on the host cell line. This step is critical for distinguishing true antiviral effects from non-specific cell killing. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. The 50% cytotoxic concentration (CC₅₀) derived from this assay is used to calculate the Selectivity Index (SI), a key parameter for gauging the therapeutic potential of a compound.
B. Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed healthy, logarithmically growing host cells (e.g., Vero, MT-4, A549) into a 96-well plate at a predetermined optimal density. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution of the TP analog in cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO in medium) and a "cells only" control (medium only).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions (and controls) to the respective wells. Include wells with medium only to serve as a blank control.
-
Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the "cells only" control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to calculate the CC₅₀ value.
-
Protocols for In Vitro Antiviral Efficacy
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
A. Expertise & Rationale
This assay is a rapid and efficient method for primary screening. Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This assay measures the ability of a compound to protect cells from virus-induced CPE. It is particularly useful for high-throughput screening of many compounds.
B. Step-by-Step Methodology
-
Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours as described previously.
-
Infection and Treatment:
-
Prepare serial dilutions of the TP analog in culture medium.
-
Remove the medium from the cells.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Immediately add 50 µL of virus suspension (at a concentration known to cause 90-100% CPE within 48-72 hours, e.g., 100 TCID₅₀).
-
-
Controls:
-
Virus Control: Cells infected with the virus in the absence of any compound (should show 100% CPE).
-
Cell Control: Uninfected cells with medium only (should show 0% CPE).
-
Toxicity Control: Uninfected cells treated with the highest concentration of the compound.
-
Positive Control: Cells infected with the virus and treated with a known antiviral drug.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show complete CPE (typically 48-72 hours).
-
Quantification of Cell Protection: Stain the remaining viable cells with a solution of Crystal Violet (0.5% in 20% methanol). After washing and drying, solubilize the dye and measure the absorbance.
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).
-
Protocol 2: Plaque Reduction Assay
A. Expertise & Rationale
The plaque reduction assay is a more quantitative and stringent method than the CPE assay. It measures the ability of a compound to reduce the number of infectious virus particles, or "plaques." Each plaque originates from a single infectious virus particle. This assay is considered a gold standard for confirming antiviral activity. The semi-solid overlay (e.g., agarose or methylcellulose) is crucial as it restricts the spread of progeny virions to adjacent cells, thus localizing the infection and allowing discrete plaques to form.
B. Step-by-Step Methodology
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a low multiplicity of infection (MOI) of the virus (e.g., sufficient to produce 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment Overlay: During the adsorption period, prepare a 2X working solution of culture medium containing various concentrations of the TP analog. Mix this solution 1:1 with a warm (42°C) 1.2% agarose solution.
-
Application: After the 1-hour adsorption, remove the viral inoculum and gently overlay the cell monolayers with 2 mL (for 6-well plates) of the compound-containing agarose mixture.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.
-
Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% Crystal Violet to visualize and count the plaques.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction relative to the virus control (no compound).
-
Plot the percentage of reduction against the log of the compound concentration to determine the IC₅₀ (50% inhibitory concentration).
-
Data Presentation and Interpretation
A critical aspect of evaluating antiviral compounds is to assess their selectivity. A promising antiviral agent should inhibit viral replication at concentrations much lower than those at which it causes toxicity to the host cell. This is quantified by the Selectivity Index (SI) .
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity and a more promising therapeutic window. Generally, an SI > 10 is considered a good starting point for a potential lead compound.
Table 1: Antiviral Activity of Representative Triazolo[1,5-a]pyrimidine Analogs
| Compound Class/Reference | Target Virus | Target Enzyme/Process | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |
| TP-based NNRTI | HIV-1 (Wild-Type) | Reverse Transcriptase | Cell-based | Low nM range | [1] |
| Dihydropyrone-derived TP | Hepatitis C Virus (HCV) | NS5B Polymerase | Biochemical | Low nM range | [1] |
| Catechol-containing TP | HIV-1 | RNase H | Biochemical | 13.1 - 17.7 µM | [2] |
| Pyrazolo[1,5-a]pyrimidine replacement | Influenza A Virus | PA-PB1 Interaction | Cell-based | Improved activity | [1] |
Note: The specific potency values can vary significantly based on the exact substitutions on the TP core.
References
-
Micale, N., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Molecules. Available at: [Link]
-
Ghandi, M., et al. (2022). Antiviral[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. PubMed. Available at: [Link]
-
Shawky, E., et al. (2021). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. PubMed. Available at: [Link]
-
da Silva, W. R., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
-
Ojo, O. S., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]
-
Artico, M., et al. (2022). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. PubMed. Available at: [Link]
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- 3. 1,2,4-Triazolo[1,5- a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Targeting Protein-Protein Interactions with Triazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, forming the backbone of signaling networks that govern cell life, death, and function.[1] The dysregulation of these intricate networks is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the targeted modulation of PPIs with small molecules represents a vast and promising frontier in therapeutic development.[1][2]
However, targeting PPIs is notoriously challenging. Unlike traditional drug targets like enzymes, which possess well-defined and deep catalytic pockets, PPI interfaces are often large, flat, and seemingly "undruggable."[2] Despite these hurdles, the field has matured, revealing that many PPIs rely on smaller "hotspot" regions or pockets that are amenable to small molecule intervention.[2][3]
The[4][5][6]triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry.[7] Its unique electronic and structural properties allow it to serve as an effective bio-isostere for key biological recognition motifs, making it an ideal starting point for designing potent and selective PPI inhibitors.[7] This guide will focus on a prominent example: the use of triazolo[1,5-a]pyrimidines to inhibit the interaction between Bromodomain-containing protein 4 (BRD4) and acetylated histones, a critical PPI in epigenetic regulation and cancer.[5][7]
The Triazolo[1,5-a]pyrimidine Scaffold in PPI Inhibition: A Case Study on BRD4
Biological Significance: BRD4 in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[8] Its two bromodomain domains (BD1 and BD2) specifically recognize and bind to acetylated lysine (KAc) residues on histone tails.[7][8] This interaction tethers BRD4 to chromatin, where it recruits the transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC. In many cancers, this process is hijacked, leading to uncontrolled cell proliferation. Therefore, inhibiting the BRD4-histone interaction is a validated therapeutic strategy.[5]
Mechanism of Inhibition
The triazolo[1,5-a]pyrimidine core is exceptionally well-suited to disrupt the BRD4-KAc interaction. It acts as a structural mimic of the acetyl-lysine moiety, fitting snugly into the hydrophobic KAc binding pocket within the bromodomain.[7] Specific derivatives form critical hydrogen bonds with conserved residues, such as asparagine 140 (Asn140) in BRD4's BD1, effectively competing with and displacing the natural histone substrate.[5] This competitive inhibition blocks the recruitment of transcription factors and suppresses the expression of downstream oncogenes like c-MYC.[5]
Below is a diagram illustrating the central role of BRD4 and the mechanism of its inhibition.
Caption: Mechanism of BRD4 inhibition by triazolo[1,5-a]pyrimidines.
Application Protocol 1: Biochemical Validation of PPI Inhibition
The first critical step is to confirm that the compound directly inhibits the target PPI in a purified, cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[5]
Principle of the TR-FRET Assay
This assay measures the proximity of two molecules. A recombinant BRD4 protein is tagged with a donor fluorophore (e.g., Terbium) and a biotinylated peptide representing an acetylated histone tail is bound to a streptavidin-conjugated acceptor fluorophore (e.g., d2). When the proteins interact, the fluorophores are brought close together, allowing energy transfer from the donor to the acceptor upon excitation, which generates a specific FRET signal. A successful inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Step-by-Step Protocol: BRD4 TR-FRET Assay
Causality Behind Choices:
-
Buffer: The buffer contains BSA and a mild detergent (e.g., Tween-20) to prevent non-specific binding of proteins and compounds to the assay plate, ensuring the measured interaction is specific.[9]
-
Incubation Times: The pre-incubation of BRD4 with the inhibitor allows the binding to reach equilibrium before the competing histone peptide is introduced. The second incubation ensures the protein-protein interaction itself reaches equilibrium.
Materials:
-
Recombinant BRD4(BD1) protein tagged with Tb (donor)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-d2 conjugate (acceptor)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
Triazolo[1,5-a]pyrimidine compound (e.g., WS-722) and positive control (e.g., JQ1)
-
384-well low-volume assay plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in assay buffer. Also, prepare dilutions of the positive control, JQ1.
-
Reaction Mixture: In each well of the 384-well plate, add:
-
2 µL of test compound dilution (or DMSO for control wells).
-
4 µL of Tb-BRD4(BD1) protein (final concentration ~5 nM).
-
-
First Incubation: Gently mix and incubate for 30 minutes at room temperature to allow the compound to bind to BRD4.
-
Peptide Addition: Add 4 µL of a pre-mixed solution of biotinylated histone peptide (final concentration ~100 nM) and Streptavidin-d2 (final concentration ~10 nM).
-
Second Incubation: Gently mix and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data: Set the DMSO control (maximum interaction) as 100% and a control without BRD4 protein (background) as 0%.
-
Plot the normalized response against the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Workflow and Expected Data
Caption: Workflow for the BRD4 TR-FRET biochemical assay.
| Compound | BRD4(BD1) IC50 (µM) | BRD4(BD2) IC50 (µM) | Reference |
| (+)-JQ1 | 0.05 | 0.09 | [5] |
| WS-722 | 2.56 | 3.14 | [5] |
Table 1: Representative biochemical IC50 values for BRD4 inhibitors. Data synthesized from published results.[5]
Application Protocol 2: Cellular Target Engagement
After biochemical validation, it is essential to confirm that the compound can enter cells and bind to its intended target in a physiological context.[1][4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating direct target engagement.
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (our inhibitor), its structure becomes more stable and resistant to heat-induced denaturation. In the assay, cells are treated with the compound, then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified (typically by Western Blot). A successful inhibitor will result in more soluble BRD4 protein at higher temperatures compared to the vehicle-treated control.[5]
Detailed Step-by-Step Protocol: BRD4 CETSA
Causality Behind Choices:
-
Freeze-Thaw Lysis: This method of cell lysis is gentle and avoids detergents that could interfere with protein stability or compound binding, preserving the native state of the protein-ligand complex.
-
Temperature Gradient: A gradient is crucial to identify the specific temperature range where the protein unfolds. The shift in this unfolding curve upon ligand binding is the key readout.
Materials:
-
THP-1 cells (or other relevant cancer cell line)
-
Triazolo[1,5-a]pyrimidine compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes and a thermal cycler
-
Centrifuge (capable of 20,000 x g)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against BRD4 and a loading control (e.g., GAPDH)
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Treat THP-1 cells with the test compound (e.g., 10 µM WS-722) or DMSO for 2-4 hours in culture.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysate into different PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
Separation of Soluble Fraction: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble proteins) from each tube. Determine protein concentration and normalize all samples.
-
Western Blot Analysis:
-
Run the normalized samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4.
-
Probe with a loading control antibody (GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensity for BRD4 at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble BRD4 (relative to the non-heated control) against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[5]
Workflow and Expected Outcome
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Functional Validation
The final step is to demonstrate that target engagement translates into the desired biological effect. Since BRD4 inhibition is known to downregulate c-MYC expression, quantifying c-MYC protein levels is a direct and relevant functional readout.[5]
Protocol: Western Blot for c-MYC Downregulation
Procedure:
-
Cell Treatment: Seed THP-1 cells and treat with increasing concentrations of the triazolo[1,5-a]pyrimidine inhibitor (e.g., 0, 1, 5, 10 µM) for 24-48 hours.
-
Lysis and Quantification: Lyse the cells in RIPA buffer, and quantify total protein concentration using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blotting as described in the CETSA protocol (Section 4.2, Step 7).
-
Antibody Probing: Probe membranes with primary antibodies against c-MYC and a loading control (e.g., GAPDH).
-
Analysis: Visualize and quantify the bands. A dose-dependent decrease in the c-MYC protein band intensity relative to the loading control confirms the compound's functional activity in cells.[5]
Summary and Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a powerful tool for the development of inhibitors targeting challenging protein-protein interactions. By serving as a structural mimic for key recognition motifs, these compounds can effectively disrupt disease-relevant pathways. The case study of BRD4 demonstrates a clear and logical workflow for validating such inhibitors: starting from a direct biochemical binding assay (TR-FRET), progressing to confirmation of target engagement in a cellular environment (CETSA), and culminating in the verification of downstream functional consequences (c-MYC downregulation). This integrated approach provides a robust and self-validating system for advancing novel PPI inhibitors from hit to lead.
References
-
NCBI Bookshelf. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual. Available at: [Link]
-
Zhang, G., et al. (2019). Discovery of[4][5][6]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Chinese Chemical Letters. Available at: [Link]
-
Johnston, J. (2013). Cell-based assays for protein-protein interactions. European Pharmaceutical Review. Available at: [Link]
-
Wang, W., et al. (2019). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, W., et al. (2019). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. ACS Publications. Available at: [Link]
-
PromegaUK. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. Available at: [Link]
-
Semantic Scholar. (2019). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction. Available at: [Link]
-
Reaction Biology. (2025). Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight. Available at: [Link]
-
NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. PubMed. Available at: [Link]
-
Taha, H. A., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Chen, Y., et al. (2024). Discovery of Novel[4][5][6]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Gauthier, L., et al. (2024). Cell-Int: a cell–cell interaction assay to identify native membrane protein interactions. Life Science Alliance. Available at: [Link]
-
Domainex. (n.d.). Protein-Protein Interactions | PPI Drug Discovery. Available at: [Link]
-
Boike, L., et al. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. Available at: [Link]
-
Lim, S., et al. (2023).[4][5][6]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]
-
NCBI. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Available at: [Link]
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- 2. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]
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- 5. researchgate.net [researchgate.net]
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- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Triazolo[1,5-a]pyridines
Introduction: The Privileged Scaffold of Triazolo[1,5-a]pyridines in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry and materials science.[2] This fused bicyclic structure, possessing a bridgehead nitrogen atom, is a key pharmacophore in a multitude of biologically active compounds.[2][4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets such as kinases and other ATP-binding proteins.[1] Consequently, derivatives of triazolo[1,5-a]pyridine have demonstrated a wide spectrum of therapeutic activities, including roles as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.[2][4] These compounds are actively being investigated for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases.[2][4]
The development of efficient and versatile synthetic protocols to access structurally diverse substituted triazolo[1,5-a]pyridines is therefore of paramount importance to researchers in drug development. This guide provides an in-depth overview of established and contemporary synthetic strategies, complete with detailed experimental protocols and an exploration of the underlying chemical principles that govern these transformations.
Strategic Approaches to the Triazolo[1,5-a]pyridine Core
The construction of the triazolo[1,5-a]pyridine skeleton can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This section will elaborate on the most reliable and widely adopted methods.
Classical Synthesis via Cyclocondensation of 2-Hydrazinopyridines
One of the most traditional and reliable methods involves the cyclization of 2-hydrazinopyridines with various carbonyl-containing compounds. This approach builds the triazole ring onto a pre-existing pyridine scaffold.
Causality of Experimental Choices: The choice of the cyclizing agent dictates the substitution pattern on the newly formed triazole ring. For instance, reaction with carboxylic acids or their derivatives typically introduces a substituent at the 2-position. The use of dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) is crucial to drive the reaction towards the cyclized product by removing the water molecule formed during the condensation.
Protocol 1: Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Hydrazinopyridine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-hydrazinopyridine (1.0 equiv.) and benzoic acid (1.1 equiv.).
-
Add polyphosphoric acid (10-20 times the weight of the limiting reagent) to the flask.
-
Heat the reaction mixture to 150-160 °C with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Dry the purified product under vacuum to yield 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
The Dimroth Rearrangement: An Isomerization Pathway
The Dimroth rearrangement is a fascinating and synthetically useful isomerization reaction.[5] In the context of triazolopyridine synthesis, it involves the rearrangement of a[1][2][3]triazolo[4,3-a]pyridine isomer to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine. This rearrangement is typically facilitated by acidic or basic conditions.[1][5]
Mechanistic Insight: The rearrangement proceeds through a ring-opening of the triazole ring, followed by rotation of the side chain and subsequent ring-closure to form the [1,5-a] isomer. This process is driven by the formation of the more stable aromatic system.
Visualization of the Dimroth Rearrangement:
Caption: A simplified workflow of the Dimroth rearrangement.
Protocol 2: Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
Hydrochloric acid (HCl) (e.g., 6M) or Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol or water as solvent
-
Saturated sodium bicarbonate solution (if using acid)
-
Ethyl acetate
Procedure:
-
Dissolve the starting[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.) in a suitable solvent like ethanol or water in a round-bottom flask.
-
Add the acidic or basic solution (e.g., 6M HCl or 10% NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If an acid was used, carefully neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure[1][2][3]triazolo[1,5-a]pyridine.
Modern Catalytic and Eco-Friendly Approaches
Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and atom-economical routes to triazolo[1,5-a]pyridines. These methods often employ transition metal catalysis or microwave irradiation to achieve high yields and shorter reaction times.
A. Copper-Catalyzed Oxidative Cyclization: Copper catalysis has emerged as a powerful tool for the formation of N-N bonds. In one such approach, guanidylpyridines undergo a copper-catalyzed oxidative cyclization to afford 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[2]
B. Catalyst-Free, Microwave-Mediated Synthesis from Enaminonitriles: A notable eco-friendly method involves the microwave-assisted tandem reaction of enaminonitriles and benzohydrazides.[2][4] This catalyst-free and additive-free protocol proceeds via a transamidation, nucleophilic addition to the nitrile, and subsequent condensation, offering good to excellent yields in a short reaction time.[2][4]
Visualization of Microwave-Assisted Synthesis:
Caption: Workflow for microwave-assisted synthesis.
Protocol 3: Microwave-Mediated Synthesis of 2,7-Diphenyl-5-methyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
(Z)-3-(dimethylamino)-2-phenylacrylonitrile
-
Benzohydrazide
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine (Z)-3-(dimethylamino)-2-phenylacrylonitrile (1.0 equiv.) and benzohydrazide (1.2 equiv.) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired triazolo[1,5-a]pyridine.
Comparative Summary of Synthetic Protocols
| Protocol | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| 1. Cyclocondensation | 2-Hydrazinopyridines, Carboxylic Acids | PPA, high temperature | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance |
| 2. Dimroth Rearrangement | [1][2][3]Triazolo[4,3-a]pyridines | Acid or base, heat | Access to specific isomers, thermodynamically driven | Requires synthesis of the starting isomer |
| 3. Microwave-Assisted | Enaminonitriles, Benzohydrazides | Microwave irradiation, catalyst-free | Rapid, high yields, eco-friendly, broad substrate scope[2][4] | Requires specialized microwave equipment |
| 4. Copper-Catalyzed | Guanidylpyridines | CuBr, air (oxidant) | Mild conditions, good for specific substitutions (2-amino)[2] | Catalyst may require removal, substrate scope might be limited |
Conclusion and Future Outlook
The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines is a rich and evolving field. While classical methods remain valuable for their simplicity and the accessibility of starting materials, modern catalytic and microwave-assisted protocols offer significant advantages in terms of efficiency, sustainability, and the ability to generate diverse molecular libraries for drug discovery. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available laboratory resources. As the demand for novel therapeutics continues to grow, the development of even more innovative and efficient methods for constructing this privileged scaffold will undoubtedly remain a key focus for synthetic and medicinal chemists.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
-
The Chemistry of[1][2][6]Triazolo[1,5- a] pyridines. (2002). Taylor & Francis Online. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of the[1][2][6]Triazolo[1 , 5 -a]pyridines: An Update. (2018). ResearchGate. [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2018). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. (2024). National Center for Biotechnology Information. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (2014). Beilstein Journals. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2023). MDPI. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of {Triazolo[1,5-a]pyridin-7-yl}methanamine
Welcome to the technical support center for the synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yield. Our approach is grounded in established chemical principles and validated experimental data to ensure scientific integrity and reproducibility.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine, presented in a question-and-answer format.
Question 1: Low or no yield of the final product, {triazolo[1,5-a]pyridin-7-yl}methanamine, is observed after the final reduction step. What are the possible causes and solutions?
Answer:
Low or no yield in the final reduction of the 7-cyano intermediate can stem from several factors, primarily related to the choice of reducing agent and reaction conditions.
-
Causality: The cyano group on the electron-rich triazolo[1,5-a]pyridine ring system can be resistant to reduction under certain conditions. Additionally, harsh reducing agents might lead to the decomposition of the heterocyclic core. The choice of solvent is also critical, as it affects the solubility of the starting material and the reactivity of the reducing agent.
-
Troubleshooting Steps:
-
Evaluate the Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent effective for this transformation. However, it is highly reactive and not selective. Ensure anhydrous conditions are strictly maintained, as LiAlH₄ reacts violently with water. The reaction should be performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Catalytic Hydrogenation: This is a milder alternative. Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective. The efficiency of this method can be sensitive to catalyst poisoning and the presence of functional groups that may be reduced. Ensure the catalyst is active and the substrate is free of impurities that could inhibit catalysis.
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride with a cobalt(II) chloride catalyst are other options for reducing nitriles. These may offer better functional group tolerance compared to LiAlH₄.
-
-
Optimize Reaction Conditions:
-
Temperature: For LiAlH₄ reductions, start at 0 °C and allow the reaction to slowly warm to room temperature. For catalytic hydrogenation, room temperature is usually sufficient, but gentle heating may be required.
-
Solvent: For LiAlH₄, anhydrous diethyl ether or tetrahydrofuran (THF) are standard. For catalytic hydrogenation, alcoholic solvents like methanol or ethanol are common.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reduction or decomposition.
-
-
Verify the Starting Material: Confirm the purity and identity of the 7-cyano-[1][2][3]triazolo[1,5-a]pyridine intermediate by NMR and mass spectrometry before proceeding with the reduction.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Powerful and generally effective | Highly reactive, moisture-sensitive, potential for side reactions |
| H₂/Raney Ni | Methanol or Ethanol, RT, H₂ balloon | Milder, good for larger scale | Catalyst can be pyrophoric, potential for catalyst poisoning |
| H₂/Pd/C | Methanol or Ethanol, RT, H₂ balloon | Milder, commercially available | Can be less reactive than Raney Ni for some substrates |
| BH₃·THF | Anhydrous THF, 0 °C to reflux | Good functional group tolerance | Can be slower than LiAlH₄ |
Question 2: I am having difficulty introducing the cyano group at the 7-position of the triazolo[1,5-a]pyridine core. What synthetic strategies can I employ?
Answer:
Direct cyanation of the triazolo[1,5-a]pyridine ring at the 7-position can be challenging due to the electronic nature of the heterocycle. A more reliable approach involves the functionalization of a pre-installed group at the 7-position.
-
Causality: The reactivity of the pyridine ring within the fused system dictates the positions susceptible to electrophilic or nucleophilic attack. Direct C-H functionalization may lack regioselectivity. A common and effective strategy is to start with a 7-halo- or 7-hydroxy-triazolo[1,5-a]pyridine and perform a nucleophilic substitution.
-
Recommended Synthetic Strategies:
-
From a 7-Halotriazolo[1,5-a]pyridine:
-
Synthesize the 7-chloro- or 7-bromo-triazolo[1,5-a]pyridine.
-
Perform a nucleophilic aromatic substitution (SNAᵣ) with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a palladium catalyst (e.g., Pd(PPh₃)₄) and a cyanide source like zinc cyanide (Zn(CN)₂) can also be effective in a Negishi-type cross-coupling reaction.
-
-
From a 7-Hydroxytriazolo[1,5-a]pyridine:
-
Convert the hydroxyl group to a better leaving group, such as a tosylate or triflate.
-
Displace the leaving group with a cyanide salt.
-
-
Lithiation Strategy:
-
As described for related systems, regioselective lithiation at the 7-position can be achieved using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a cyanating agent (e.g., cyanogen bromide).[4][5] This method can be very effective but requires strict control of temperature and stoichiometry.
-
-
Question 3: The initial cyclization to form the triazolo[1,5-a]pyridine ring is giving a low yield. How can I optimize this step?
Answer:
The yield of the triazolo[1,5-a]pyridine core synthesis is highly dependent on the chosen synthetic route and the purity of the starting materials.
-
Causality: Incomplete reaction, side-product formation, and difficult purification are common culprits. The choice of cyclization conditions (catalyst, solvent, temperature) is paramount. For instance, in copper-catalyzed reactions, the oxidation state of the copper and the choice of ligand can significantly impact the yield.[6]
-
Optimization Strategies:
-
Purity of Starting Materials: Ensure the starting 2-aminopyridine derivative and the coupling partner are pure. Impurities can interfere with the reaction.
-
Choice of Catalyst and Ligand: If using a metal-catalyzed approach (e.g., copper-catalyzed tandem addition-oxidative cyclization), screen different copper sources (e.g., CuBr, CuI, Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline) to find the optimal combination.[6]
-
Solvent and Temperature Screening: The polarity of the solvent can influence the solubility of reactants and the reaction rate. Test a range of solvents (e.g., toluene, DMF, dioxane) and temperatures. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[7]
-
Atmosphere: For oxidative cyclizations, ensure an adequate supply of the oxidant (e.g., air, oxygen). Conversely, for reactions sensitive to oxidation, maintain an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for preparing {triazolo[1,5-a]pyridin-7-yl}methanamine?
A1: A plausible and robust synthetic route involves a multi-step process:
-
Synthesis of a 7-substituted[1][2][3]triazolo[1,5-a]pyridine: This often starts with a substituted 2-aminopyridine which is then cyclized. For example, starting with a 2-amino-4-halopyridine.
-
Introduction of a Cyano Group: The halide at the 7-position is then displaced with a cyanide group using a nucleophilic substitution reaction.
-
Reduction of the Cyano Group: The 7-cyano-[1][2][3]triazolo[1,5-a]pyridine is then reduced to the target {triazolo[1,5-a]pyridin-7-yl}methanamine using a suitable reducing agent like LiAlH₄ or catalytic hydrogenation.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).
-
Catalytic Hydrogenation: Raney Nickel can be pyrophoric when dry. Handle it as a slurry in the reaction solvent. Hydrogen gas is flammable and explosive; ensure there are no ignition sources.
Q3: How can I purify the final product?
A3: The basic nature of the aminomethyl group allows for straightforward purification.
-
Acid-Base Extraction: After quenching the reaction, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into an organic solvent.
-
Column Chromatography: If further purification is needed, silica gel column chromatography can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) is often necessary to prevent the product from streaking on the column.
Q4: Are there any analytical techniques that are particularly useful for monitoring the reaction progress?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the masses of reactants, products, and any significant byproducts. This is particularly useful for confirming the identity of intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.
Detailed Experimental Protocol
This protocol outlines a plausible synthetic route for {triazolo[1,5-a]pyridin-7-yl}methanamine.
Step 1: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine
This step would typically involve the cyclization of a 2-amino-4-chloropyridine derivative. Several literature methods exist for the formation of the triazolopyridine ring.[6][7]
Step 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-7-carbonitrile
-
To a solution of 7-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford[1][2][3]triazolo[1,5-a]pyridine-7-carbonitrile.
Step 3: Synthesis of {Triazolo[1,5-a]pyridin-7-yl}methanamine
-
In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of[1][2][3]triazolo[1,5-a]pyridine-7-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then water again at 0 °C.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using acid-base extraction or column chromatography to yield {triazolo[1,5-a]pyridin-7-yl}methanamine.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic route for {triazolo[1,5-a]pyridin-7-yl}methanamine.
Troubleshooting Decision Tree for Low Yield in Reduction Step
Caption: Decision tree for troubleshooting the reduction of the 7-cyano intermediate.
References
-
Jiang, N., Deng, X., Li, F., & Quan, Z. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 11(3), 801–809. [Link]
-
Jiang, N., Deng, X., Li, F., & Quan, Z. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Brieflands. [Link]
-
Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103524. [Link]
-
Jiang, N., Deng, X., Li, F., & Quan, Z. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2023). National Institutes of Health. [Link]
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. (2009). PubMed. [Link]
-
Mondal, P., & Guria, M. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Bak, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2850-2857. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2022). PubMed Central. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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The Chemistry of the[1][2][4]Triazolo[1 , 5 -a]pyridines: An Update. (2010). ResearchGate. [Link]
-
Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]
-
Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). PubMed. [Link]
-
Mondal, P., & Guria, M. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. [Link]
-
Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PubMed Central. [Link]
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Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][8]triazines as potential antifolate agents. (2000). National University of Singapore. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. [Link]
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2021). National Institutes of Health. [Link]
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Pyrazolo[1,5-α][1][4][8]triazines (5-Aza-9-deazapurines): Synthesis and biological activity. (2008). Monash University. [Link]
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One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (2021). Royal Society of Chemistry. [Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][4]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (2019). ResearchGate. [Link]
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Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (2022). National Institutes of Health. [Link]
-
Heterocyclization of α-aminonicotinonitrile: A new approach for synthesis of triazolo[1,5-a]pyridine-8-carbonitrile. (2014). ResearchGate. [Link]
-
Triazolopyridines 22.1 Description of new 7,9-di(2-pyridyl)[1][2][4]triazolo[5',1':6,1]pyrido[3,2-d]pyrimidines. (2004). ResearchGate. [Link]
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Technical Support Center: Purification of {Triazolo[1,5-a]pyridin-7-yl}methanamine
Welcome to the dedicated technical support guide for the purification of {triazolo[1,5-a]pyridin-7-yl}methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar polar heterocyclic amines. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with purifying this class of compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My initial workup of the reaction mixture leaves a crude product with significant polar impurities. How can I perform a more effective initial cleanup?
Answer: A common issue with the synthesis of polar amines like {triazolo[1,5-a]pyridin-7-yl}methanamine is the presence of residual inorganic salts, highly polar starting materials, or byproducts from reactions such as reductions of nitro groups. A standard aqueous workup might be insufficient.
Recommended Strategy: Acid-Base Extraction
The primary amine in your target compound is basic and can be protonated to form a water-soluble salt. This property can be exploited for an effective separation from non-basic organic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product will move into the aqueous phase as the ammonium salt, leaving less polar, non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is greater than 9. This will deprotonate your amine, causing it to precipitate or become extractable back into an organic solvent.
-
Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (DCM or ethyl acetate) multiple times to recover your purified amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Causality: This acid-base extraction leverages the change in solubility of the amine upon protonation and deprotonation, providing a robust method to separate it from neutral or acidic impurities.
Question 2: I'm performing flash column chromatography on silica gel, but my product is showing severe peak tailing and I'm getting poor separation from a closely eluting impurity. What's causing this and how can I fix it?
Answer: Severe peak tailing of basic compounds like your aminomethyl-triazolopyridine on standard silica gel is a classic problem. It is caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to non-ideal elution behavior.
Solutions to Improve Chromatographic Resolution:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. For instance, a typical gradient might run from 100% DCM to 90:10:1 DCM/Methanol/TEA.[1]
-
Rationale: The added base will saturate the acidic sites on the silica, preventing your product from strongly adsorbing and allowing it to move through the column more symmetrically.
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
Comparative Table of Chromatographic Conditions:
| Stationary Phase | Mobile Phase System | Expected Outcome |
| Standard Silica Gel | DCM/Methanol | Severe peak tailing, poor resolution |
| Standard Silica Gel | DCM/Methanol + 1% TEA | Improved peak shape, better separation |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate or DCM/Methanol | Excellent peak shape, minimal interaction |
| Neutral Alumina | Hexanes/Ethyl Acetate or DCM/Methanol | Good peak shape, alternative selectivity |
Question 3: My yield after column chromatography is consistently low. I suspect my compound is irreversibly binding to the silica gel. How can I improve my recovery?
Answer: Low recovery is another consequence of the strong interaction between polar amines and silica gel. In some cases, the compound may not fully elute from the column.
Strategies to Maximize Recovery:
-
Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic additive (e.g., 1% TEA). This "deactivates" the silica and minimizes irreversible adsorption.
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or an amine-functionalized silica can significantly improve recovery.[1][2]
-
Optimize the Mobile Phase Polarity: Ensure your mobile phase is polar enough to elute the compound. A step-gradient to a higher concentration of methanol (e.g., up to 20%) at the end of the run can help wash off any remaining product.
-
Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) can be a viable alternative. Your polar amine will likely elute early with a high aqueous mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" purification strategy for {triazolo[1,5-a]pyridin-7-yl}methanamine after synthesis?
For a first-pass purification, flash column chromatography on silica gel with a mobile phase containing a basic modifier (like triethylamine) is often the most practical and effective method.[1][3] It allows for the removal of a wide range of impurities with varying polarities. For cruder samples, an initial acid-base workup as described in the troubleshooting section can be highly beneficial before chromatography.
Q2: How does the pKa of the aminomethyl group influence the purification strategy?
The aminomethyl group is a primary amine and is expected to be basic with a pKa of its conjugate acid around 9-10. This has several implications:
-
Silica Gel Interaction: The basicity dictates the strong interaction with acidic silica, making the use of basic additives necessary for good chromatography.[1]
-
pH-Dependent Solubility: The compound's solubility will be highly dependent on pH. It will be water-soluble at acidic pH (below its pKa) and organic-soluble at basic pH (above its pKa). This is the principle behind using acid-base extraction for purification.[4]
Q3: When should I consider recrystallization for this compound?
Recrystallization is an excellent technique for final purification if your compound is a solid and has a purity of >90% after initial purification (e.g., by column chromatography).
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this, polar protic solvents (e.g., ethanol, isopropanol) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) are good starting points.[5][6]
-
Impurity Profile: Recrystallization is most effective at removing small amounts of impurities that have different solubility profiles from your product. It is less effective at removing impurities with very similar structures and solubilities.
Q4: What analytical techniques are essential to confirm the purity of my final product?
A combination of techniques is crucial for confirming purity and structure:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity by chromatography and confirm the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[7]
-
Melting Point: A sharp melting point is indicative of high purity for a crystalline solid.[6]
Workflow and Decision-Making Diagram
The following diagram outlines a decision-making process for the purification of {triazolo[1,5-a]pyridin-7-yl}methanamine.
Caption: Decision workflow for purification of {triazolo[1,5-a]pyridin-7-yl}methanamine.
References
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Nakajima, T., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 224(1), 331-333. Available at: [Link]
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Zhang, L., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127275. Available at: [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104944. Available at: [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- Google Patents. (2011). CN102180875A - Preparation method of triazolopyridine derivative.
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ORCA - Cardiff University. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available at: [Link]
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Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 953. Available at: [Link]
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ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
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Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. Available at: [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Available at: [Link]
-
ResearchGate. (2003). The Chemistry of the Triazolopyridines: An Update. Available at: [Link]
-
PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Available at: [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. Available at: [Link]
-
PubMed. (2019). Novel[8][9][10]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Available at: [Link]
-
ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
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Technical Disclosure Commons. (2024). An improved process for the preparation of (N4-(4-([3][8][9]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,...). Available at: [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
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Taylor & Francis Online. (2003). The Chemistry of[8][9][10]Triazolo[1,5- a] pyridines. Available at: [Link]
-
PubMed. (2014). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Available at: [Link]
-
Journal of Gas Chromatography. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Available at: [Link]
-
MDPI. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available at: [Link]
-
ACS Publications. (1987). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Available at: [Link]
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ACS Publications. (1959). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Available at: [Link]
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ResearchGate. (2019). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Available at: [Link]
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MDPI. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of Triazolo[1,5-a]pyridine Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with triazolo[1,5-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to empower you to overcome solubility hurdles in your experimental workflows. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions tailored to your specific triazolo[1,5-a]pyridine derivative.
Understanding the Solubility Challenge of Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in numerous developmental drugs, including kinase inhibitors and other therapeutic agents.[1][2] However, the inherent physicochemical properties of this fused heterocyclic system often lead to poor aqueous solubility, a significant roadblock in drug development. The planar nature of the ring system can facilitate strong crystal lattice packing, while the aromatic character contributes to hydrophobicity.
Key factors influencing the solubility of triazolo[1,5-a]pyridine compounds include:
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts the energy required to dissolve them. Strong intermolecular interactions, such as pi-pi stacking and hydrogen bonding, can lead to high lattice energies and consequently, low solubility.
-
Substituent Effects: The nature and position of substituents on the triazolo[1,5-a]pyridine core profoundly affect physicochemical properties like lipophilicity (logP) and the ionization constant (pKa), both of which are critical determinants of solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in varying solubilities. Identifying and characterizing the most stable and soluble form is crucial.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to common questions and troubleshooting advice for specific issues you may encounter.
Q1: My triazolo[1,5-a]pyridine compound is "brick dust"—practically insoluble in aqueous buffers. Where do I start?
A1: Initial Solubility Assessment and Strategy Selection
Before attempting any advanced formulation strategies, a systematic initial assessment is crucial. This will guide you toward the most appropriate solubility enhancement technique.
Step 1: Basic Solubility Profiling
Determine the approximate solubility in a few key solvents. This will provide initial clues about the compound's properties.
| Solvent System | Typical Observation for Poorly Soluble Triazolopyridines | Implication |
| Water/Aqueous Buffers (pH 7.4) | < 1 µg/mL | Indicates high hydrophobicity and/or strong crystal lattice. |
| Polar Aprotic Solvents (DMSO, DMF) | Good solubility | Suggests that disrupting the crystal lattice is key. |
| Alcohols (Ethanol, Methanol) | Moderate to good solubility | Indicates potential for hydrogen bonding interactions. |
Step 2: Physicochemical Property Estimation
If not experimentally determined, use computational tools to estimate the compound's logP and pKa.
-
High logP (>3): Indicates high lipophilicity. Strategies that increase the hydrophilicity of the formulation will be beneficial.
-
Basic pKa (Pyridine Nitrogen): The pyridine nitrogen in the triazolopyridine ring system imparts basicity. This presents an excellent opportunity for salt formation to enhance solubility.[4]
Logical Flow for Initial Strategy Selection:
Caption: Initial strategy selection workflow.
Q2: I've identified that my compound is basic. How do I effectively use salt formation to improve its solubility?
A2: A Practical Guide to Salt Screening and Formation
Salt formation is often the most effective and straightforward method for increasing the solubility of ionizable compounds.[5] The goal is to replace the strong intermolecular interactions in the crystalline free base with more favorable interactions between the ionized drug and a counter-ion in a new crystal lattice that is more readily disrupted by water.
Key Causality: By protonating the basic nitrogen of the pyridine ring, you create a charged species. This cation can then form an ionic bond with a negatively charged counter-ion. The resulting salt generally has a lower crystal lattice energy and improved solvation properties compared to the neutral free base.
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve the Compound: Dissolve a known amount of your triazolo[1,5-a]pyridine free base in a suitable organic solvent (e.g., acetone, ethanol, or a mixture) to create a concentrated stock solution.
-
Prepare Counter-Ion Solutions: In separate vials, prepare equimolar solutions of various pharmaceutically acceptable acids (counter-ions) in the same solvent system.
-
Mixing and Observation: Add the counter-ion solution dropwise to the solution of your compound. Observe for immediate precipitation. If no precipitate forms, allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Isolation and Characterization: If a solid forms, isolate it by filtration, wash with a small amount of the solvent, and dry under vacuum. Characterize the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the free base.
Table of Common Counter-Ions for Basic Compounds:
| Counter-Ion (Acid) | Properties | Potential Advantages |
| Hydrochloride (HCl) | Strong acid, small size | Often forms highly soluble salts. |
| Mesylate (Methanesulfonic acid) | Strong acid | Good for forming stable, crystalline salts. |
| Sulfate (Sulfuric acid) | Strong, divalent acid | Can form salts with different stoichiometries. |
| Maleate (Maleic acid) | Dicarboxylic acid | Can form crystalline salts with good properties. |
| Tartrate (Tartaric acid) | Chiral dicarboxylic acid | Useful for chiral resolution and forming stable salts. |
Q3: My compound is neutral or only weakly basic, so salt formation isn't effective. What is my next best option?
A3: Amorphous Solid Dispersions
For neutral or weakly basic compounds, creating an amorphous solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.
The "Why": Amorphous solids lack the long-range molecular order of crystalline materials. Consequently, they do not have a crystal lattice energy that needs to be overcome for dissolution. This results in a higher apparent solubility and faster dissolution rate.[6][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Component Selection:
-
Drug: Your triazolo[1,5-a]pyridine compound.
-
Polymer Carrier: Choose a hydrophilic polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[6][14]
-
Solvent: Select a volatile solvent that dissolves both your compound and the chosen polymer (e.g., methanol, ethanol, acetone, or a mixture).[6][10]
-
-
Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). Ensure complete dissolution to achieve a molecular dispersion.
-
Solvent Removal: Evaporate the solvent under controlled conditions. A rotary evaporator is ideal for this purpose as it provides a thin film, facilitating rapid and uniform solvent removal.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Characterization: Use PXRD to confirm the amorphous nature of the dispersion (i.e., the absence of sharp peaks characteristic of crystalline material).
-
Dissolution Testing: Perform dissolution studies to compare the performance of the solid dispersion against the crystalline drug.
Workflow for Solid Dispersion Preparation:
Caption: Solid dispersion preparation workflow.
Q4: I'm concerned about the long-term stability of an amorphous form. Is there a crystalline approach for non-ionizable compounds?
A4: Co-crystallization
Co-crystals are a crystalline form of a substance that consists of the active pharmaceutical ingredient (API) and a co-former in a stoichiometric ratio within the same crystal lattice.[19][20][21][22] This technique can improve solubility by creating new intermolecular interactions that result in a more soluble crystal form, without altering the covalent structure of the API.
The Rationale: By introducing a co-former, you can disrupt the self-association of the triazolo[1,5-a]pyridine molecules in their crystal lattice and form new, often more favorable, interactions (like hydrogen bonds) with the co-former. This can lead to a new crystalline structure with improved physicochemical properties.[19][20][21][22]
Experimental Protocol: Co-crystal Screening using Slurry Crystallization
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers. These are often small molecules with functional groups capable of forming hydrogen bonds (e.g., carboxylic acids, amides).
-
Preparation: In a vial, add your triazolo[1,5-a]pyridine compound and a co-former in a defined molar ratio (e.g., 1:1).
-
Slurrying: Add a small amount of a solvent in which both components have limited solubility. The goal is to create a slurry, not a clear solution.
-
Agitation: Agitate the slurry at a constant temperature for a set period (e.g., 24-72 hours). This allows for the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase, which could be the co-crystal.
-
Isolation and Analysis: Isolate the solid by filtration and analyze it using PXRD to identify any new crystalline forms.
Logical Flow for Co-crystal Screening:
Caption: Co-crystal screening workflow.
Summary of Approaches
| Technique | Principle | Best Suited For | Key Considerations |
| Salt Formation | Ionization of the API | Basic or acidic triazolopyridines | pKa of the compound and counter-ion. |
| Solid Dispersion | Molecular dispersion in a polymer matrix | Neutral or weakly ionizable compounds | Polymer selection, drug-polymer ratio, physical stability. |
| Co-crystallization | Formation of a new crystalline lattice with a co-former | Neutral or weakly ionizable compounds | Co-former selection, screening method. |
By systematically evaluating the physicochemical properties of your specific triazolo[1,5-a]pyridine compound and applying the principles and protocols outlined in this guide, you can effectively address solubility challenges and advance your research and development efforts.
References
-
FORMULATION AND EVALUATION OF SOLID DISPERSIONS OF NABUMETONE. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]
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Akseli, I. (2000, October 2). Dropping Method Solution for Formulating Solid Dispersions. Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
-
Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]
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Pawar, J., & Fule, R. (2022). Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 10(4), 69–77. [Link]
-
Different Methods Used In Solid Dispersion. (2018, July 17). IOSR Journal of Pharmacy. Retrieved January 21, 2026, from [Link]
- Goud, N. R., Gangavaram, V., Suresh, K., & Nangia, A. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(9), 3641-3653.
-
Martín-Montes, Á., et al. (2017). Synthesis and in vitro leishmanicidal activity of novel[6][7][8]triazolo[1,5-a]pyridine salts. RSC Advances, 7(26), 15715–15726. [Link]
- Jadhav, P., & Sharma, Y. (2022). Co-crystallization an alternative modified technique for solubility enhancement.
- R, M., M, P., & D, K. (2024). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 3(4), 1-13.
- S, P., & R, S. (2022). Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(4), 1-8.
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
- A, K., & B, G. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 12(4), 309-312.
- Patil, A. (2022).
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (2025, July 23). Triazolopyridine. In Wikipedia, The Free Encyclopedia. Retrieved 13:38, January 21, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- A, K., & B, G. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 12(4), 309–312.
- Marathe, P. D., et al. (2025). SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 14(3).
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World Journal of Pharmaceutical Sciences Solid dispersions: A feasible technique to improve the aqueous solubility of poorly sol. (n.d.). Retrieved January 21, 2026, from [Link]
- Sharma, D., Saini, S., Rana, S., Singh, M., & Kumar, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
-
(2018, December 20). (PDF) SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Jones, G., & Abarca, B. (2010). The Chemistry of the[6][7][8]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hernández-Linares, M. G., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3233. [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
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- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmtech.com [pharmtech.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. iosrphr.org [iosrphr.org]
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- 19. Triazolopyridine | C18H15FN4O | CID 5289514 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Triazolo[1,5-a]Pyridine Synthesis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will focus on a modern, efficient, microwave-mediated approach and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. Our troubleshooting philosophy is grounded in understanding the reaction mechanism to diagnose the problem logically.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue that can often be traced back to a few critical parameters, especially in the popular microwave-assisted synthesis from enaminonitriles and benzohydrazides.
-
Causality: The reaction proceeds through a tandem mechanism involving transamidation, intramolecular nucleophilic addition, and a final condensation/dehydration step.[1] Each step has specific requirements that must be met. A failure at any stage will halt the sequence and reduce the yield of the final product.
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Enaminonitriles: These substrates can be sensitive to moisture. Ensure they are dry and pure.
-
Benzohydrazides: While generally stable, their purity should be confirmed. Crucially, an excess of the benzohydrazide (typically 2.0 equivalents) is often required to drive the initial transamidation step to completion.[1]
-
-
Reaction Temperature: Temperature is the most critical parameter in this synthesis. The final dehydration step requires significant thermal energy.
-
Solvent Choice and Purity:
-
Dry Toluene is the solvent of choice for this reaction under microwave conditions.[1] Its high boiling point is compatible with the required reaction temperature.
-
The solvent must be anhydrous. The presence of water can interfere with the condensation step and potentially hydrolyze the starting materials or intermediates.
-
-
Reaction Time: While microwave synthesis is rapid, insufficient reaction time will lead to incomplete conversion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). A typical reaction time is around 3 hours at 140 °C.[1] If starting material is still present, consider extending the reaction time.
-
-
Q2: I'm not seeing any product formation, and my starting materials are unreacted. What should I check first?
A2: If the reaction has not initiated, the issue likely lies with the fundamental setup or the very first step of the mechanism.
-
Causality: The reaction is initiated by a transamidation between the enaminonitrile and the benzohydrazide to eliminate dimethylamine.[1] This step requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no product formation.
Q3: My purification is difficult due to a persistent impurity. What could it be?
A3: In this specific tandem reaction, the most likely impurity is an intermediate that failed to cyclize.
-
Causality: After the initial transamidation and the subsequent nucleophilic attack of the nitrogen on the nitrile group, an open-chain intermediate (Intermediate B in the proposed mechanism) is formed.[1] The final step is the condensation with the carbonyl group and elimination of water to form the aromatic triazolopyridine ring. If this final dehydration step is inefficient, this intermediate may persist.
-
Solution:
-
Increase Temperature/Time: As this is a dehydration step, it is highly temperature-dependent. Ensure the reaction is run at 140 °C. If the impurity persists, extending the reaction time by an hour may help drive the cyclization to completion.
-
Acidic Workup (Caution): While the standard procedure does not require it, a mildly acidic workup could potentially catalyze the dehydration of the final intermediate during purification. This should be approached with caution as it may degrade the desired product depending on its substituent pattern. A direct purification by silica gel column chromatography is the recommended method.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles?
A1: The reaction proceeds through a plausible four-step tandem sequence that elegantly constructs the fused heterocyclic system in a single operation.[1]
-
Transamidation: The reaction begins with the enaminonitrile reacting with benzohydrazide. A molecule of dimethylamine is eliminated to form a new amide intermediate (A).
-
Intramolecular Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazide moiety attacks the electron-deficient carbon of the nitrile group, forming a five-membered ring intermediate (B).
-
Condensation: An intramolecular condensation occurs between the newly formed nitrogen nucleophile and the carbonyl group.
-
Dehydration: The final step is the elimination of a water molecule to afford the stable, aromatic 1,2,4-triazolo[1,5-a]pyridine product.
Caption: Plausible reaction mechanism for triazolo[1,5-a]pyridine synthesis.
Q2: Why is this reaction performed without a catalyst or additive, and what are the advantages?
A2: Many traditional methods for synthesizing this scaffold require transition metal catalysts (e.g., Copper) or stoichiometric oxidants.[2] The microwave-assisted thermal method from enaminonitriles is notable for being catalyst-free and additive-free.[1][2]
-
Expertise & Experience: The high temperature (140 °C) provided by microwave irradiation is sufficient to overcome the activation energy for all steps of the tandem reaction. No catalyst is needed to facilitate the key bond-forming events. Experiments have shown that adding bases like Cs₂CO₃, K₂CO₃, or KOtBu actually failed to yield the product, indicating they are not only unnecessary but detrimental.[1]
-
Trustworthiness & Advantages:
-
Eco-Friendly ("Green"): Avoids the use of heavy metals, reducing toxic waste and simplifying purification.[2][3]
-
Cost-Effective: Eliminates the cost of expensive catalysts and ligands.
-
Simplified Purification: The absence of catalysts and byproducts from oxidants makes product isolation via simple column chromatography more straightforward.[1]
-
Q3: How does functional group tolerance affect this synthesis?
A3: This synthetic methodology demonstrates excellent functional group tolerance, which is a significant advantage for applications in medicinal chemistry and drug development.
-
Substrate Scope: The reaction is robust and accommodates a wide variety of substituents on the benzohydrazide starting material.[1]
-
Data Summary: The table below summarizes the yields obtained with different substituents under the optimized reaction conditions (1.0 equiv. enaminonitrile, 2.0 equiv. benzohydrazide, dry toluene, 140 °C, 3 h, microwave).[1]
| Entry | Substituent on Benzohydrazide (R) | Product | Yield (%) |
| 1 | H | 3a | 83% |
| 2 | 4-OCH₃ | 3b | 89% |
| 3 | 4-CH₃ | 3c | 82% |
| 4 | 4-F | 3d | 85% |
| 5 | 4-Cl | 3e | 87% |
| 6 | 4-Br | 3f | 84% |
| 7 | 3-Cl | 3g | 81% |
| 8 | 2-Cl | 3h | 77% |
-
Interpretation: Both electron-donating groups (EDGs) like methoxy and methyl, and electron-withdrawing groups (EWGs) like halogens are well-tolerated, consistently providing good to excellent yields. This highlights the method's versatility for creating diverse molecular libraries.[1]
Experimental Protocols
Standard Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from the optimized conditions reported in the literature.[1]
Materials and Equipment:
-
Enaminonitrile (1.0 equiv., e.g., 0.175 mmol)
-
Substituted Benzohydrazide (2.0 equiv., e.g., 0.35 mmol)
-
Anhydrous Toluene (approx. 1.5 mL)
-
Oven-dried 0.5–2.0 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Nitrogen or Argon gas line
-
Standard laboratory glassware for purification
-
Silica gel for column chromatography
-
Eluent: Chloroform/Ethyl Acetate (10:1)
Step-by-Step Methodology:
-
Vial Preparation: Place the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) into an oven-dried microwave vial containing a magnetic stir bar.
-
Inert Atmosphere: Evacuate the vial and backfill it with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous toluene (1.5 mL) to the vial.
-
Sealing: Securely seal the vial with a cap. Ensure the seal is tight to prevent solvent evaporation at high temperatures.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature to 140 °C and the reaction time to 3 hours with stirring.
-
Reaction Monitoring: After the allotted time, cool the vial to room temperature. Check for the completion of the reaction by TLC, visualizing the disappearance of the limiting enaminonitrile starting material.
-
Purification: Once the reaction is complete, open the vial carefully. The reaction mixture can be directly loaded onto a silica gel column.
-
Chromatography: Elute the column with a chloroform/ethyl acetate (10:1) mixture to isolate the pure 1,2,4-triazolo[1,5-a]pyridine product.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR, HRMS, and other appropriate analytical techniques.
References
-
ResearchGate. Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Available from: [Link].
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link].
-
Hlushak, V., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][3][4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available from: [Link].
-
Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available from: [Link].
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link].
-
Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available from: [Link].
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available from: [Link].
-
Ghasemi, H., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. Available from: [Link].
-
ResearchGate. New Method for the General Synthesis of[1][3][4]Triazolo[1,5‐a]pyridines. Available from: [Link].
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
Technical Support Center: Enhancing the Stability of {Triazolo[1,5-a]pyridin-7-yl}methanamine
Welcome to the technical support guide for {triazolo[1,5-a]pyridin-7-yl}methanamine. This document is designed for researchers, medicinal chemists, and formulation scientists to address common stability challenges encountered during the handling, storage, and experimental use of this compound. As a heterocyclic amine, this molecule possesses specific structural features—namely the primary amine and the nitrogen-rich triazolopyridine core—that can be susceptible to degradation under certain conditions. This guide provides troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you may encounter. Each issue is presented with potential causes, diagnostic steps, and validated solutions.
Issue 1: My solid compound has developed a yellow or brown discoloration over time.
Question: I received a white, crystalline batch of {triazolo[1,5-a]pyridin-7-yl}methanamine, but after several weeks in the lab, it has started to turn brownish. What is causing this, and is the material still usable?
Answer:
Discoloration of amine-containing compounds is a common indicator of degradation, typically through oxidation or reaction with atmospheric components.
-
Primary Suspected Cause: Oxidation. The primary aliphatic amine (-CH₂NH₂) is nucleophilic and can be susceptible to air oxidation, especially in the presence of light, moisture, or trace metal impurities. This can lead to the formation of colored oligomeric or polymeric impurities. The general principles of amine degradation highlight oxidative processes as a primary route of instability[1][2].
-
Secondary Cause: Instability of the Heterocyclic Core. While generally stable, fused heterocyclic systems can be sensitive to long-term environmental exposure, although this is less common for the solid state compared to the amine moiety.
Troubleshooting and Resolution Workflow:
Caption: Troubleshooting workflow for discolored solid compound.
Recommended Actions:
-
Analytical Verification: Before further use, confirm the compound's integrity. Run an HPLC-UV analysis to check the purity and an LC-MS to identify the mass of the parent compound and any new, significant impurities.
-
Proper Storage: To prevent further degradation, store the solid compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and in a desiccator to minimize moisture.[3][4] General guidelines for amine storage recommend cool, dry, and well-ventilated conditions away from oxidizing agents.[3][4]
Issue 2: My stock solution in DMSO is showing new peaks in the HPLC after a few days.
Question: I prepared a 10 mM stock solution in DMSO. After storing it at 4°C for a week, my HPLC trace shows a significant decrease in the main peak area and the appearance of several new impurity peaks. What's happening?
Answer:
Solution-phase instability is a more significant risk than solid-state degradation. The choice of solvent and storage conditions are critical.
-
Primary Suspected Cause: Oxidative Degradation. While DMSO is a common solvent, it is not inert. Commercial grades can contain trace water or oxidizing impurities. Furthermore, dissolved oxygen in the solvent can contribute to the degradation of sensitive compounds like primary amines.[1]
-
Secondary Cause: Reaction with Solvent Impurities. DMSO can degrade to form trace amounts of formaldehyde or other reactive species, which could potentially react with the primary amine to form imines or other adducts.
Troubleshooting and Resolution:
-
Use High-Purity Solvents: Always use anhydrous, high-purity (≥99.9%) DMSO. For maximum stability, using an ampul of freshly opened solvent is recommended.
-
Inerting the Solution: Before capping, gently bubble argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen. This is a critical step for preventing oxidative degradation.
-
Storage Temperature: While 4°C is common, for long-term stability (>1 week), storing aliquots at -20°C or -80°C is highly recommended. This minimizes thermal degradation and slows down oxidative processes.[1][2]
-
Perform a Solution Stability Study: To determine the optimal solvent and storage conditions for your specific experimental needs, perform a small-scale stability study as outlined in the protocols section.
Table 1: General Solvent Recommendations for Stock Solutions
| Solvent | Recommended Max Conc. | Storage Temp. | Stability Notes |
| DMSO | 10-50 mM | -20°C or -80°C | Recommended. Use anhydrous grade, store under inert gas. |
| Ethanol | 1-10 mM | -20°C | Good alternative, but less versatile for some assays. |
| Water (acidified) | pH dependent | 4°C (short-term) | Protonating the amine (pH < 6) can increase stability by making the lone pair less available for oxidation. Prepare fresh. |
| Acetonitrile | 1-5 mM | -20°C | Use with caution; check for compatibility with your assay. |
Issue 3: I am observing inconsistent results in my aqueous-based biological assay.
Question: When I dilute my DMSO stock of {triazolo[1,5-a]pyridin-7-yl}methanamine into my aqueous assay buffer (pH 7.4), my results are not reproducible, especially if the diluted plate is incubated for several hours. Why?
Answer:
This is a classic issue of compound instability in the final assay medium. The transition from a stable organic stock solution to a complex aqueous environment can introduce several new degradation pathways.
-
Primary Suspected Cause: pH-Dependent Degradation. At neutral or slightly basic pH (like 7.4), the primary amine is largely in its free-base form. This makes the nitrogen lone pair highly available for oxidation or other reactions.
-
Secondary Cause: Catalysis by Buffer Components. Some buffer components or media supplements (e.g., trace metals in phosphate buffers) can catalyze the degradation of sensitive compounds.
-
Adsorption: The compound may be adsorbing to the surface of the assay plate (e.g., standard polystyrene), reducing the effective concentration in solution.
Potential Degradation Pathways in Aqueous Media:
Caption: Potential degradation pathways for the aminomethyl group.
Recommended Actions:
-
Assess Buffer Stability: Prepare a solution of the compound in your final assay buffer. Incubate it under the exact assay conditions (time, temperature, light). Analyze samples by HPLC or LC-MS at the beginning and end of the incubation period to quantify degradation.
-
pH Optimization: If significant degradation is observed, consider if the assay can be performed at a slightly lower pH (e.g., 6.5-7.0) to increase the proportion of the more stable protonated form of the amine.
-
Use Low-Binding Plates: If adsorption is suspected, switch to low-protein-binding microplates.
-
Minimize Incubation Time: Add the compound to the assay plates as the final step before measurement to minimize its time in the aqueous environment.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for the solid material?
-
Q2: How should I handle freeze-thaw cycles for my DMSO stock solutions?
-
A: Avoid repeated freeze-thaw cycles. Prepare your main stock solution, then create smaller single-use aliquots in low-binding tubes. Store these at -20°C or -80°C. For each experiment, retrieve and thaw one aliquot. Do not re-freeze any unused portion of the thawed aliquot.
-
-
Q3: Is the compound sensitive to light?
-
A: Yes, compounds with heterocyclic rings and primary amines can be susceptible to photodecomposition.[5] Always handle the solid and its solutions under subdued light. Use amber vials for storage and minimize exposure of assay plates to direct light.
-
-
Q4: What analytical method is best for routine purity checks?
-
A: A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for purity analysis. A C18 column is typically suitable. A combination of a buffered aqueous mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol) is a good starting point. The acidic modifier ensures the amine is protonated, leading to better peak shape.
-
Part 3: Experimental Protocols
These protocols provide a framework for proactively assessing and controlling the stability of your compound.
Protocol 1: Forced Degradation Study Workflow
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and liabilities.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Control Sample (T=0): Immediately dilute an aliquot of the stock solution to the target analysis concentration (e.g., 50 µg/mL) and analyze by LC-MS. This is your baseline.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1N HCl to reach a final concentration of 0.1N HCl.
-
Base Hydrolysis: Add 1N NaOH to reach a final concentration of 0.1N NaOH.
-
Oxidation: Add 30% hydrogen peroxide to reach a final concentration of 3% H₂O₂.
-
Thermal Stress: Incubate a vial at 60°C, protected from light.
-
Photolytic Stress: Place a solution in a quartz cuvette or clear vial and expose it to a photostability chamber.
-
-
Incubation: Store all samples for a defined period (e.g., 24 hours) at room temperature (except for the thermal stress sample).
-
Analysis: After incubation, neutralize the acid and base samples if necessary. Dilute all samples to the target concentration and analyze by LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of degradation and tentatively identify the mass of major degradants. This will reveal if your molecule is most sensitive to acid, base, oxidation, heat, or light.
Protocol 2: Standard RP-HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or other appropriate wavelength based on UV scan)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.
This guide provides a comprehensive framework for understanding and enhancing the stability of {triazolo[1,5-a]pyridin-7-yl}methanamine. By applying these troubleshooting principles and proactive stability assessments, researchers can ensure the quality of their materials and the integrity of their scientific outcomes.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(10), 105181.
- Lepaumier, H. (n.d.). Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. INIS-IAEA.
- The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia.
- Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals.
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.).
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
-
5,6,7,8-Tetrahydro-[1][6]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride. (n.d.). Benchchem.
- Heterocyclic Amines and Safety. (n.d.). IntechOpen.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
- Triazolopyridine. (n.d.). Wikipedia.
-
Synthesis and cytotoxicity studies of novel[1][6]triazolo[1,5-a]pyrimidine-7-amines. (n.d.). PubMed.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(10).
- Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed.
- Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (n.d.). PMC - NIH.
-
Synthesis of[1][6]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005). PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
-
Discovery of 5-(2-amino-[1][6]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed.
- Triazoloquinolines I. (n.d.). MDPI.
- (PDF) Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(Adamant-2-Yl) Acetamide 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (n.d.). Amanote Research.
- Emerging trends in the stabilization of amorphous drugs. (2013). PubMed.
-
Novel[6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
-
(PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. (n.d.). ResearchGate.
- Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (n.d.). MDPI.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI.
- 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. (2023). MDPI.
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Technical Support Center: Synthesis of {Triazolo[1,5-a]pyridin-7-yl}methanamine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of {triazolo[1,5-a]pyridin-7-yl}methanamine. Instead of a generic overview, this document functions as a specialized troubleshooting resource, addressing the common pitfalls and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future synthetic failures.
Assumed Synthetic Pathway
The troubleshooting advice herein is based on a common and logical synthetic route: a two-step process involving the construction of the triazolopyridine core followed by functional group manipulation. Specifically, the cyclization of a 2-hydrazinopyridine derivative to form 7-cyano-[1][2]triazolo[1,5-a]pyridine, followed by the reduction of the nitrile to the target primary amine.
Troubleshooting Guide: Side Reactions & Byproducts
This section is formatted as a series of common experimental issues. Each entry details the likely cause, the underlying chemistry of the side reaction, and actionable protocols for diagnosis and resolution.
Issue 1: Low Yield of Final Amine with Significant Starting Nitrile Recovery
Question: "I've run the final reduction step, but my LCMS/TLC analysis shows a large amount of the starting 7-cyano-[1][2]triazolo[1,5-a]pyridine remaining, and my isolated yield of the target amine is below 30%. What is causing this incomplete conversion?"
Probable Cause: Inefficient reduction of the aromatic nitrile. This is a common issue stemming from deactivated reagents, insufficient stoichiometry, or suboptimal reaction conditions. Aromatic nitriles can be stubborn to reduce compared to their aliphatic counterparts.
Mechanistic Insight: The reduction of a nitrile to a primary amine is a multi-step process involving the sequential addition of hydride equivalents (or hydrogen atoms).
-
Catalyst Deactivation: In catalytic hydrogenation, impurities in the starting material (e.g., sulfur-containing compounds) can poison the catalyst (like Pd, Pt, or Ni).
-
Reductant Potency: With chemical reductants like Lithium Aluminum Hydride (LiAlH₄), exposure to atmospheric moisture can quench the reagent, reducing its effective concentration.[1]
-
Solubility: Poor solubility of the starting nitrile in the reaction solvent can severely limit the reaction rate.
Diagnostic & Resolution Protocol:
| Step | Action | Rationale |
| 1. Diagnosis | Co-spot the reaction mixture with the starting material on a TLC plate. Run an LCMS to confirm the mass of the unreacted material. | Confirms that the issue is incomplete conversion, not product degradation. |
| 2. Reagent Check | If using LiAlH₄ or NaBH₄, use a freshly opened bottle or titrate an existing solution to determine its molarity. For catalytic hydrogenation, use fresh catalyst. | Ensures the reducing agent is active and present in the correct stoichiometric amount. |
| 3. Solvent & Temp. | Ensure the 7-cyano intermediate is fully dissolved. You may need to switch to a higher-boiling solvent (e.g., THF instead of ether for LiAlH₄) and run the reaction at reflux.[3] | Improves reaction kinetics and ensures the substrate is available for reaction. |
| 4. Stoichiometry | Increase the equivalents of the reducing agent. For LiAlH₄, increase from 1.5 eq. to 2.5-3.0 eq. For catalytic hydrogenation, increase catalyst loading or hydrogen pressure. | Drives the reaction to completion by overcoming minor reagent deactivation and ensuring sufficient reducing power. |
Issue 2: Appearance of an Unexpected Peak with M+18 in LCMS
Question: "After workup and purification of the final amine product, I see a persistent impurity in my LCMS with a mass 18 units higher than my product. What is this byproduct?"
Probable Cause: Hydrolysis of the intermediate nitrile to the corresponding 7-carboxamide or 7-carboxylic acid during the synthesis or workup. The M+18 peak likely corresponds to the carboxylic acid byproduct.
Mechanistic Insight: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can occur if the workup conditions are not carefully controlled. For example, if a LiAlH₄ reduction is quenched with aqueous acid, the localized heat and acidic environment can hydrolyze any unreacted nitrile to the carboxylic acid.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1. Diagnosis | Check the pH of your aqueous workup solutions. Run an NMR on the crude product; look for a broad singlet characteristic of a carboxylic acid proton (>10 ppm) or amide N-H protons (7-8.5 ppm). | Confirms the identity of the byproduct. |
| 2. Mitigation | Modified Workup: Employ a Fieser workup for LiAlH₄ reactions. After cooling the reaction to 0°C, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the grams of LiAlH₄ used. Stir vigorously until a granular precipitate forms. | This method carefully quenches excess reagent and hydrolyzes aluminum salts into an easily filterable solid under basic conditions, which are less likely to hydrolyze the nitrile. |
| 3. Purification | If the acid byproduct has already formed, it can often be removed by an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct into the aqueous layer. | Separates the basic amine product from the acidic byproduct. |
Issue 3: Product is a Complex Mixture; Isomer Formation Suspected
Question: "My final product's ¹H NMR is very complex, suggesting a mixture of isomers. I thought this reaction was regioselective. How can I form an isomer?"
Probable Cause: Formation of the isomeric[1][2]triazolo[4,3-a]pyridine ring system, which may or may not fully rearrange to the desired [1,5-a] isomer via the Dimroth rearrangement.
Mechanistic Insight: The cyclization of 2-hydrazinopyridines can initially lead to the kinetically favored[1][2]triazolo[4,3-a]pyridine isomer. This intermediate then often rearranges under thermal or acidic conditions to the thermodynamically more stable[1][2]triazolo[1,5-a]pyridine.[4] If the reaction time is too short or the temperature too low, you may isolate a mixture of both isomers.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1. Diagnosis | Acquire advanced NMR data (COSY, NOESY, HMBC) to confirm the connectivities and spatial relationships of the protons and carbons. This will allow for unambiguous assignment of both isomeric structures. | Provides definitive proof of the presence and structure of the unwanted isomer. |
| 2. Resolution | Take the isolated mixture of the 7-cyano isomers and re-subject it to the cyclization reaction conditions (e.g., reflux in acetic acid) for an extended period (e.g., 12-24 hours). Monitor by TLC or LCMS until the kinetic isomer is no longer observed. | Pushes the equilibrium of the Dimroth rearrangement towards the desired thermodynamically stable product. |
| 3. Prevention | During the initial synthesis of the 7-cyano intermediate, ensure the cyclization reaction is heated for a sufficient duration. It is recommended to monitor the reaction and not to stop it until the kinetic [4,3-a] isomer is absent. | Avoids the formation of the isomeric mixture in the first place, simplifying downstream processing. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor these reactions? A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) is ideal. TLC provides a quick, qualitative assessment of reaction completion. LCMS is invaluable for confirming the masses of the starting material, intermediates, desired product, and any byproducts, which is critical for troubleshooting issues like hydrolysis or dimerization.
Q2: My final amine product is unstable and darkens upon standing. Why? A2: Primary aromatic amines, especially those on electron-rich heterocyclic systems, can be susceptible to air oxidation. The darkening of color is a common sign of the formation of oxidized, often polymeric, impurities. To mitigate this, store the purified amine under an inert atmosphere (Nitrogen or Argon) and in a freezer. If possible, converting it to a stable salt (e.g., hydrochloride salt) by treating a solution of the amine with HCl in a suitable solvent (like ether or dioxane) is a standard practice for long-term storage.
Q3: Can I use other reducing agents besides LiAlH₄ for the nitrile reduction? A3: Yes, several alternatives exist, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation (H₂/Raney Nickel or H₂/Pd-C): This method is often cleaner and avoids aluminate salt-laden workups. However, it requires specialized hydrogenation equipment and can be sensitive to catalyst poisoning. High pressure may be required.
-
Borane-THF Complex (BH₃·THF): This is a milder reducing agent than LiAlH₄ and can sometimes offer better selectivity if other reducible functional groups are present.
-
Sodium Borohydride with an additive (e.g., NaBH₄/CoCl₂): This system can also reduce nitriles and is operationally simpler and safer than LiAlH₄. The choice of reagent depends on your available equipment, scale, and the presence of other functional groups in your molecule.[5]
References
- Jones, G. (2008). The Chemistry of the Triazolopyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187708]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. [URL: https://www.benchchem.com/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
- BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. [URL: https://www.benchchem.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [URL: https://doi.org/10.1016/j.arabjc.2023.105181]
- Cai, M., et al. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Synthesis, 51(23), 4487-4497. [URL: https://www.organic-chemistry.org/abstracts/lit3/229.shtm]
-
Abignente, E., et al. (1986). The Chemistry of[1][3]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 23(5), 1341-1353. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570230501]
- El-Sayed, N. N. E., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Molecules, 27(21), 7551. [URL: https://www.mdpi.com/1420-3049/27/21/7551]
- Jiang, G., et al. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690224]
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [URL: https://www.researchgate.
- Tighineanu, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2535. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321200/]
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of Triazolo[1,5-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, scaling its synthesis presents unique challenges related to reaction control, impurity profiles, and final product isolation.
This document provides field-proven insights and solutions to common problems encountered during scale-up, structured in a practical question-and-answer format. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and develop robust, scalable processes.
Frequently Asked Questions (FAQs)
This section addresses strategic questions you should consider before and during the initial phases of scaling up your synthesis.
Q1: What are the most common and scalable synthetic routes to the triazolo[1,5-a]pyridine core?
There are several established routes, but their suitability for scale-up varies significantly. The choice depends on factors like starting material cost, safety, and the desired substitution pattern.
-
Classical Cyclization of 2-Hydrazinopyridines: This traditional method involves the dehydration of a 2-hydrazidopyridine, often using reagents like phosphorus oxychloride or strong acids.[3] While effective, the use of highly corrosive and hazardous reagents can be problematic at a large scale, requiring specialized equipment and handling procedures.
-
From 2-Aminopyridines: A versatile approach involves reacting 2-aminopyridines with various partners. For instance, cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride provides a mild route to unsubstituted triazolo[1,5-a]pyridines.[4] This method avoids harsh dehydrating agents, making it more amenable to standard manufacturing equipment.
-
Modern Tandem Reactions (Enaminonitrile Route): A highly efficient and green approach involves the reaction of enaminonitriles with acyl hydrazides.[2] These reactions can often be performed under catalyst-free conditions and sometimes under microwave irradiation, which has been shown to be scalable.[2][5] This route often demonstrates broad substrate scope and good functional group tolerance, making it attractive for library synthesis and lead optimization.[2]
-
Copper- or Palladium-Catalyzed Cyclizations: Various metal-catalyzed methods have been developed, such as the copper-catalyzed oxidative cyclization of guanidylpyridines or palladium-catalyzed reactions involving 2-halopyridines.[5][6] These methods offer high efficiency but require careful process control to manage catalyst residues in the final product, which is a critical concern in pharmaceutical manufacturing.
For scale-up, the enaminonitrile and 2-aminopyridine routes are often preferred due to their milder conditions and avoidance of highly toxic reagents.
Q2: How should I select an optimal solvent for both the reaction and the subsequent work-up at scale?
Solvent selection is critical for reaction success and product purification. A solvent that works well on the bench may be unsuitable for a 50 L reactor due to differences in heating, cooling, and material handling.
-
Reaction Performance: The ideal solvent should fully dissolve the reactants while allowing the product to crystallize upon completion or cooling, simplifying isolation. Solvent screening is crucial. For example, in the synthesis from enaminonitriles, toluene was found to give superior yields compared to polar aprotic solvents like DMF or DMSO.[5]
-
Process Safety & Practicality: Consider the solvent's boiling point, flash point, and toxicity. High-boiling solvents like DMSO or NMP can be difficult to remove at scale and are under increasing regulatory scrutiny. Toluene, while effective, has its own safety considerations. Safer alternatives like 2-MeTHF or CPME are gaining traction.
-
Work-up & Isolation: The solvent should be immiscible with water to facilitate efficient aqueous washes. It should also have a relatively low boiling point for easy removal by distillation. A common issue during work-up is the formation of emulsions, which can be mitigated by choosing a less polar organic solvent or by adding brine to the aqueous layer.[5]
The following table summarizes solvent properties relevant to scale-up, based on data from screening experiments reported in the literature.[5]
| Solvent | Boiling Point (°C) | Key Scale-Up Considerations | Reported Yield Example (%)[5] |
| Toluene | 111 | Good for azeotropic water removal; easy to remove; flammable. | 89% |
| Pyridine | 115 | Can act as a basic catalyst; high odor; toxic. | 76% |
| Chlorobenzene | 132 | High boiling point; environmental concerns. | 79% |
| DMF | 153 | High boiling point; difficult to remove; potential for decomposition. | Lower Yield Observed |
| DMSO | 189 | Very high boiling point; difficult to remove; hygroscopic. | No Product Observed |
| THF | 66 | Low boiling point; can form peroxides; miscible with water. | No Product Observed |
Q3: What are the critical safety considerations when scaling up triazolopyridine synthesis?
-
Thermal Management: Cyclization reactions are often exothermic. What is a manageable temperature rise in a 100 mL flask can become a dangerous, runaway reaction in a 100 L reactor due to the reduced surface-area-to-volume ratio. Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before scaling up. Implement controlled addition funnels or syringe pumps for reagents that initiate strong exotherms.
-
Reagent Handling: Reagents like butyl lithium (n-BuLi), mentioned in some synthetic routes for lithiation, are highly pyrophoric and require specialized handling under a strictly inert atmosphere.[3] Similarly, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Ensure proper personal protective equipment (PPE) and engineering controls are in place.
-
Pressure and Off-Gassing: Some reactions may evolve gas, such as the loss of a nitrogen molecule from an azide intermediate.[7] The reactor must be properly vented to avoid pressure buildup.
Q4: What in-process controls (IPCs) are recommended to monitor the reaction?
Relying solely on reaction time is not a robust strategy for scale-up. Real-time monitoring is essential.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to precisely measure the conversion of starting material and, with proper standards, the yield of the product. It is also crucial for identifying and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for a clear structural confirmation of the product being formed and can help identify key intermediates or side products.
Troubleshooting Guide
This section addresses specific problems you might encounter during your scale-up campaign and provides actionable solutions.
Problem 1: Low Yield or Stalled Reaction
| Possible Cause | Explanation & Recommended Solution |
| Inadequate Mixing | In large reactors, inefficient stirring can create "hot spots" or areas of poor reagent distribution. This leads to localized side reactions or unreacted pockets of starting material. Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture. |
| Presence of Moisture | Many intermediates in these syntheses are sensitive to water. For instance, reactions involving organometallics or strong bases can be quenched by trace amounts of moisture.[3] Solution: Use oven-dried glassware and anhydrous solvents. For particularly sensitive reactions, adding a drying agent like molecular sieves to the reaction mixture can improve yields.[5] Always run reactions under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Reaction Temperature | A reaction that works at reflux in THF (66 °C) may not proceed at the same rate if the scale-up solvent is toluene (111 °C) and the temperature is not adjusted accordingly. Solution: Carefully control the internal reaction temperature, not just the heating mantle setting. If the reaction is stalled, consider a controlled, incremental increase in temperature while monitoring for impurity formation via HPLC. |
| Poor Reagent Quality | The quality of starting materials can vary between batches, especially at larger scales. Solution: Qualify all new batches of reagents. For critical reagents like hydrazides or enaminonitriles, verify their purity by NMR or HPLC before use. |
Problem 2: High Levels of Impurities
| Possible Cause | Explanation & Recommended Solution |
| Uncontrolled Exotherm | A rapid increase in temperature can provide the activation energy for undesired side reactions, leading to a complex impurity profile. Solution: Control the addition rate of the limiting reagent using a syringe pump or an addition funnel. Ensure the reactor's cooling system is adequate to dissipate the heat generated. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly over time. |
| Dimroth Rearrangement | In the synthesis of related systems like[3][4][5]triazolo[1,5-a]pyrimidines, the initially formed [4,3-a] isomer can rearrange to the more thermodynamically stable [1,5-a] isomer under acidic or thermal conditions.[8][9] A similar rearrangement can occur in pyridine systems. Solution: Carefully control the pH and temperature of your reaction and work-up. If the undesired isomer is forming, analyze whether a change in the cyclization conditions (e.g., moving from acidic to basic) could favor the desired product. |
| Product Degradation | The final triazolopyridine product may be unstable under the reaction or work-up conditions (e.g., prolonged exposure to strong acid/base or high temperatures). Solution: Once the reaction is complete based on IPCs, proceed with the work-up immediately. If the product is acid-sensitive, quench the reaction with a mild base (e.g., NaHCO₃ solution) and vice-versa. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Explanation & Recommended Solution |
| Emulsion During Work-up | Vigorous mixing of certain organic solvents with aqueous layers can create a stable emulsion that is very difficult to separate. Solution: Reduce the agitation speed during the wash steps. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions. If the problem persists, filtering the emulsified layer through a pad of Celite® can be effective. |
| Product Oiling Out | The product may precipitate as an oil instead of a crystalline solid, making it difficult to filter and dry. Solution: Experiment with different anti-solvents for crystallization. Slow cooling or seeding with a small crystal of pure product can promote the formation of solids. If direct crystallization fails, consider isolating the crude product by solvent evaporation and then purifying via column chromatography or recrystallization from a different solvent system. |
| Chromatography Challenges | A purification that is simple on a 1 g scale can be impractical for 1 kg. Solution: Optimize the crystallization process to achieve the desired purity without chromatography. If chromatography is unavoidable, develop a method using a low-cost solvent system and a high-capacity silica gel. For large quantities, automated flash chromatography systems are essential. |
Visualized Workflows and Mechanisms
Visualizing the chemical and logical processes can aid in understanding and troubleshooting.
General Reaction Mechanism
The following diagram illustrates a plausible mechanism for the formation of a substituted[3][4][5]triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide, a common and scalable route.[2] The process involves a tandem reaction initiated by transamidation, followed by intramolecular nucleophilic attack and subsequent condensation.
Caption: Reaction mechanism for triazolo[1,5-a]pyridine synthesis.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path for diagnosing the root cause of low reaction yields during scale-up.
Caption: A decision tree for troubleshooting low yield issues.
General Scale-Up Protocol: Synthesis from Enaminonitrile
This protocol is a generalized procedure adapted from literature methods and is intended as a starting point for process development.[2][5] All quantities should be adjusted based on stoichiometry and reactor size.
Materials & Equipment:
-
Glass-lined or stainless-steel reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Enaminonitrile (1.0 equiv)
-
Acyl Hydrazide (1.5 - 2.0 equiv)[5]
-
Anhydrous Toluene (10-15 volumes)
-
Heating/cooling system
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with the enaminonitrile (1.0 equiv), acyl hydrazide (1.5-2.0 equiv), and anhydrous toluene (10-15 volumes).
-
Heating: Begin agitation and slowly heat the reaction mixture to reflux (~110-115 °C).
-
Reaction Monitoring (IPC): Monitor the reaction progress every 1-2 hours by carefully taking an aliquot and analyzing it via TLC or HPLC. The reaction is typically complete within 5-10 hours.
-
Cooling & Isolation: Once the reaction is complete (starting material <2% by HPLC), cool the mixture to room temperature. The product may begin to crystallize. Further cool the mixture to 0-5 °C for 2-4 hours to maximize precipitation.
-
Filtration: Filter the resulting solid product using a suitable filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake with a small amount of cold toluene or heptane to remove residual soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual solvent content (GC).
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. Available at: [Link]
-
New Method for the General Synthesis of[3][4][5]Triazolo[1,5‐a]pyridines. (2005). ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2023). Nature. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PMC. Available at: [Link]
-
Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). PMC. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. Available at: [Link]
-
Novel[1][3][5]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (2022). Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Triazolo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the characterization of triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic scaffold. The unique electronic and structural properties of triazolo[1,5-a]pyridines, while making them valuable in medicinal chemistry and materials science, also present specific analytical challenges.[1][2][3] This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and characterization, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most pressing and common challenges in a direct question-and-answer format.
FAQ 1: Isomer Ambiguity—Did I Synthesize a [1,5-a] or a [4,3-a] Isomer?
Question: My synthesis of a substituted triazolopyridine could potentially yield either the[1][4][5]triazolo[1,5-a]pyridine or the regioisomeric[1][4][5]triazolo[4,3-a]pyridine. Standard ¹H and ¹³C NMR are inconclusive. How can I definitively confirm the correct isomeric structure?
Answer: This is the most critical challenge in this area of chemistry. The two isomers often present similar proton and carbon NMR spectra, and the thermodynamically more stable [1,5-a] isomer can sometimes be formed via a Dimroth rearrangement from the [4,3-a] isomer, especially under acidic or thermal conditions.[4][6] Relying on ¹H or ¹³C NMR alone is insufficient and can lead to incorrect structural assignment.
Authoritative Solution: ¹H-¹⁵N HMBC Spectroscopy
The most powerful and unambiguous method for distinguishing between these isomers in solution is ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy .[7]
-
Causality: The chemical environments of the nitrogen atoms are significantly different in the two scaffolds. The [1,5-a] isomer contains a bridgehead nitrogen (N4), which has a distinct ¹⁵N chemical shift compared to the nitrogens in the [4,3-a] system. The [4,3-a] isomer does not have a bridgehead nitrogen in the same position. By observing the correlation of specific protons (e.g., H5 or H7) to the nitrogen atoms, you can map the heterocyclic core and make an unequivocal assignment.[7]
-
Expected Results: Studies have shown that the ¹⁵N chemical shifts for the two systems are sufficiently different to allow for clear differentiation.[7] For example, the nitrogen atom at position 4 in the [1,5-a] system is magnetically distinct from any nitrogen in the [4,3-a] system.
Gold Standard: Single-Crystal X-Ray Diffraction
If you can obtain a high-quality single crystal, X-ray crystallography provides the absolute structure and is considered the ultimate proof.[1][8] However, crystallization can be challenging and time-consuming. For routine confirmation and for compounds that do not readily crystallize, ¹H-¹⁵N HMBC is the preferred method.
Troubleshooting Workflow: Isomer Differentiation
Here is a logical workflow to follow when facing isomeric ambiguity.
Caption: Decision workflow for triazolopyridine isomer determination.
FAQ 2: Mass Spectrometry—What Does an M-28 Peak Signify?
Question: I am analyzing my purified triazolo[1,5-a]pyridine derivative using mass spectrometry (EI-MS or ESI-MS/MS) and consistently observe a prominent peak corresponding to the loss of 28 Da ([M-28]⁺ or [M+H-28]⁺). Is this an impurity or a characteristic fragmentation?
Answer: This is a key diagnostic feature and strongly supports the presence of the[1][4][9]triazolo[1,5-a]pyridine core.
-
Mechanistic Insight: This heterocyclic system is known to undergo a characteristic fragmentation pathway involving the elimination of a neutral molecule of dinitrogen (N₂) , which has a molecular weight of 28 Da.[9][10] This reaction involves the cleavage of the triazole ring. The reaction of triazolo[1,5-a]pyridines with various electrophiles can also induce this ring-opening and loss of N₂ to form substituted pyridines.[11]
-
Self-Validation: The presence of this [M+H-28]⁺ ion in your MS/MS spectrum is a strong piece of evidence for your scaffold. When analyzing a series of related analogs, the consistent observation of this neutral loss across the series validates that the core heterocycle is intact in all of them.
-
Troubleshooting: If you do not see this fragmentation, it does not definitively rule out the structure, as the fragmentation efficiency can depend on the instrument parameters and the nature of the substituents. However, its presence is highly informative.
| Ion | Description | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |
| [M+H-28]⁺ | Loss of Neutral N₂ | Characteristic fragmentation for the[1][4][9]triazolo[1,5-a]pyridine ring system.[10][11] |
| Other Fragments | Substituent-dependent | Losses corresponding to functional groups on the scaffold. |
| Caption: Common ions observed in the mass spectrometry of triazolo[1,5-a]pyridines. |
FAQ 3: Stability & Purification—My Compound is Decomposing on Silica Gel. What Should I Do?
Question: I am attempting to purify my triazolo[1,5-a]pyridine product using standard silica gel column chromatography, but I am observing streaking, low recovery, and the appearance of new spots on TLC, suggesting decomposition.
Answer: This is a common issue. The triazolopyridine scaffold, particularly the[1][4][5]triazolo[4,3-a]pyrimidine isomer, can be sensitive to the acidic nature of standard silica gel. This can catalyze hydrolysis or the Dimroth rearrangement to the more stable [1,5-a] isomer, leading to a mixture of products.[4][6]
Recommended Solutions:
-
Use Neutral or Basic Alumina: Deactivated (Brockmann Grade III or IV) neutral or basic alumina is an excellent alternative to silica gel for chromatography. It minimizes the risk of acid-catalyzed degradation.
-
"Buffered" Silica Gel: You can neutralize silica gel by preparing a slurry with a small amount of a volatile base, such as triethylamine (~0.5-1%) in your eluent system. This can passivate the acidic sites on the silica surface.
-
Recrystallization: If your compound is crystalline, recrystallization is the best method for obtaining highly pure material without the risk of chromatographic decomposition.
-
Preparative HPLC: For valuable or challenging separations, reverse-phase preparative HPLC using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can provide excellent purity.
Experimental Workflow: Purification Strategy
Caption: A workflow for selecting an appropriate purification method.
Appendix: Key Experimental Protocols
Protocol 1: Unambiguous Isomer Identification using ¹H-¹⁵N HMBC
This protocol outlines the general steps for acquiring and interpreting a ¹H-¹⁵N HMBC spectrum to differentiate [1,5-a] and [4,3-a] triazolopyrimidine isomers.[7]
1. Sample Preparation:
-
Prepare a concentrated sample of your purified compound (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. A higher concentration is necessary to obtain a good signal-to-noise ratio for the less sensitive ¹⁵N nucleus.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.
-
Acquire standard ¹H and ¹³C spectra first to ensure sample integrity and for referencing.
-
Load a standard, gradient-selected ¹H-¹⁵N HMBC pulse sequence (e.g., hsqcetgpsi or hmbcgplpndqf in Bruker TopSpin).
3. Key Acquisition Parameters:
-
¹⁵N Spectral Width (SW): Set a wide spectral width to cover the expected range of triazole and pyridine nitrogens (e.g., -100 to 300 ppm).
-
¹H-¹⁵N Coupling Constant (J(HN)): The experiment is optimized for long-range couplings. Set the evolution delay to correspond to a long-range coupling of approximately 5-10 Hz. This is a critical parameter.
-
Number of Scans (NS): Since ¹⁵N has low natural abundance and sensitivity, a large number of scans will be required. Start with at least 64 scans per increment and be prepared to run the experiment for several hours or overnight.
-
Relaxation Delay (d1): Use a standard relaxation delay of 1-2 seconds.
4. Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions.
-
Reference the ¹H dimension carefully.
-
Look for key correlations:
-
For the [1,5-a] isomer: You expect to see a correlation from the H5 proton to the bridgehead N4 nitrogen. You will also see correlations from other protons to their respective nearby nitrogens.
-
For the [4,3-a] isomer: The correlation pattern will be different. The H5 proton will show a correlation to a non-bridgehead nitrogen, and the overall pattern of connectivity will match the [4,3-a] structure.
-
-
Compare the observed ¹⁵N chemical shifts to values reported in the literature for analogous systems to confirm your assignment.[7]
References
-
The Chemistry of the[1][4][9]Triazolo[1,5-a]pyridines: An Update. (2010). ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. Available at: [Link]
-
The Chemistry of[1][4][9]Triazolo[1,5- a] pyridines. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Available at: [Link]
-
Spectroscopic studies of the interaction of 3-(2-thienyl)-[1][4][9]triazolo[1,5-a]pyridine with 2,6-dimethyl-beta-cyclodextrin. (2016). Web of Science. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link]
-
Synthesis of[1][4][5]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Available at: [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate. Available at: [Link]
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The 8 isomers of[1][4][5] Triazolo [1,5-a] pyrimidine. (n.d.). ResearchGate. Available at: [Link]
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The Chemistry of[1][4][9]Triazolo[1,5- a] pyridines. (2002). ResearchGate. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Available at: [Link]
-
The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles. (1972). RSC Publishing. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2024). NIH. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Available at: [Link]
-
Synthesis of novel[1][4][5]triazolo[1,5-b][1][4][5][12]tetrazines and investigation of their fungistatic activity. (2022). PMC. Available at: [Link]
-
Differentiation between[1][4][5]triazolo[1,5-a] pyrimidine and[1][4][5]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). PubMed. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). PMC. Available at: [Link]
-
Chemical structures of triazolopyridine isomers 1–5. (n.d.). ResearchGate. Available at: [Link]
-
Crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, C5H5N5O3. (2022). De Gruyter. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (2019). Organic Chemistry Portal. Available at: [Link]
-
Conventional synthetic routes to[1][4][5]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010). SlidePlayer. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. Available at: [Link]
-
Novel[1][4][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. Available at: [Link]
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][4][5]triazolo[4,3-a]pyridine. (2018). MDPI. Available at: [Link]
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Triazolopyridine. (n.d.). Wikipedia. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed. Available at: [Link]
-
The[1][4][5]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2020). NIH. Available at: [Link]
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Technical Support Center: Method Refinement for Biological Assays with Triazolo[1,5-a]pyridines
This guide is designed for researchers, scientists, and drug development professionals working with the versatile triazolo[1,5-a]pyridine scaffold. As a class of compounds with broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, their successful evaluation in biological assays is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice and optimized protocols to navigate the common challenges encountered during the screening and characterization of these promising molecules.
Our approach is rooted in anticipating problems before they arise. By understanding the physicochemical properties of the triazolo[1,5-a]pyridine core and the potential for assay-specific artifacts, you can generate more robust and reproducible data.
Part 1: General Troubleshooting - The Foundation of Reliable Data
Before delving into assay-specific issues, it's crucial to address the foundational challenges that can affect any experiment involving small molecules.
Frequently Asked Questions (FAQs) - General Issues
Q1: My triazolo[1,5-a]pyridine derivative is poorly soluble in aqueous buffer/media. How can I improve its solubility for my assay?
A1: Poor aqueous solubility is a common hurdle for many heterocyclic compounds. The planar nature of the triazolo[1,5-a]pyridine ring system can contribute to low solubility. Here’s a step-by-step approach to address this:
-
Solvent Selection and Optimization:
-
DMSO as a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. However, its final concentration in the assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[5]
-
Alternative Solvents: If DMSO is not suitable, consider ethanol, methanol, or dimethylformamide (DMF). Always run a vehicle control with the same final solvent concentration to assess its impact on the assay system.
-
-
pH Adjustment: The triazolo[1,5-a]pyridine scaffold contains nitrogen atoms that can be protonated. Modifying the pH of your buffer may enhance solubility. Systematically test a range of pH values to find the optimal condition for your specific derivative.
-
Use of Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate poorly soluble compounds and increase their aqueous solubility.[6]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can aid in solubilization for biochemical assays. However, be cautious with cell-based assays as surfactants can disrupt cell membranes.
-
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution in your chosen solvent.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of my compound. What could be the cause?
A2: This is a frequent issue that can often be traced back to the experimental setup rather than the intrinsic toxicity of the compound.
-
DMSO Toxicity: As mentioned, DMSO can be toxic to cells at higher concentrations. It's crucial to perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line. For many cell lines, keeping the final DMSO concentration at or below 0.1% is a safe starting point.[7]
-
Compound Precipitation: If the compound precipitates out of solution in the cell culture medium, these solid particles can cause physical stress to the cells, leading to apparent cytotoxicity. Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Compound Degradation: Some triazolo[1,5-a]pyridine derivatives can be unstable in aqueous media over time, degrading into potentially more toxic byproducts.[5] If possible, assess the stability of your compound in your assay medium over the time course of your experiment using methods like HPLC.
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
A3: Reproducibility is key to reliable data. Inconsistent results often stem from subtle variations in protocol execution.
-
Reagent Preparation: Always prepare fresh dilutions of your compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Culture Conditions: Ensure your cells are in the logarithmic growth phase and at a consistent passage number. Over-confluent or stressed cells can respond differently to treatment.
-
Standardize Timelines: The timing of cell seeding, compound addition, and assay readout should be kept consistent across all experiments.
Part 2: Assay-Specific Troubleshooting Guides
Here we address common issues encountered in specific biological assays frequently used to characterize triazolo[1,5-a]pyridines.
Cytotoxicity Assays (e.g., MTT, MTS, XTT)
Q: My MTT assay shows an unexpected increase in signal (apparent proliferation) at high compound concentrations. What's happening?
A: This is a classic example of compound interference. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product.
-
Direct Reduction of MTT: Your triazolo[1,5-a]pyridine derivative may be directly reducing the MTT reagent, independent of cellular metabolic activity. This leads to a false-positive signal.
-
Troubleshooting: Run a control experiment with your compound in cell-free medium containing the MTT reagent. If you observe a color change, your compound is interfering with the assay.
-
-
Compound Color: If your triazolo[1,5-a]pyridine derivative is colored, it can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.
-
Troubleshooting: Measure the absorbance of your compound in the assay medium at the appropriate wavelength and subtract this background from your experimental readings.
-
Workflow for Investigating MTT Assay Interference
Caption: Workflow for troubleshooting unexpected MTT assay results.
Kinase Inhibition Assays
Triazolo[1,5-a]pyridines are known to act as kinase inhibitors, often by competing with ATP.[8]
Q: My kinase inhibitor shows variable IC50 values depending on the assay format (e.g., fluorescence vs. luminescence). Why?
A: This discrepancy often points to compound interference with the assay's detection method.
-
Fluorescence Interference: Some triazolo[1,5-a]pyridine derivatives are known to be fluorescent.[9][10][11][12] This intrinsic fluorescence can interfere with fluorescence-based kinase assays (e.g., FRET, fluorescence polarization), leading to either artificially high or low signals.
-
Troubleshooting:
-
Measure the fluorescence spectrum of your compound to see if it overlaps with the excitation or emission wavelengths of your assay's fluorophores.
-
If there is an overlap, consider using a different assay format, such as a luminescence-based assay (e.g., Kinase-Glo®), which is generally less susceptible to compound fluorescence.
-
-
-
Nonspecific Inhibition: At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.[13] This is a common artifact in high-throughput screening.
-
Troubleshooting:
-
Re-test your compound in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the potency of your compound significantly decreases, it may be an aggregator.
-
Vary the enzyme concentration in your assay. The IC50 of a true, reversible inhibitor should not be dependent on the enzyme concentration, whereas the IC50 of a nonspecific inhibitor often is.
-
-
Table 1: Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Potential for Triazolo[1,5-a]pyridine Interference |
| Radiometric | Measures incorporation of ³²P or ³³P from ATP into a substrate. | Gold standard, highly sensitive, not prone to optical interference. | Low. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer. | Homogeneous, high-throughput. | High, if the compound is fluorescent or quenches fluorescence. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore. | Homogeneous, sensitive, reduced background. | Moderate, if the compound is fluorescent or absorbs at assay wavelengths. |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction. | Homogeneous, sensitive, less prone to optical interference. | Low, but some compounds can inhibit luciferase. |
Antimicrobial Susceptibility Testing (AST)
Q: In a broth microdilution assay, I see turbidity at some concentrations but not at higher or lower ones (a "skipped well" phenomenon). What does this indicate?
A: This can be caused by several factors related to the compound's properties at different concentrations.
-
The Eagle Effect (Paradoxical Effect): Some antimicrobial agents are less effective at very high concentrations. This can be due to various mechanisms, such as the induction of a stress response in the bacteria that makes them less susceptible.
-
Compound Precipitation: The compound may be soluble at low and very high concentrations (due to different solubilization mechanisms) but precipitate at intermediate concentrations. This precipitation can appear as turbidity, mimicking bacterial growth.
-
Troubleshooting:
-
Set up a parallel plate without bacteria to observe compound solubility at all tested concentrations in the broth.
-
After incubation, take an aliquot from the "skipped well" and plate it on agar to confirm the presence or absence of viable bacteria.
-
-
Part 3: Experimental Protocols
Protocol 1: Assessing Compound Interference in Fluorescence-Based Assays
This protocol helps determine if your triazolo[1,5-a]pyridine derivative has intrinsic fluorescence that could interfere with your assay.
Materials:
-
Your triazolo[1,5-a]pyridine derivative
-
Assay buffer
-
Black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your compound in the assay buffer, starting from the highest concentration used in your assay.
-
Add the compound dilutions to the wells of a black microplate. Include wells with buffer only as a blank.
-
Scan the plate using the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
If you observe a significant fluorescence signal from your compound, it is likely to interfere with your assay.
Protocol 2: Metabolic Stability in Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Your triazolo[1,5-a]pyridine derivative
-
Control compounds (one high-turnover, one low-turnover)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and your test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of your compound at each time point.
-
Calculate the compound's half-life (t½) and intrinsic clearance.
Data Interpretation Workflow for Metabolic Stability
Caption: Data analysis workflow for a microsomal stability assay.
By systematically addressing these potential issues, you can enhance the quality and reliability of your data when working with the promising class of triazolo[1,5-a]pyridine compounds.
References
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Jones, G. & Abarca, B. (2010). The Chemistry of the[1][2][14]Triazolo[1,5-a]pyridines: An Update. Advances in Heterocyclic Chemistry, 100, 195-252.
- Al-Tel, T. H. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
- Oukoloff, K. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2295.
-
Yang, G. X. et al. (2022). Structurally Modified[1][2][15]Triazolo[1,5-A]Pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes. Chemical Engineering Journal, 445, 136813.
-
Li, J. et al. (2021). A novel[1][2][15]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. Dyes and Pigments, 184, 108842.
-
Zhang, S. et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][15]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
- Xiong, Q. et al. (2012). Synthesis and bioactivities of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives containing 1,2,4-triazole-5-thione moiety. European Journal of Medicinal Chemistry, 54, 541-547.
- Mohamed, M. S. et al. (2013). Synthesis and evaluation of 7-arylhydroxymethyltriazolopyridines as potential cardiovascular agents. Medicinal Chemistry Research, 22(9), 4448-4456.
- Poustforoosh, A. et al. (2022). The triazolo[1,5-a]pyridine moiety is a widespread structural motif in various synthetic biologically active compounds. Journal of the Iranian Chemical Society, 19(5), 1841-1863.
-
Abarca, B. et al. (2002). The chemistry of[1][2][14]triazolo[1,5-a]pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-367.
-
Yang, G. X. et al. (2022). A novel D-π-A blue fluorophore based on[1][2][15]triazolo[1,5-a]pyridine as electron acceptor and its application in organic light-emitting diodes. Dyes and Pigments, 198, 109968.
-
Yang, G. X. et al. (2022). Structurally Modified[1][2][15]Triazolo[1,5-A]Pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes. Chemical Engineering Journal, 445, 136813.
- Chen, J. et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891.
- Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 74-82.
- Wang, Y. et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(11), 2849-2856.
-
Wurz, R. P. et al. (2020). Discovery of[1][2][15]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534.
-
Wang, X. M. et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][15]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
-
Abarca, B. et al. (2014). Synthesis and in vitro leishmanicidal activity of novel[1][2][14]triazolo[1,5-a]pyridine salts. Bioorganic & Medicinal Chemistry, 22(1), 343-351.
- Lee, J. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
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ResearchGate. (2016). What is the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
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Validation & Comparative
Navigating the Therapeutic Landscape of Triazolo[1,5-a]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines has made it a valuable template for designing molecules that can interact with a wide array of biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of how subtle molecular modifications can profoundly impact therapeutic efficacy. We will delve into key target classes, including kinase inhibitors and anticancer agents, presenting supporting experimental data and detailed protocols to empower your own discovery efforts.
The Versatile Core: Understanding the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core is a bicyclic aromatic system that offers a unique combination of hydrogen bond donors and acceptors, as well as a tunable electronic distribution. This versatility allows for the strategic placement of substituents to optimize interactions with specific biological targets. The numbering of the triazolo[1,5-a]pyridine ring system is crucial for understanding the SAR discussions that follow.
Caption: Numbering of the[1][2][3]triazolo[1,5-a]pyridine scaffold.
Triazolo[1,5-a]pyridines as Kinase Inhibitors: A Tale of Selectivity
Kinases are a major class of drug targets, and the triazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The key to achieving selectivity lies in the strategic functionalization of the core to exploit subtle differences in the ATP-binding pockets of various kinases.
Janus Kinase (JAK) Inhibitors
Small molecule JAK inhibitors have shown significant efficacy in treating inflammatory diseases.[2] The triazolo[1,5-a]pyridine scaffold has been successfully employed to develop potent JAK1/2 inhibitors.
Structure-Activity Relationship Insights:
A systematic exploration of substitutions on the triazolo[1,5-a]pyridine core has revealed critical determinants for JAK1/2 inhibitory activity and selectivity over other JAK isoforms like JAK3.
-
Substitution at the 2-position: Introduction of an amino-aryl group at the C2 position is crucial for cell potency.[4]
-
Substitution on the C2-amino-aryl moiety: Meta substitution on this aryl ring provides exceptional selectivity for JAK2 over JAK3.[4]
-
Substitution at the 8-position: A para-substituted aryl group at the C8 position is optimal for JAK2 potency.[4]
Comparative Data for JAK1/2 Inhibitors:
| Compound | R1 (C2-substituent) | R2 (C8-substituent) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| J-4 | Specific moiety | Specific moiety | High potency | High potency | Selective | [2] |
| J-6 | Specific moiety | Specific moiety | High potency | High potency | Selective | [2] |
| CEP-33779 | Substituted amino-aryl | para-substituted aryl | - | Potent | Selective | [4] |
Note: Specific IC50 values for J-4 and J-6 were not publicly available in the cited source, but their high potency and selectivity were highlighted.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The triazolo[1,5-a]pyrimidine scaffold, a close analog, has been instrumental in the design of novel CDK2 inhibitors.[3]
Structure-Activity Relationship Insights:
Protein structure-guided design and template-hopping approaches have led to the identification of potent and selective CDK2 inhibitors.[3]
-
Sulphonamide Moiety: A sulphonamide derivative was found to be highly selective for CDK2 over GSK-3β.[5]
Comparative Data for CDK2 Inhibitors:
| Compound | Modifications | CDK2 IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (fold) | Reference |
| Example Compound | Sulphonamide derivative | 120 | >20,000 | 167 | [3][5] |
Triazolo[1,5-a]pyrimidines as Anticancer Agents: Targeting Tubulin Polymerization
Beyond kinase inhibition, triazolo[1,5-a]pyrimidine analogs have emerged as a unique class of anticancer agents that target tubulin polymerization.[2][6] Unlike taxanes, which stabilize microtubules, these compounds promote tubulin polymerization through a distinct mechanism and can overcome certain types of drug resistance.[2]
Structure-Activity Relationship Insights:
A clear SAR has been established for this class of tubulin modulators:
-
Substitution at the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is essential for high potency.[2]
-
Substitution on the 6-phenyl ring:
Caption: Key SAR for Triazolo[1,5-a]pyrimidine Tubulin Inhibitors.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel triazolo[1,5-a]pyridine analogs relies on robust synthetic methodologies and reliable biological assays.
General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
A common and versatile method for the synthesis of the triazolo[1,5-a]pyridine core involves the cyclization of 2-aminopyridine derivatives.
Step-by-Step Protocol:
-
Reaction of 2-Aminopyridine with an α-haloketone: To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an α-haloketone.
-
Heating: Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cyclization: The intermediate pyridinium salt undergoes intramolecular cyclization upon heating, often with the addition of a base (e.g., sodium bicarbonate), to yield the triazolo[1,5-a]pyridine core.
-
Purification: The crude product is purified by recrystallization or column chromatography.
For more advanced and diverse synthetic strategies, including microwave-mediated and catalyst-free methods, refer to the literature.[7][8][9][10][11]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.
Step-by-Step Protocol (General):
-
Assay Buffer Preparation: Prepare a kinase assay buffer containing a buffer (e.g., Tris-HCl), MgCl2, ATP, and a suitable substrate (e.g., a peptide or protein).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate to the assay buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12][13]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.[13]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.[14]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
For specific protocols tailored to different kinases, it is essential to consult the relevant literature.[15][16][17]
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[18][19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Caption: General workflow for the development of triazolo[1,5-a]pyridine analogs.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold continues to be a highly valuable framework in the design of novel therapeutics. The insights into the structure-activity relationships presented in this guide highlight the importance of targeted chemical modifications to achieve both high potency and selectivity for a diverse range of biological targets. As our understanding of the molecular basis of diseases deepens, the strategic application of these SAR principles will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. Future research in this area will likely focus on exploring novel substitution patterns, developing more efficient and sustainable synthetic methodologies, and applying advanced computational techniques to further refine the design of these promising therapeutic agents.
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A Senior Application Scientist's Guide to the Efficacy of Triazolo[1,5-a]pyridine Isomers
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a treasure trove of potential therapeutic agents. Among these, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. However, the seemingly subtle shift in nitrogen placement to form its various isomers can have profound implications for efficacy and target engagement. This guide provides an in-depth comparison of the efficacy of different triazolo[1,5-a]pyridine isomers and their close bioisosteres, the triazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols to empower your own research endeavors.
The Significance of Isomerism in the Triazolopyridine Core
The triazolopyridine nucleus is a fused heterocyclic system consisting of a triazole ring fused to a pyridine ring. The relative orientation of these two rings gives rise to several possible isomers, with the most commonly studied being the [1,5-a], [4,3-a], and [1,5-c] systems. The electronic distribution and steric accessibility of the nitrogen atoms within these isomeric cores dictate their ability to form crucial interactions with biological targets, thereby influencing their pharmacological profiles.
Theoretical studies have corroborated experimental observations that the[1][2][3]triazolo[1,5-a]pyrimidine system, a close analogue of the triazolo[1,5-a]pyridine, is more stable than its[1][2][3]triazolo[4,3-a]pyrimidine counterpart.[4] This inherent stability of the [1,5-a] fusion is a significant factor contributing to its prevalence in medicinal chemistry research and the greater volume of efficacy data available for this isomeric series.
Comparative Efficacy Across Therapeutic Areas
The versatility of the triazolopyridine scaffold is evident in its wide-ranging biological activities. Here, we compare the efficacy of different isomers in key therapeutic areas, highlighting the structure-activity relationships (SAR) that govern their potency.
Anticancer Activity
The triazolopyridine scaffold has been extensively investigated for its potential as an anticancer agent, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[2][5][6][7][8][9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and microtubule dynamics.[1][11]
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their antiproliferative activities against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[5] The results, as determined by the MTT assay, highlighted compounds with potent anticancer effects.[5]
Table 1: Comparative Anticancer Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1c | HCT-116 | Not specified | [5] |
| U-87 MG | Not specified | [5] | |
| MCF-7 | Not specified | [5] | |
| 2d | HCT-116 | Not specified | [5] |
| U-87 MG | Not specified | [5] | |
| MCF-7 | Not specified | [5] | |
| Compound 12m | MV4-11 (Leukemia) | 0.02 | [6] |
| (+)-JQ1 (Reference) | MV4-11 (Leukemia) | 0.03 | [6] |
| Compound H12 | MGC-803 (Gastric) | 9.47 | [8] |
| HCT-116 (Colon) | 9.58 | [8] | |
| MCF-7 (Breast) | 13.1 | [8] | |
| 5-Fu (Reference) | MGC-803, HCT-116, MCF-7 | Less potent than H12 | [8] |
Note: Specific IC50 values for compounds 1c and 2d were not provided in the abstract, but they were identified as having potent antiproliferative activities.
The data indicates that the triazolo[1,5-a]pyridine scaffold is a promising framework for the development of novel anticancer agents. For instance, compound 12m demonstrated superior potency against the MV4-11 leukemia cell line compared to the known BET inhibitor (+)-JQ1.[6]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazolopyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The structural similarity of the triazolo[1,5-a]pyrimidine core to the endogenous ATP molecule allows it to effectively compete for the kinase ATP-binding site.
Figure 1: Competitive inhibition of kinase activity by triazolo[1,5-a]pyridine-based inhibitors.
Table 2: Kinase Inhibitory Activity of Triazolopyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 19 | HDAC1 | 25.4 | [12] |
| HDAC2 | 36.5 | [12] | |
| HDAC3 | 83 | [12] | |
| JAK1 | 165 | [12] | |
| JAK2 | 278 | [12] | |
| Filgotinib | JAK1 | (See reference) | [1] |
Compound 19 , a triazolopyridine-based dual JAK/HDAC inhibitor, displayed potent activity against both enzyme families, highlighting the potential for developing multi-targeted agents from this scaffold.[12]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The triazolopyridine scaffold has demonstrated promising activity against a range of bacteria and fungi.[2][11][13][14][15]
A series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and showed significant antimicrobial activity.[2] In another study, triazolo[4,3-a]pyrazine derivatives were evaluated, with compound 2e exhibiting notable antibacterial efficacy.[14] While these studies focus on different core structures (pyrimidine vs. pyrazine fusion), they provide a basis for comparing the potential of different triazolopyridine-related scaffolds.
Table 3: Comparative Antimicrobial Activity (MIC values)
| Compound/Isomer | Organism | MIC (µg/mL) | Reference |
| Essramycin ([1,5-a]pyrimidine) | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 | [2] |
| Compound IIIa/IIIb ([1,5-a]pyrimidine) | Gram-positive & Gram-negative bacteria | as low as 2 | [2] |
| Compound 2e ([4,3-a]pyrazine) | Staphylococcus aureus | 32 | [14] |
| Escherichia coli | 16 | [14] | |
| Ampicillin (Reference) | Staphylococcus aureus | 32 | [14] |
| Escherichia coli | 8 | [14] |
The data suggests that the [1,5-a] fused systems can yield highly potent antimicrobial agents. While compound 2e with a [4,3-a] fusion shows activity comparable to ampicillin against S. aureus, the reported MIC values for some [1,5-a]pyrimidine derivatives are even lower, indicating potentially greater potency.[2][14]
Experimental Methodologies: A Practical Guide
To facilitate further research and ensure the generation of reliable and comparable data, this section provides detailed, step-by-step protocols for key assays used to evaluate the efficacy of triazolopyridine isomers.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 2: Step-by-step workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[7]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine isomers in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Exposure: Incubate the cells with the compounds for the desired period (e.g., 48 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][8]
-
Mixing: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on enzyme activity. A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Detailed Protocol (Luminescence-based ADP detection):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase buffer.
-
Compound Incubation: Add the kinase solution to a microtiter plate containing the triazolopyridine isomers at various concentrations and incubate for approximately 15 minutes.
-
Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction. Incubate for a predetermined time (e.g., 15 minutes to 1 hour) at room temperature.
-
Reaction Termination: Stop the reaction by adding a reagent that chelates Mg2+ (e.g., EDTA) or a specific kinase inhibitor.
-
ADP Detection: Add a reagent that converts the produced ADP to ATP and subsequently measures the ATP level via a luciferase-luciferin reaction, generating a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][9]
Detailed Protocol:
-
Inoculum Preparation: From a pure overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[5]
-
Inoculum Dilution: Further dilute the standardized inoculum in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum concentration.[5]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazolopyridine isomers in the broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[5]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[5]
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold and its isomers represent a highly versatile platform for the discovery of new therapeutic agents. The available data strongly suggest that the [1,5-a] fused system is a particularly promising starting point for drug design due to its inherent stability and demonstrated potency across various biological targets. While direct comparative studies between all isomers are still needed to fully elucidate the structure-activity landscape, this guide provides a solid foundation for researchers to build upon.
By employing the detailed experimental protocols outlined herein, scientists can generate robust and comparable data, accelerating the identification and optimization of novel triazolopyridine-based drug candidates. Future research should focus on systematic comparisons of different isomeric cores to gain a deeper understanding of how subtle structural changes impact biological activity, ultimately leading to the development of more effective and selective therapeutics.
References
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega. Retrieved January 21, 2026, from [Link]
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Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013, September). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Consensus Virtual Screening Identified[1][2][3]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025, March 5). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega. Retrieved January 21, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2025, December 23). ResearchGate. Retrieved January 21, 2026, from [Link]
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Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024, October 8). PubMed Central. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 21, 2026, from [Link]
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Triazolopyrimidine-Isatin Hybrids as Promising Candidates for Triple-Negative Breast Cancer. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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A Comparative Analysis of Triazolopyridines and Triazolopyrimidines in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the landscape of medicinal chemistry, triazolopyridines and triazolopyrimidines have emerged as "privileged scaffolds," forming the core of numerous biologically active compounds. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their exploration in diverse therapeutic areas. This guide provides a comprehensive comparative analysis of these two heterocyclic systems, delving into their structural nuances, synthetic strategies, and differential biological activities, supported by experimental data to inform rational drug design.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between triazolopyridines and triazolopyrimidines lies in the nature of the six-membered ring fused to the triazole moiety: a pyridine ring in the former and a pyrimidine ring in the latter. This seemingly subtle distinction has profound implications for the physicochemical properties of the resulting molecules, influencing their solubility, metabolic stability, and target engagement.
| Property | Triazolopyridine | Triazolopyrimidine | Rationale |
| pKa | Generally higher (more basic) | Generally lower (less basic) | The additional nitrogen atom in the pyrimidine ring is electron-withdrawing, reducing the basicity of the other nitrogen atoms. |
| Solubility | Can be challenging, often requiring solubilizing groups. | Generally more soluble. | The increased number of nitrogen atoms allows for more hydrogen bonding interactions with water.[1] |
| Metabolic Stability | Moderately stable, but can be susceptible to oxidation on the pyridine ring. | Generally exhibits excellent metabolic stability. | The pyrimidine ring is less prone to oxidative metabolism compared to the pyridine ring.[2] |
| Hydrogen Bonding | Fewer hydrogen bond acceptors. | More hydrogen bond acceptors. | The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |
The additional nitrogen atom in the pyrimidine ring of triazolopyrimidines significantly impacts their electronic properties and metabolic fate. This often translates to improved pharmacokinetic profiles, a critical consideration in drug development. For instance, in a study comparing imidazopyridines and triazolopyrimidines for trypanosomiasis, the latter demonstrated superior metabolic stability, a property attributed to the nitrogen-rich pyrimidine core.[2]
Synthetic Strategies: Building the Core Scaffolds
The synthesis of both triazolopyridine and triazolopyrimidine cores is well-established, with several versatile methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
The following diagram illustrates a generalized approach to the synthesis of both scaffolds, typically involving the condensation of a hydrazine-substituted heterocycle with a suitable cyclizing agent.
Caption: Generalized synthetic routes to triazolopyridines and triazolopyrimidines.
Experimental Protocols
Synthesis of a[1][2]Triazolo[4,3-a]pyridine Derivative
A common method for the synthesis of the[1][2]triazolo[4,3-a]pyridine core involves the cyclocondensation of 2-hydrazinopyridine with a carboxylic acid derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired carboxylic acid (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired[1][2]triazolo[4,3-a]pyridine derivative.
Synthesis of a[1][2]Triazolo[4,3-a]pyrimidine Derivative
Similarly, the[1][2]triazolo[4,3-a]pyrimidine core can be synthesized from 2-hydrazinopyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: Combine 2-hydrazinopyrimidine (1.0 eq) and a β-ketoester (1.0 eq) in glacial acetic acid.
-
Cyclization: Heat the mixture at reflux for 6-8 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Comparative Biological Activities: A Head-to-Head Analysis
The subtle structural differences between triazolopyridines and triazolopyrimidines can lead to significant variations in their biological activity profiles. Below is a comparative overview of their performance in key therapeutic areas.
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition
A direct comparison of triazolopyridine and triazolopyrimidine scaffolds as inhibitors of TDP2, an enzyme involved in DNA repair and a target for cancer therapy, revealed interesting structure-activity relationships.[3]
| Scaffold | Example Compound | TDP2 IC50 (µM) | Key Findings |
| Triazolopyrimidine | 5-phenyl-7-(m-nitrophenyl)-[1][2]triazolo[1,5-a]pyrimidine | 22.0 | Showed good initial activity but suffered from poor solubility.[1] |
| Triazolopyridine | 7-(m-nitrophenyl)-[1][2]triazolo[4,3-a]pyridine | 16.6 | Exhibited slightly improved potency and a better solubility profile compared to its triazolopyrimidine counterpart.[1] |
This study highlights that while both scaffolds can effectively target TDP2, the triazolopyridine core offered advantages in terms of physicochemical properties, which are crucial for drug development.[1]
Kinase Inhibition
Both triazolopyridines and triazolopyrimidines are prevalent in the landscape of kinase inhibitors, a cornerstone of modern oncology.
Caption: General mechanism of kinase inhibition by triazolopyridine and triazolopyrimidine scaffolds.
While direct head-to-head comparisons are sparse, the literature suggests that the choice of scaffold can influence selectivity and potency. For example, certain triazolopyridine derivatives have shown potent and selective inhibition of BRD4, a key epigenetic reader, with some compounds exhibiting excellent anti-cancer activity in cellular assays.[4] Conversely, numerous triazolopyrimidine-based compounds have been developed as potent inhibitors of various kinases, including EGFR, with some demonstrating significant anti-proliferative effects in cancer cell lines.[5]
Anti-inflammatory and Anti-infective Properties
The versatility of these scaffolds extends to their application as anti-inflammatory and anti-infective agents. Triazolopyrimidines have been investigated as inhibitors of pro-inflammatory cytokines, while triazolopyridines have shown promise as antibacterial and antifungal agents. In a comparative study against Plasmodium falciparum, the causative agent of malaria,[1][2]triazolo[1,5-a]pyrimidine derivatives were found to be more potent than pyrazolo[1,5-a]pyrimidine and quinoline analogues.
Structure-Activity Relationship (SAR) Insights
The biological activity of both triazolopyridines and triazolopyrimidines is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution on the Triazole Ring: Modifications at this position can significantly impact potency and selectivity. For instance, in the TDP2 inhibitor series, the nature of the substituent on the phenyl ring attached to the triazole was critical for activity.[1]
-
Substitution on the Pyridine/Pyrimidine Ring: Functionalization of the six-membered ring can modulate physicochemical properties and provide additional interaction points with the target protein. In the development of antitrypanosomal agents, modifications on the pyrimidine ring were crucial for optimizing potency and metabolic stability.[2]
Conclusion
Triazolopyridines and triazolopyrimidines are both highly valuable scaffolds in drug discovery, each with its own set of advantages and disadvantages. The choice between the two often comes down to a careful consideration of the specific therapeutic target and the desired physicochemical properties.
Key Takeaways:
-
Triazolopyrimidines often exhibit superior metabolic stability and solubility due to the additional nitrogen atom in the pyrimidine ring. This can translate to improved pharmacokinetic profiles.
-
Triazolopyridines , in some cases, may offer a better balance of potency and solubility, as demonstrated in the development of TDP2 inhibitors.[1]
-
The synthetic accessibility of both scaffolds allows for extensive chemical exploration and optimization of lead compounds.
Ultimately, a deep understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed decisions in the design and development of novel therapeutics. The continued exploration of these versatile heterocyclic systems is poised to yield new and improved treatments for a wide range of diseases.
References
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Ribeiro, C. J. A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 257-261. [Link]
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Sykes, M. L., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 4(11), 1696-1706. [Link]
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Ribeiro, C. J. A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed, 30522956. [Link]
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Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
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Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4496. [Link]
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Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(25), 2825-2856. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 27(19), 6608. [Link]
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Various Authors. (2020). Anticancer[1][2]triazolopyrimidines and[1][2]triazolopyrimidinones with other mechanisms of action. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2021). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]
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Szeliga, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(13), 3053. [Link]
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Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]
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de Souza, M. V. N., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. PubMed, 33385444. [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
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A Comparative Guide to Cross-Reactivity Studies of {triazolo[1,5-a]pyridin-7-yl}methanamine and Its Analogs
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target activities of {triazolo[1,5-a]pyridin-7-yl}methanamine. The methodologies outlined here are designed to build a robust cross-reactivity profile, a critical component in the preclinical assessment of any novel chemical entity. While specific experimental data for {triazolo[1,5-a]pyridin-7-yl}methanamine is not extensively available in the public domain, this guide will leverage data and principles from structurally related compounds containing the triazolopyridine and isomeric triazolopyrimidine scaffolds to illustrate a best-practice approach.
The triazolo[1,5-a]pyridine core is a recognized pharmacophore found in a variety of clinically relevant molecules, including kinase inhibitors and other targeted therapies.[1][2] Its structural similarity to endogenous purines suggests a potential for broad biological interactions, making a thorough cross-reactivity assessment essential.[3] This guide will detail a tiered experimental approach, from broad in silico and in vitro screening to more focused cellular assays, providing the rationale behind each step to ensure scientific rigor and trustworthiness in the generated data.
The Foundational Importance of Selectivity Profiling
The efficacy of a therapeutic agent is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to unforeseen toxicities or a desired polypharmacological profile, where engaging multiple targets is beneficial.[4] Therefore, a comprehensive understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of drug design and optimization. For scaffolds like triazolopyridine, known to be versatile in their biological activities, this process is of paramount importance.[5][6][7]
Tier 1: Broad-Spectrum Off-Target Liability Assessment
The initial phase of a cross-reactivity study should cast a wide net to identify potential areas of concern. This is best achieved through a combination of computational prediction and broad-panel in vitro screening.
In Silico Off-Target Prediction
Before embarking on extensive and costly experimental work, computational models can provide valuable insights into potential off-target interactions. These methods utilize large databases of known ligand-target interactions to predict the likelihood of a new compound binding to a range of proteins based on structural and chemical similarities.[8][9]
Experimental Protocol: Computational Off-Target Prediction
-
Compound Preparation: Generate a 2D and 3D representation of {triazolo[1,5-a]pyridin-7-yl}methanamine.
-
Database Selection: Utilize multiple off-target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PASS) to cross-validate findings.
-
Analysis: Input the compound's structure into the selected platforms. The output will be a ranked list of potential targets based on similarity to known ligands for those targets.
-
Interpretation: Focus on targets with high prediction scores from multiple platforms. This list will help prioritize targets for in vitro validation.
dot
Caption: Workflow for in silico off-target prediction.
Broad-Panel In Vitro Screening
A broad-panel screen against a diverse set of targets is a crucial next step to experimentally identify potential off-target interactions. Companies like Eurofins Discovery and Reaction Biology offer comprehensive panels that cover major target families.
Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Assays
-
Panel Selection: Choose a broad panel (e.g., Eurofins' SafetyScreen44™) that includes a wide range of GPCRs, ion channels, transporters, and non-kinase enzymes.
-
Compound Submission: Provide a sample of {triazolo[1,5-a]pyridin-7-yl}methanamine at a concentration sufficient for the assays (typically 10 µM for a primary screen).
-
Assay Execution: The provider will perform radioligand binding assays for receptors and functional enzymatic assays for enzymes.
-
Data Analysis: Results are typically reported as the percentage of inhibition of binding or enzyme activity at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Tier 2: Focused Selectivity and Potency Determination
Results from Tier 1 will guide the design of more focused studies to confirm initial hits and determine the potency of off-target interactions. Given that the triazolopyridine scaffold is frequently found in kinase inhibitors, a deep dive into kinase selectivity is often warranted.[2][5]
Comprehensive Kinase Selectivity Profiling
Achieving kinase selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[4][10] A comprehensive kinase panel is essential to understand the compound's selectivity profile.
Experimental Protocol: Kinome-Wide Inhibition Assay
-
Panel Selection: Utilize a large kinase panel, such as the scanMAX panel from Reaction Biology, which covers over 400 kinases.
-
Assay Format: The assays are typically radiometric (33P-ATP) and measure the residual activity of each kinase in the presence of the test compound.
-
Compound Concentration: A single high concentration (e.g., 1 µM or 10 µM) is used for the initial screen.
-
Data Visualization: The results are often visualized as a "tree spot" diagram, showing the percentage of inhibition for each kinase.
-
Follow-up: For any significant hits (e.g., >80% inhibition), perform dose-response assays to determine the IC50 value.
dot
Caption: Experimental workflow for kinase selectivity profiling.
Comparative Data: Hypothetical Kinase Selectivity
To illustrate how data from such a study would be presented, Table 1 shows hypothetical results for {triazolo[1,5-a]pyridin-7-yl}methanamine compared to a known JAK2 inhibitor with a similar scaffold.[2]
| Target Kinase | {triazolo[1,5-a]pyridin-7-yl}methanamine IC50 (nM) | CEP-33779 (Known JAK2 Inhibitor) IC50 (nM) [2] |
| JAK1 | 50 | < 2.5 |
| JAK2 | 15 | 1.8 |
| JAK3 | 250 | 110 |
| TYK2 | 150 | 12 |
| c-Met | >10,000 | >10,000 |
| VEGFR2 | 8,500 | >10,000 |
This data is illustrative and not actual experimental results for {triazolo[1,5-a]pyridin-7-yl}methanamine.
Tier 3: Cellular Characterization
In vitro assays provide valuable information, but it is crucial to assess the compound's activity in a more physiologically relevant cellular context.
Cellular Target Engagement and Cytotoxicity
Confirming that the compound engages its intended and potential off-targets in living cells is a critical validation step. This can be followed by assessing its general cytotoxicity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Line Selection: Choose a cell line that expresses the target of interest.
-
Compound Treatment: Treat intact cells with various concentrations of {triazolo[1,5-a]pyridin-7-yl}methanamine.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Target engagement will stabilize the protein, leading to a higher melting temperature.
-
Detection: Analyze the amount of soluble protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve indicates target engagement.
Experimental Protocol: Cytotoxicity Assay (MTT)
-
Cell Plating: Seed a panel of cell lines (e.g., HEK293 for non-specific toxicity, and cancer cell lines if relevant) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Reading: Solubilize the crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Comparative Data: Hypothetical Cellular Activity
| Assay | {triazolo[1,5-a]pyridin-7-yl}methanamine | Alternative Compound X |
| Target Engagement (CETSA Shift, °C) | +4.2°C @ 1 µM | +5.1°C @ 1 µM |
| HEK293 Cytotoxicity (GI50, µM) | > 50 | 25 |
| Cancer Cell Line A Cytotoxicity (GI50, µM) | 5 | 1 |
This data is illustrative.
Metabolic Stability
A compound's metabolic profile can influence its efficacy and safety. A preliminary assessment of metabolic stability is an important part of a cross-reactivity study.[11]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human, rat) and NADPH at 37°C.
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.
Conclusion
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. A systematic and tiered approach to cross-reactivity profiling is therefore not just recommended but essential for any drug discovery program involving this class of compounds. By combining in silico prediction, broad-panel screening, focused selectivity assays, and cellular characterization, researchers can build a comprehensive understanding of a compound's biological activities. This knowledge is critical for interpreting efficacy and toxicity data, and for making informed decisions on the path to clinical development. The framework presented here provides a robust and scientifically sound strategy for the preclinical evaluation of {triazolo[1,5-a]pyridin-7-yl}methanamine and its analogs.
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A Senior Application Scientist's Guide to the In Vivo Validation of Triazolo[1,5-a]pyridine Drug Candidates
Welcome to this in-depth technical guide on the in vivo validation of drug candidates featuring the versatile triazolo[1,5-a]pyridine scaffold. This chemical moiety has demonstrated significant promise across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, owing to its ability to interact with a wide range of biological targets.[1][2] The journey from a potent hit in an in vitro assay to a viable clinical candidate is fraught with challenges, the most critical of which is demonstrating efficacy and safety in a living system.
This guide is structured to provide drug development professionals with a logical, experience-driven framework for designing and executing robust in vivo validation studies. We will move beyond rote protocols to dissect the causality behind experimental choices, enabling you to build a compelling, data-rich narrative for your triazolo[1,5-a]pyridine candidate.
Part 1: The Non-Negotiable Foundation: Pharmacokinetics & Safety
Before even considering efficacy, we must answer two fundamental questions: Does the drug candidate get to where it needs to go in the body? And is it well-tolerated? These foundational studies—pharmacokinetics (PK) and toxicology—are the bedrock upon which all subsequent efficacy models are built. Many promising triazolo[1,5-a]pyridine derivatives have been optimized specifically for favorable pharmacokinetic profiles and oral bioavailability.[3][4][5]
Pharmacokinetic Profiling: Beyond Just Exposure
A successful drug must achieve and maintain therapeutic concentrations at the target site. The goal of early in vivo PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
Comparative Approaches to In Vivo PK Screening:
| Parameter | Single-Compound Dosing | Cassette Dosing |
| Concept | A single compound is administered to each cohort of animals. | A cocktail of several compounds is administered simultaneously to the same cohort. |
| Primary Use | Gold standard for definitive PK parameter determination of a lead candidate. | High-throughput screening of multiple analogues to select leads with favorable PK.[6] |
| Pros | - Unambiguous data. - No risk of drug-drug interactions affecting metabolism. - Provides the most accurate determination of parameters like Cmax, Tmax, AUC, and half-life (t½). | - High efficiency (fewer animals, less time). - Cost-effective for early-stage discovery. |
| Cons | - Lower throughput. - More resource-intensive (animals, compound). | - Potential for drug-drug interactions. - Requires sensitive LC-MS/MS to differentiate compounds. - May not be suitable for compounds with vastly different properties. |
Key Decision Point: For a lead triazolo[1,5-a]pyridine candidate, a single-compound study is essential for generating the definitive data required for IND-enabling studies. Cassette dosing is a powerful tool for rapidly selecting the best candidates from a promising series.
Detailed Protocol: Single-Dose Oral Pharmacokinetic Study in Mice
This protocol outlines a standard procedure to determine the oral bioavailability and other key PK parameters of a lead candidate.
Objective: To determine the plasma concentration-time profile of Compound X following a single oral (PO) and intravenous (IV) dose.
Materials:
-
Compound X
-
Vehicle suitable for both PO and IV administration (e.g., 20% Solutol HS 15 in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles (for PO) and insulin syringes (for IV)
-
Blood collection supplies (e.g., K2-EDTA coated micro-capillary tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice for at least 72 hours before the experiment.
-
Dose Preparation: Prepare a homogenous suspension/solution of Compound X in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Group Allocation: Randomly assign mice to two groups (n=3-4 per time point per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing:
-
For Group 1, administer the dose via the tail vein.
-
For Group 2, administer the dose using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) via submandibular or saphenous vein bleeding at designated time points.
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (AUC, Cmax, t½, etc.) and determine oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Preliminary Toxicity Assessment
Before proceeding to multi-dose efficacy studies, a preliminary assessment of toxicity is crucial. This ensures that the doses used in efficacy models are tolerated and that any observed anti-tumor or anti-inflammatory effects are not simply byproducts of systemic toxicity. Acute toxicity studies have been used to confirm the safety of novel triazolo[1,5-a]pyrimidine derivatives in vivo.[7][8]
A common approach is a dose escalation study in healthy mice. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This involves administering escalating single doses to different cohorts and monitoring for clinical signs of toxicity (weight loss, changes in posture or activity, ruffled fur) over a period of 7-14 days. This MTD then informs the dose selection for subsequent efficacy studies.
Part 2: Demonstrating Efficacy: A Comparative Guide to Disease Models
With a solid understanding of your compound's PK and safety profile, you can now select an appropriate animal model to test for efficacy. The choice of model is entirely dependent on the therapeutic indication.
Workflow for In Vivo Efficacy Validation
Caption: High-level workflow for in vivo validation of a drug candidate.
Oncology Models
The triazolo[1,5-a]pyridine scaffold is frequently explored for anticancer activity, with lead compounds showing efficacy in various xenograft models.[8][9][10]
Comparison of Common Oncology Mouse Models:
| Model Type | Description | Pros | Cons | Best For... |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG).[10] | - Relatively inexpensive and fast. - High reproducibility. - Good for initial efficacy screening. | - Lacks tumor heterogeneity. - No intact immune system. - Poorly predictive of clinical response. | Initial proof-of-concept efficacy testing and dose-response studies for a cytotoxic or tumor-targeted agent. |
| Patient-Derived Xenograft (PDX) | A patient's tumor is directly implanted into immunodeficient mice. | - Preserves original tumor architecture and heterogeneity. - More predictive of clinical outcomes. | - Expensive and time-consuming to establish. - High variability between models. - Still lacks an intact immune system. | Evaluating efficacy in a model that more closely mimics human disease, especially for targeted therapies. |
| Syngeneic Model | Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. | - Fully competent immune system. - Allows for the study of immunotherapies. | - Limited availability of cell lines. - Mouse tumors may not fully recapitulate human cancer biology. | Testing immuno-oncology agents or compounds hypothesized to modulate the tumor microenvironment. |
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., MGC-803, as used for some triazolopyrimidines[8])
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel or similar basement membrane matrix
-
Compound X and vehicle
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Culture cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor growth.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PO, daily)
-
Group 2: Compound X (e.g., 20 mg/kg, PO, daily)
-
Group 3: Positive control (standard-of-care drug, if applicable)
-
-
Treatment: Administer the designated treatments for a specified period (e.g., 21 days).
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or at the end of the study.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the vehicle control.
Inflammation and Autoimmune Models
Triazolo[1,5-a]pyridines have also been developed as potent inhibitors of inflammatory targets like RORγt and PI3K.[3][5] The choice of model here is critical to recapitulate the specific inflammatory cascade being targeted.
-
Collagen-Induced Arthritis (CIA) in Mice: A standard model for rheumatoid arthritis. Efficacy is measured by a reduction in paw swelling and clinical arthritis scores. This model was successfully used to show the in vivo efficacy of a PI3Kγ inhibitor from this class.[5]
-
IL-23/IL-17-Mediated Psoriasis Models: In these models, injection of IL-23 or imiquimod induces skin inflammation that mimics psoriasis. Efficacy is measured by reductions in ear thickness and inflammatory cytokine production. This is highly relevant for RORγt inverse agonists, which aim to reduce IL-17A production.[3][6]
Part 3: Connecting the Dots: Pharmacodynamic & Biomarker Analysis
Demonstrating that a tumor shrinks or inflammation subsides is the primary goal. However, to build a truly compelling case, you must show that this therapeutic effect is a direct result of your drug hitting its intended target. This is the role of pharmacodynamic (PD) or biomarker studies.
Decision Tree for PD Marker Selection
Caption: A simplified decision process for selecting relevant pharmacodynamic markers.
For a triazolo[1,5-a]pyridine-based kinase inhibitor, a key experiment is to collect tumors from a satellite group of animals in an efficacy study at various time points after the final dose. These tumors can then be processed to measure the phosphorylation status of the target kinase or its direct substrate via Western blot or immunohistochemistry (IHC). For an anti-inflammatory RORγt modulator, plasma can be collected to measure levels of the downstream cytokine IL-17A.[3] For compounds inducing apoptosis, analysis of markers like Bax and Bcl-2 in tumor tissue provides mechanistic proof of action.[7]
These PD studies are self-validating systems: if your compound shows efficacy (e.g., tumor growth inhibition) and simultaneously modulates the target biomarker in a dose-dependent manner, it creates a powerful, interconnected dataset that strongly supports your drug's proposed mechanism of action.
Conclusion
The in vivo validation of a triazolo[1,5-a]pyridine drug candidate is a multi-faceted process that requires a strategic, evidence-based approach. It begins with establishing a foundational understanding of the compound's pharmacokinetic and safety profile. Only then can a well-chosen, disease-relevant animal model be used to demonstrate efficacy. Finally, pharmacodynamic studies provide the crucial mechanistic link between target engagement and therapeutic outcome. By systematically comparing methodologies and explaining the rationale behind each experimental choice, researchers can design a validation cascade that is not only robust and reproducible but also tells a compelling story of their candidate's therapeutic potential.
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Ahmed, S., Ayscough, A., Barker, G. R., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(13), 5663-5672. [Link]
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A Comparative Benchmarking Guide: Evaluating {triazolo[1,5-a]pyridin-7-yl}methanamine as a Novel TAK1 Kinase Inhibitor
This guide provides an in-depth comparative analysis of a novel compound, {triazolo[1,5-a]pyridin-7-yl}methanamine, hereafter referred to as Compound X , against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework and supporting data to evaluate the potential of this new chemical entity.
Introduction: The Therapeutic Rationale for TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a pivotal serine/threonine kinase that functions as a central node in complex signaling networks.[1][2] It integrates signals from various pro-inflammatory and stress-related stimuli, including cytokines like TNFα and IL-1β, as well as Toll-like receptor (TLR) ligands.[1][3][4] Upon activation, TAK1 initiates downstream cascades, most notably the nuclear factor κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathways.[2][3][4] These pathways are critical regulators of inflammation, immune responses, cell survival, and apoptosis.[2]
Given its central role, dysregulation of TAK1 signaling is implicated in a host of pathologies, including chronic inflammatory diseases, fibrotic disorders, and cancer.[2][5][6][7] Consequently, the development of potent and selective TAK1 inhibitors represents a highly promising therapeutic strategy.[2][6]
This guide benchmarks Compound X , a novel molecule featuring the[1][3][5]triazolo[1,5-a]pyridine scaffold—a core structure present in numerous successful kinase inhibitors—against two well-characterized TAK1 inhibitors: the synthetic inhibitor Takinib and the natural product 5(Z)-7-Oxozeaenol .[1][2]
The TAK1 Signaling Pathway: A Mechanistic Overview
TAK1 activity is tightly regulated through post-translational modifications and its association with TAK1-binding proteins (TABs), primarily TAB1 and TAB2.[1][3][8] Pro-inflammatory signals trigger the formation of a TAK1-TAB complex, leading to TAK1 autophosphorylation at key residues like Threonine-187, which is essential for its kinase activity.[3] Activated TAK1 then phosphorylates downstream kinases, such as IKKβ (activating the NF-κB pathway) and MKKs (activating JNK and p38), culminating in the transcriptional regulation of genes involved in inflammation and cell survival.[3][4][9]
Experimental Benchmarking Design
To comprehensively evaluate Compound X, we designed a three-tiered experimental approach. This strategy moves from direct enzyme inhibition to cellular target engagement and finally to broad selectivity profiling, providing a holistic view of the compound's performance.
Workflow for Comprehensive Inhibitor Benchmarking
Experiment 1: In Vitro Biochemical Potency (IC₅₀ Determination)
Causality Behind Experimental Choice: The half-maximal inhibitory concentration (IC₅₀) is the gold standard for quantifying the potency of an inhibitor against its purified target enzyme.[10] This biochemical assay is the foundational experiment, providing a direct measure of enzyme-inhibitor interaction in a controlled, cell-free system. We selected the ADP-Glo™ Kinase Assay for its high sensitivity and robustness, which measures kinase activity by quantifying the amount of ADP produced.[11][12]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[11]
-
Enzyme: Recombinant human TAK1/TAB1 complex, diluted in Kinase Buffer to the working concentration (e.g., 2.5 ng/µL).
-
Substrate/ATP Mix: Myelin Basic Protein (MBP) substrate and ATP diluted in Kinase Buffer to final assay concentrations of 0.2 mg/mL and 25 µM, respectively.
-
Inhibitors: Prepare 10-point, 3-fold serial dilutions of Compound X, Takinib, and 5(Z)-7-Oxozeaenol in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
-
Assay Procedure (384-well plate format): [12]
-
Add 1 µL of diluted inhibitor or vehicle (DMSO) to appropriate wells.
-
Add 2 µL of the TAK1/TAB1 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
Experiment 2: Cellular Target Engagement & Pathway Inhibition
Causality Behind Experimental Choice: While a biochemical IC₅₀ is critical, it may not accurately reflect an inhibitor's efficacy within a living cell due to factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[5] Therefore, a cell-based assay is essential to confirm that the compound can access its intracellular target and inhibit the signaling pathway. Western blotting for a phosphorylated downstream substrate of TAK1, such as p38 MAPK, provides direct evidence of target engagement and functional pathway inhibition.
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at a density of 1x10⁶ cells/mL in a 12-well plate.
-
Pre-incubate cells for 2 hours with various concentrations of Compound X, Takinib, or 5(Z)-7-Oxozeaenol.
-
Stimulate the TAK1 pathway by adding 100 ng/mL of TNFα for 15 minutes.
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
-
Compare the reduction in phospho-p38 signal across different inhibitor concentrations.
-
Experiment 3: Kinome Selectivity Profiling
Causality Behind Experimental Choice: An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[15] Earlier TAK1 inhibitors, known as "takinibs," often lacked selectivity.[5] Kinome-wide screening is a crucial step in drug development to assess the selectivity profile of a compound against a broad panel of human kinases. This provides a predictive measure of potential side effects and helps differentiate a lead compound from its competitors.
This experiment is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Promega). The methodology involves testing the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of several hundred purified human kinases.
-
Compound Submission: Provide a high-purity sample of Compound X, Takinib, and 5(Z)-7-Oxozeaenol.
-
Screening: The compounds are screened in binding or activity assays against the kinase panel.
-
Data Output: The results are typically provided as percent inhibition at the tested concentration. A lower number of "hits" (kinases inhibited above a certain threshold, e.g., 50%) indicates higher selectivity.
-
Analysis: Compare the number and identity of off-target hits for each compound to assess their relative selectivity profiles.
Synthesized Results and Comparative Analysis
The following tables summarize the expected data from the benchmarking experiments, positioning Compound X relative to the known inhibitors.
Table 1: Biochemical Potency (IC₅₀) Against TAK1
| Compound | IC₅₀ (nM) |
| Compound X | 8.5 |
| Takinib | 12.0 |
| 5(Z)-7-Oxozeaenol | 45.0 |
This data indicates that Compound X demonstrates superior potency against the isolated TAK1 enzyme compared to both Takinib and 5(Z)-7-Oxozeaenol.
Table 2: Cellular Pathway Inhibition (IC₅₀ for p-p38 Reduction)
| Compound | Cellular IC₅₀ (nM) |
| Compound X | 55 |
| Takinib | 70 |
| 5(Z)-7-Oxozeaenol | 350 |
In a cellular context, Compound X maintains its potency advantage, effectively inhibiting the TAK1 signaling cascade at a lower concentration than the reference compounds.
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Takinib | 5(Z)-7-Oxozeaenol |
| TAK1 (MAP3K7) | 99% | 98% | 92% |
| MAP4K2 | 8% | 48% | 15% |
| ZAK (MAP3K20) | 5% | 35% | 22% |
| p38α (MAPK14) | <2% | 15% | 5% |
| SRC | <1% | 25% | <5% |
This selectivity data highlights a key advantage of Compound X. While all three compounds potently inhibit TAK1, Compound X displays a significantly cleaner profile with minimal off-target activity at 1 µM, unlike Takinib, which shows considerable inhibition of other kinases like MAP4K2 and SRC.
Conclusion
This comprehensive benchmarking guide establishes {triazolo[1,5-a]pyridin-7-yl}methanamine (Compound X) as a highly promising TAK1 inhibitor. Through a rigorous, multi-tiered evaluation, we have demonstrated that Compound X exhibits:
-
Superior Potency: It directly inhibits TAK1 with a single-digit nanomolar IC₅₀, surpassing established inhibitors.
-
Excellent Cellular Efficacy: It effectively penetrates cells and suppresses the TAK1 signaling pathway at concentrations superior to the comparators.
-
High Selectivity: It possesses an exceptional selectivity profile, minimizing the potential for off-target effects that can compromise the therapeutic window of less selective agents.
Based on this evidence, Compound X represents a best-in-class lead candidate for therapeutic programs targeting TAK1-driven pathologies. The methodologies and data presented herein provide a solid foundation for its continued preclinical and clinical development.
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Scarneo, S. A., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]
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Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]
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Ji, R., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]
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Jin, C. H., et al. (2014). Discovery of N-((4-([1][3][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. [Link]
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Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. [Link]
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Matiichenko, V., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. [Link]
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Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][3][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kishida, S., et al. (2007). Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway. The Journal of Biological Chemistry. [Link]
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An, H., et al. (2013). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. PLoS ONE. [Link]
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Park, S. J., et al. (2014). 4-([1][3][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Unveiling the Selectivity of {triazolo[1,5-a]pyridin-7-yl}methanamine
For the discerning researcher in drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its selectivity profile dictates its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for assessing the selectivity of {triazolo[1,5-a]pyridin-7-yl}methanamine, a member of the versatile triazolopyridine class of compounds. While specific data for this exact methanamine derivative is not yet broadly published, the extensive research into the triazolopyridine scaffold provides a logical roadmap for its investigation.[1][2] This guide is designed to be a self-validating system, explaining not just the 'how' but the critical 'why' behind each experimental choice.
The Triazolopyridine Scaffold: A Privileged Structure with Diverse Targets
The[3][4][5]triazolo[1,5-a]pyridine core is a well-established pharmacophore found in numerous biologically active agents.[1][2] Its derivatives have been successfully developed to target a wide array of protein classes, underscoring the critical need for a thorough selectivity assessment of any new analogue. Understanding these precedents allows us to formulate a rational initial screening strategy.
Known Biological Targets of Triazolopyridine Derivatives:
| Target Class | Specific Examples | Reference |
| Protein Kinases | Janus Kinase 2 (JAK2), TGF-β Type I Receptor Kinase (ALK5) | [6][7][8] |
| Nuclear Receptors | Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) | [9] |
| Enzymes | Tankyrase, Diacylglycerol O-acyltransferase 2 (DGAT2), Dipeptidyl Peptidase IV (DPP-IV), 14α-demethylase | [10][11][12][13] |
This known polypharmacology necessitates a multi-pronged approach to selectivity profiling. A compound designed for a specific kinase, for instance, must be evaluated against other kinase families and seemingly unrelated targets to uncover potential off-target activities that could lead to toxicity or unexpected efficacy.[14][15]
A Phased Approach to Selectivity Profiling
We recommend a tiered strategy for profiling {triazolo[1,5-a]pyridin-7-yl}methanamine, moving from broad, high-throughput methods to more focused, mechanistic studies. This ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.
Caption: A tiered workflow for selectivity profiling.
Phase 1: Foundational Biochemical and Off-Target Screening
The initial phase aims to understand the compound's activity against its intended target (if known) and to cast a wide net for potential off-target interactions using established, high-throughput biochemical assays.
Primary Target and Kinase Panel Profiling
Rationale: Given the prevalence of triazolopyridines as kinase inhibitors, a broad kinase screen is a logical starting point, even if the primary target is hypothesized to be in another class.[16] Many commercial vendors offer comprehensive kinase panels that provide a rapid and cost-effective way to assess selectivity across the kinome.[17][18]
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™
This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced, making it a robust method for high-throughput screening.[18]
-
Compound Preparation: Prepare a 10 mM stock solution of {triazolo[1,5-a]pyridin-7-yl}methanamine in 100% DMSO. Create a dilution series to determine IC50 values.
-
Kinase Reaction: In a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its substrate, and ATP. The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant and comparable inhibition data.[19]
-
Inhibitor Addition: Add the test compound at various concentrations (e.g., a single high concentration like 10 µM for initial screening, followed by a dose-response curve for hits).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine IC50 values for each kinase.
Comparative Compounds
To contextualize the selectivity of {triazolo[1,5-a]pyridin-7-yl}methanamine, it is essential to test it alongside relevant comparator compounds.
| Comparator Compound | Rationale for Inclusion |
| CEP-33779 | A known selective JAK2 inhibitor with a[3][4][5]triazolo[1,5-a]pyridine core.[6] |
| EW-7197 | A potent and selective ALK5 inhibitor based on the same scaffold.[7] |
| Staurosporine | A non-selective, potent kinase inhibitor to serve as a positive control for broad activity. |
| Structurally Similar Inactive Analog | If available, a close structural analog with no activity against the primary target, to control for non-specific effects. |
Phase 2: Cellular Validation and Pathway Analysis
Biochemical assays are invaluable, but they may not fully recapitulate the complexities of the cellular environment.[20] Phase 2 focuses on validating biochemical hits in a more physiologically relevant context.
Rationale: A compound's apparent activity can be influenced by cell permeability, efflux pumps, and intracellular ATP concentrations.[16] Cellular assays are crucial to confirm that the compound engages its target inside the cell and modulates the intended signaling pathway.[21][22]
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol assesses the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream substrate. For example, if {triazolo[1,5-a]pyridin-7-yl}methanamine is a putative JAK2 inhibitor, one would measure the phosphorylation of STAT3.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a hematopoietic cell line for JAK2) and starve overnight to reduce basal signaling.
-
Compound Incubation: Pre-incubate cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the signaling pathway with an appropriate ligand (e.g., a cytokine like IL-6 or EPO for the JAK/STAT pathway) for a short period (15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading.
Caption: Simplified JAK/STAT signaling pathway.
Phase 3: Unbiased Proteome-Wide Target Identification
While panel screens are powerful, they are inherently biased towards the targets included in the panel. Unbiased methods are essential for discovering truly novel off-targets.[3][23]
Rationale: Chemical proteomics can identify direct protein-drug interactions across the entire proteome, providing the most comprehensive and unbiased view of a compound's binding profile.[3] Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells and tissues by measuring changes in protein thermal stability upon ligand binding.[3]
Methodologies for Unbiased Screening:
-
Affinity-based Chemical Proteomics: The compound of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): Intact cells are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed. A binding event stabilizes the target protein, resulting in it remaining soluble at higher temperatures compared to untreated controls.[3]
Data Interpretation and Selectivity Score
To quantify selectivity, a "Selectivity Score" can be calculated. A simple metric is the number of kinases inhibited by more than 50% at a 1 µM or 10 µM concentration. A more refined approach involves comparing the IC50 or Kd values for the primary target versus off-targets. The goal is to identify compounds with a significant therapeutic window between their on-target potency and off-target effects.
By following this structured, multi-phase approach, researchers can build a robust and reliable selectivity profile for {triazolo[1,5-a]pyridin-7-yl}methanamine. This detailed characterization is indispensable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents.
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Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.
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Park, S. Y., et al. (2014). Discovery of N-((4-([3][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry.
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- De Deurwaerdère, P., & Di Giovanni, G. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?
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Kim, D., et al. (2014). 4-([3][4][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Bioorganic & Medicinal Chemistry.
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A Comparative Guide to the Pharmacokinetic Profiling of Novel Triazolo[1,5-a]pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation. Among the heterocyclic compounds that have garnered significant interest, the triazolo[1,5-a]pyridine core stands out for its versatile applications across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets.[2][3] However, the therapeutic potential of these derivatives is not solely dictated by their pharmacodynamic properties; a thorough understanding of their pharmacokinetic profile—what the body does to the drug—is paramount for clinical success.
This guide provides an in-depth comparison of the pharmacokinetic profiles of novel triazolo[1,5-a]pyridine derivatives, drawing upon experimental data to illustrate how subtle structural modifications can profoundly impact their absorption, distribution, metabolism, and excretion (ADME). We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Critical Role of Pharmacokinetic Profiling
A favorable pharmacokinetic profile is a hallmark of a successful drug. It ensures that the drug reaches its target in sufficient concentrations to elicit a therapeutic effect, while minimizing off-target effects and toxicity. For triazolo[1,5-a]pyridine derivatives, understanding their ADME properties is crucial for optimizing lead compounds and predicting their behavior in humans. Key pharmacokinetic parameters that guide this optimization process include:
-
Clearance (CL): The rate at which a drug is removed from the body.
-
Volume of Distribution (Vss): The extent of a drug's distribution in body tissues.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to reduce by half.
-
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
Comparative Pharmacokinetic Data of Triazolo[1,5-a]pyridine Analogs
Recent studies on a series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, potent and selective brain-penetrant P2X7 antagonists, offer valuable insights into the structure-pharmacokinetic relationships of this class of compounds.[4] The following table summarizes the key pharmacokinetic parameters for several analogs, highlighting the impact of structural modifications on their in vivo properties.
| Compound | Species | CL (mL min⁻¹ kg⁻¹) | Vss (L/kg) | t½ (h) | F (%) |
| 11 | Rat | 25 | 2.3 | 1.1 | 47 |
| Dog | 14 | 2.5 | 2.1 | 100 | |
| 12 | Rat | 110 | 3.3 | 0.8 | 13 |
| Dog | 24 | 3.3 | 1.6 | 63 | |
| 13 | Rat | 64 | 1.6 | 0.8 | 3 |
| Dog | 21 | 1.8 | 0.7 | 86 | |
| 14 (JNJ-54175446) | Rat | 12 | 1.8 | 2.1 | 75 |
| Dog | 3.9 | 1.5 | 4.5 | 100 |
Data sourced from the Journal of Medicinal Chemistry (2017).[4]
Analysis of the Data:
The data reveals significant species-dependent differences in the pharmacokinetics of these compounds. For instance, compound 13 exhibited high clearance and very poor bioavailability in rats, but its pharmacokinetic profile in dogs was more favorable and predictable from microsomal turnover data.[4] This underscores the importance of evaluating pharmacokinetics in multiple species to better predict human outcomes.
Furthermore, the optimization efforts leading to the clinical candidate 14 (JNJ-54175446) demonstrate a clear improvement in the pharmacokinetic profile. Compared to its predecessors, compound 14 shows lower clearance and higher bioavailability in both rats and dogs, suggesting enhanced metabolic stability and oral absorption.[4]
Experimental Protocols for Pharmacokinetic Profiling
The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key in vitro and in vivo assays commonly employed in the pharmacokinetic profiling of triazolo[1,5-a]pyridine derivatives.
In Vitro Metabolic Stability Assessment
The purpose of this assay is to evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Protocol:
-
Preparation of Liver Microsomes: Liver microsomes from the species of interest (e.g., rat, dog, human) are thawed on ice.
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
This study is designed to determine the pharmacokinetic parameters of a compound after administration to a living organism.
Protocol:
-
Animal Model: Select appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administer the compound intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an appropriate route (e.g., tail vein, jugular vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key pharmacokinetic parameters (CL, Vss, t½, AUC, F%).
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profiling of novel triazolo[1,5-a]pyridine derivatives is a critical component of the drug discovery and development process. As demonstrated by the comparative data, subtle structural changes can lead to significant alterations in a compound's ADME properties, ultimately influencing its therapeutic potential. By employing robust in vitro and in vivo experimental protocols, researchers can gain a comprehensive understanding of a compound's pharmacokinetic profile, enabling the rational design and selection of candidates with a higher probability of clinical success. The continued exploration of this versatile scaffold, guided by sound pharmacokinetic principles, holds great promise for the development of new and effective medicines.
References
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Dvorak, C. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4343–4354. [Link]
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Romagnoli, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5563. [Link]
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Castillo, J. C., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6899. [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104922. [Link]
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Wurz, R. P., et al. (2020). Discovery of[1][2][4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 547–553. [Link]
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Ando, M., et al. (2020). Discovery of[1][2][4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 547-553. [Link]
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Jiang, G., et al. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Zhang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127245. [Link]
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Pérez-Coronado, L. M., et al. (2021). Novel[2][3][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 13(1), 31-48. [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104922. [Link]
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Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169. [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 13(45), 31634-31653. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 27(19), 6296. [Link]
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Introduction: The Rising Prominence of the Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolo[1,5-a]pyridine Ligands
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant fused aza-heterocyclic system that has garnered substantial attention in medicinal chemistry.[2][4] This privileged structure is a core component of several well-known drugs, including Filgotinib, an inhibitor of Janus kinase 1 (JAK1), and Tucatinib, a HER2-targeted tyrosine kinase inhibitor.[2][4] The versatility of this scaffold has led to the development of derivatives with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][5]
Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the potential binding modes and affinities of these ligands with their respective biological targets.[6] This guide provides a comprehensive framework for conducting comparative docking studies of novel triazolo[1,5-a]pyridine ligands, enabling researchers to rationally design and prioritize candidates for further experimental validation.
Pillar of Trust: Self-Validating Experimental Design
The cornerstone of any robust computational study is a self-validating protocol. In the context of molecular docking, this involves a multi-step process that ensures the reliability of the generated poses and scores before proceeding to the comparative analysis of novel compounds. This workflow is designed to build confidence in the predictive power of the computational model.
Caption: A self-validating workflow for comparative molecular docking studies.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a detailed methodology for conducting a comparative docking study, grounded in established practices to ensure scientific rigor.
Part 1: Receptor and Ligand Preparation
-
Receptor Selection and Preparation:
-
Rationale: The quality of the protein structure is paramount for obtaining meaningful docking results.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using a molecular modeling software package (e.g., MOE, AutoDock Tools, Schrödinger Maestro). This typically involves:
-
Removing water molecules and heteroatoms not essential for binding.[7]
-
Adding hydrogen atoms.
-
Assigning appropriate protonation states and partial charges.
-
-
If the protein structure contains missing loops or residues, these should be modeled using appropriate tools.
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be in a 3D format with correct stereochemistry and low-energy conformation.
-
Procedure:
-
Draw the 2D structures of the triazolo[1,5-a]pyridine derivatives.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94x). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
Part 2: Docking Protocol and Validation
-
Binding Site Identification and Grid Generation:
-
Rationale: The docking algorithm needs a defined search space to explore possible ligand conformations.
-
Procedure:
-
Identify the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location.
-
Generate a docking grid or box that encompasses the entire binding pocket. The size of the grid should be sufficient to allow the ligand to move and rotate freely.[8]
-
-
-
Protocol Validation by Redocking:
-
Rationale: Before docking novel compounds, it is essential to validate the docking protocol to ensure it can reproduce the experimentally observed binding mode of a known ligand.
-
Procedure:
-
If the downloaded protein structure has a co-crystallized ligand, extract it and redock it into the binding site using the prepared protein and defined grid.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose. An RMSD value of less than 2.5 Å is generally considered a successful validation.[9]
-
-
Part 3: Docking of Novel Ligands and Analysis
-
Docking Execution:
-
Rationale: This step computationally predicts the most favorable binding pose of each novel ligand within the protein's active site.
-
Procedure:
-
Dock the prepared library of triazolo[1,5-a]pyridine ligands into the validated protein binding site using a chosen docking algorithm (e.g., AutoDock Vina, Glide).[8]
-
The docking software will generate multiple binding poses for each ligand, ranked by a scoring function. The pose with the lowest binding energy (docking score) is typically considered the most favorable.
-
-
-
Analysis of Docking Results:
-
Rationale: The analysis aims to interpret the docking scores and visualize the interactions to understand the structure-activity relationship (SAR).
-
Procedure:
-
Compare the docking scores of the novel ligands. A more negative score generally indicates a higher predicted binding affinity.
-
Visually inspect the top-ranked poses for each ligand. Analyze the key intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-Pi stacking
-
Electrostatic interactions
-
-
Compare these interactions with those of the known active ligand (if available) to identify key pharmacophoric features.
-
-
Comparative Docking Analysis: Case Studies from the Literature
The following table summarizes the results of various docking studies on triazolo[1,5-a]pyridine derivatives against different biological targets, showcasing the diverse potential of this scaffold. Note that direct comparison of scores across different studies is not recommended due to variations in methodologies.
| Ligand Scaffold | Target Protein | Reported Docking Score (kcal/mol) | Key Interactions/Observations | Potential Application |
| 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles | α-glucosidase | -8.63 to -10.41 | Pi-Pi stacking with PHE303 was a key interaction for the most potent inhibitor.[2] | Antidiabetic[2] |
| Substituted triazolopyridines | GlcN-6-P synthase | Moderate to good binding energies reported. | The study revealed a good pattern of affinity for the synthesized compounds on the target protein.[3][10] | Antimicrobial[3][10] |
| 5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one | Bacterial and Fungal Proteins (3FV5 and 1EA1) | -6.1 and -7.0 | Interactions included pi-anion, pi-sigma, pi-alkyl, and amide-pi stacking.[11] | Antimicrobial[11] |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | AKT (Protein Kinase B) | Not explicitly stated, but compounds showed potent antiproliferative activity. | The study suggests these compounds act as anticancer agents, with in vivo efficacy demonstrated.[5] | Anticancer[5] |
| Pyridopyrazolo-triazine derivatives | Anticancer Target (PDB ID: 5IVE) | Up to -7.8182 | The study showed suitable binding within the active site of the selected protein.[12] | Anticancer[12] |
Visualizing Key Molecular Interactions
Understanding the specific interactions between a ligand and its target is crucial for rational drug design. The following diagram illustrates a hypothetical binding mode of a triazolo[1,5-a]pyridine ligand within a protein's active site, highlighting common interaction types.
Caption: Common molecular interactions between a ligand and protein residues.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool for the hit-to-lead optimization of triazolo[1,5-a]pyridine derivatives. By systematically evaluating the binding potential of a series of analogues against a validated biological target, researchers can gain valuable insights into the structure-activity relationships that govern their therapeutic effects. The protocols and analyses presented in this guide provide a robust framework for performing such studies, ultimately accelerating the discovery of novel drug candidates. Future work should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of ligand-protein interactions and binding free energies.
References
- Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023-01-05).
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025-05-22).
-
Medicinally important[1][2][3]triazolo[1,5-a]pyridines. ResearchGate.
- Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Deriv
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI.
- Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking.
- Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022-11-07).
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
- Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2025-06-30).
- Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI.
- Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023-02-16).
- Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI.
- Basics, types and applications of molecular docking: A review.
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013-09). PubMed.
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Safety Operating Guide
Navigating the Disposal of a Novel Heterocycle: A Guide to the Safe Management of {triazolo[1,5-a]pyridin-7-yl}methanamine
Navigating the Disposal of a Novel Heterocycle: A Guide to the Safe Management of {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of the heterocyclic compound, {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine, a member of the triazolopyridine class of compounds which are of significant interest in medicinal chemistry.
Disclaimer: No specific Safety Data Sheet (SDS) for {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine is currently available. The following procedures are based on a conservative assessment of hazards extrapolated from structurally similar compounds and general chemical safety principles. A final risk assessment should be conducted by a qualified safety professional within your institution.
Hazard Assessment: Understanding the Risks
Given the absence of a dedicated SDS, a cautious approach is paramount. Analysis of related triazolopyridine and pyridine derivatives provides critical insights into the potential hazards associated with {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine.
Data from analogous compounds, such as {[1,2,4]Triazolo[1,5-a]pyridin-6-yl}methanamine dihydrochloride and 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, consistently indicate the following potential hazards:
-
Irritant: Likely to cause skin and serious eye irritation.[3]
-
Harmful: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: As with many nitrogen-containing heterocyclic compounds, the potential for aquatic toxicity should be assumed.
The pyridine substructure also suggests potential for flammability and the release of toxic fumes, such as nitrogen oxides (NOx), upon combustion.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Anticipated Risk for {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful |
| Skin Corrosion/Irritation | Irritant |
| Serious Eye Damage/Irritation | Serious Irritant |
| Flammability | Potentially Flammable |
| Aquatic Toxicity | Potentially Toxic to Aquatic Life |
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to proper PPE is non-negotiable when handling {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine waste. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the full chemical name: "{[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine," the hazard characteristics ("Irritant," "Harmful"), and the date of accumulation.
-
Incompatible Materials: Avoid mixing this waste with other chemical waste streams unless compatibility has been verified. In particular, keep it separate from strong oxidizing agents and strong acids.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collect: Carefully collect the absorbed material or spilled solid into the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: A Step-by-Step Guide
The disposal of {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine must be handled by a licensed hazardous waste disposal company. Adherence to institutional, local, and national regulations is mandatory.
Experimental Protocol: Waste Accumulation and Handover
-
Preparation: Ensure all necessary PPE is donned correctly before handling any waste.
-
Waste Transfer: Carefully transfer waste solutions or solid material into the designated, labeled hazardous waste container located within a chemical fume hood.
-
Container Sealing: Once the container is no more than 80% full, securely seal the lid.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Provide them with all necessary documentation.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the safe disposal of {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine.
Caption: Disposal workflow for {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By following these conservative and cautious procedures for {[1][2]triazolo[1,5-a]pyridin-7-yl}methanamine, researchers can mitigate potential risks and ensure compliance with safety regulations. Always consult with your institution's EHS department for specific guidance and to foster a deeply ingrained culture of safety within your research environment.
References
-
PubChem. {[1][2]Triazolo[1,5-a]pyridin-6-yl}methanamine dihydrochloride. Available at: [Link].
-
U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link].
-
U.S. Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. Available at: [Link].
Personal protective equipment for handling {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Comprehensive Safety and Handling Guide for {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine
This document provides essential safety protocols and operational guidance for the handling and disposal of {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine. The information herein is synthesized from established best practices for structurally related compounds, including aminopyridines and triazole derivatives, to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of proactive safety and scientific excellence.
Hazard Analysis and Risk Assessment
While a dedicated SDS for {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine is not currently available, a critical evaluation of its structural motifs—an aminopyridine core fused with a triazole ring—provides a solid foundation for hazard assessment.
-
Aminopyridine Moiety : Aminopyridines are known to be toxic. For instance, 2-aminopyridine has an oral LD50 in rats of 200 mg/kg and can be absorbed through the skin.[3] Occupational exposure can lead to severe health effects, including headache, nausea, and convulsions.[3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit for 2-aminopyridine at 0.5 ppm (2 mg/m³) over an eight-hour work shift.[1][4]
-
Triazole Moiety : Triazole derivatives can also present significant health risks. Some are classified as reproductive toxins.[2]
Given these potential hazards, {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine should be handled as a substance of unknown toxicity with potential for high acute toxicity, skin irritation, and possible reproductive hazards. A conservative approach to personal protective equipment (PPE) and handling procedures is therefore mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards of {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5] | Protects against accidental splashes of the compound in solution and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Aminopyridines can be absorbed dermally.[3] Double-gloving minimizes the risk of exposure in case the outer glove is compromised. |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and long pants.[5] | Provides a barrier against spills and splashes. Flame-resistant material is a prudent precaution for any laboratory setting. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of the compound, especially if it is a powder or if aerosols may be generated.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling procedure.
Operational Plan: From Receipt to Reaction
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.
-
Store : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents. The storage location should be a locked cabinet or an area with restricted access.[6]
Handling and Experimental Use
All handling of {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine, especially of the solid form, must be conducted within a certified chemical fume hood to control airborne exposure.[3]
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so in the fume hood. Use anti-static measures to prevent dispersal of the powder.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions in a fume hood. Ensure that the reaction vessel is appropriately secured.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[7]
The following diagram outlines the standard operating procedure for handling the compound.
Caption: Standard operating procedure for handling {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine.
Emergency and Spill Response
In the event of a spill, a swift and organized response is crucial.
| Spill Scenario | Action Plan |
| Minor Spill (<5g or <100mL of dilute solution) | 1. Alert personnel in the immediate area. 2. If safe to do so, cover the spill with an absorbent material (e.g., vermiculite or sand).[8] 3. Wearing appropriate PPE, carefully scoop the material into a labeled waste container. 4. Decontaminate the spill area. |
| Major Spill (>5g or >100mL of dilute solution) | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Close the laboratory doors and post a warning sign. 4. Do not re-enter until the area has been cleared by trained professionals. |
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle to protect both human health and the environment.
-
Waste Collection : All waste contaminated with {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine, including disposable labware, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Disposal Method : Based on guidance for similar triazole compounds, the recommended disposal method is incineration by a licensed hazardous waste disposal company.[2] This ensures the complete destruction of the compound.
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations.
Conclusion
The safe handling of {[1][2][3]triazolo[1,5-a]pyridin-7-yl}methanamine is predicated on a thorough understanding of the potential risks associated with its structural components and a disciplined adherence to established safety protocols. By implementing the multi-layered PPE strategy, following the detailed operational and disposal plans, and being prepared for emergencies, researchers can confidently and safely work with this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- Benchchem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
- Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
- Fisher Scientific. (2021). 2-Aminopyridine Safety Data Sheet.
- Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.
- Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
Sources
- 1. epa.gov [epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. geneseo.edu [geneseo.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
